molecular formula C5H11NO3 B178809 N,2-dimethoxy-N-methylacetamide CAS No. 132289-57-7

N,2-dimethoxy-N-methylacetamide

Cat. No.: B178809
CAS No.: 132289-57-7
M. Wt: 133.15 g/mol
InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N
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Description

N,2-dimethoxy-N-methylacetamide is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOEDJHRRXTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide (CAS 132289-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

Core Data for N,2-dimethoxy-N-methylacetamide

This compound is a chemical compound with the molecular formula C5H11NO3.[1][2][3] It is also known by its IUPAC name this compound and as N-methoxy-N-methyl-2-methoxyacetamide.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical databases and supplier information.

PropertyValueSource
Molecular Formula C5H11NO3PubChem[1], Synquest Labs[2]
Molecular Weight 133.15 g/mol PubChem[1]
CAS Number 132289-57-7PubChem[1], Apollo Scientific[4]
IUPAC Name This compoundPubChem[1]
Purity 95%Apollo Scientific[4], Synquest Labs[2]
XLogP3 -0.3PubChem[1]
Monoisotopic Mass 133.07389321 DaPubChem[1]
Safety Information

Hazard identification for this compound according to the Globally Harmonized System (GHS) is summarized in Table 2.

Hazard StatementDescription
H226 Flammable liquid and vapor
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Source: PubChem[1]

The Related Compound: N-methoxy-N-methylacetamide (Weinreb Amide)

Due to the limited specific data for this compound, this section provides detailed information on the related compound N-methoxy-N-methylacetamide (CAS 78191-00-1). This compound is a well-known Weinreb amide, a class of reagents widely used in organic synthesis for the preparation of ketones and aldehydes.[5]

Synthesis Protocol for N-methoxy-N-methylacetamide

A common method for the synthesis of N-methoxy-N-methylacetamide involves the reaction of an acetylating agent with N,O-dimethylhydroxylamine hydrochloride.[6]

Experimental Protocol:

  • Reaction: To a solution of N,O-dimethylhydroxylamine hydrochloride (1.367 g, 14.015 mmol) in dichloromethane (DCM, 30 mL) at 0°C, triethylamine (TEA, 2.836 g, 3.9 mL, 28.030 mmol) is slowly added. The mixture is stirred for 10 minutes.

  • Addition of Acetyl Chloride: Acetyl chloride (1.1 g, 1.0 mL, 14.105 mmol) is then added dropwise to the reaction mixture at 0°C.

  • Reaction Progression: The reaction is allowed to warm to 22°C and stirred overnight.

  • Work-up: The reaction is quenched with a saturated sodium bicarbonate (NaHCO3) solution. The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure to yield the product as a colorless liquid (1.12 g, 78% yield).[6]

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-methoxy-N-methylacetamide.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 N,O-Dimethylhydroxylamine HCl mix Mix Reactants in DCM at 0°C reactant1->mix reactant2 Triethylamine reactant2->mix solvent Dichloromethane (DCM) solvent->mix add_acetyl Add Acetyl Chloride at 0°C mix->add_acetyl stir Stir Overnight at 22°C add_acetyl->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product N-methoxy-N-methylacetamide (Colorless Liquid) concentrate->product

Caption: Synthesis workflow for N-methoxy-N-methylacetamide.

Spectroscopic Data for N-methoxy-N-methylacetamide

The synthesized N-methoxy-N-methylacetamide can be characterized using NMR spectroscopy.[6]

NucleusSolventChemical Shift (δ) ppm
1H NMR CDCl33.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)
13C NMR CDCl3172.0, 61.1, 32.0, 19.8

Source: ChemicalBook[6]

General Amide Synthesis

While a specific, validated synthesis protocol for this compound is not available, a general approach to forming an amide bond is illustrated below. This typically involves the reaction of a carboxylic acid derivative with an amine.

G cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions acid_derivative Carboxylic Acid Derivative (e.g., Acyl Chloride, Anhydride) reaction Amide Bond Formation acid_derivative->reaction amine Amine amine->reaction solvent Aprotic Solvent solvent->reaction base Base (optional, to neutralize acid byproduct) base->reaction product Amide Product reaction->product

Caption: Generalized workflow for amide synthesis.

Applications and Future Research

Derivatives of N-methoxy-N-methylacetamide are recognized for their utility as building blocks in the synthesis of pharmaceuticals and specialty chemicals. The unique structural features of these compounds can be leveraged to optimize the properties of target molecules. For instance, fluorinated derivatives are sought after in medicinal chemistry and materials science to enhance properties like metabolic stability and lipophilicity.

Given the structural similarities, it is plausible that this compound could find applications in similar areas. However, dedicated research is required to determine its specific reactivity, biological activity, and potential applications. Future work should focus on developing and publishing a reliable synthesis protocol, characterizing the compound thoroughly using modern analytical techniques, and exploring its utility in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known chemical properties of N,2-dimethoxy-N-methylacetamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also includes relevant information on the closely related and well-documented compound, N-methoxy-N-methylacetamide, to provide valuable context and comparative insights.

Core Chemical Properties

This compound is identified by the CAS number 132289-57-7.[1][2][3][4][5] Its fundamental properties are summarized in the table below. While some physical properties like boiling point, melting point, and density have not been experimentally determined or published, computational estimates are available.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 132289-57-7[1][2][3][4][5]
Molecular Formula C5H11NO3[1][2]
Molecular Weight 133.15 g/mol [1][2]
Physical Form Solid or liquid[3]
Purity 95%[3][4]
Storage Temperature Room Temperature (sealed in dry conditions)[3]

Comparative Analysis with N-methoxy-N-methylacetamide

N-methoxy-N-methylacetamide (CAS: 78191-00-1), also known as a Weinreb amide, is a structurally similar compound that is extensively used in organic synthesis.[6] Its well-documented properties, presented below, can serve as a useful reference for predicting the behavior of this compound.

PropertyN-methoxy-N-methylacetamideSource
CAS Number 78191-00-1[7][8][9][10]
Molecular Formula C4H9NO2[7][8]
Molecular Weight 103.12 g/mol [7][8]
Boiling Point 152 °C[7][9][10]
Density 0.97 g/mL at 25 °C[7][9]
Refractive Index n20/D 1.426[7][9]
Flash Point 49 °C[10]
Solubility Soluble in water

Synthesis and Reactivity

Synthesis of this compound

A generalized workflow for such a synthesis is depicted below.

cluster_reactants Reactants cluster_process Process cluster_product Product N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine Acylation Acylation N,O-dimethylhydroxylamine->Acylation 2-methoxyacetyl_chloride 2-methoxyacetyl_chloride 2-methoxyacetyl_chloride->Acylation Workup_Purification Workup_Purification Acylation->Workup_Purification Crude Product This compound This compound Workup_Purification->this compound Purified Product Compound_Availability Availability of This compound Synthetic_Utility Potential as a Weinreb Amide Intermediate Compound_Availability->Synthetic_Utility Target_Molecule_Synthesis Synthesis of Novel Ketones/APIs Synthetic_Utility->Target_Molecule_Synthesis Biological_Screening Screening for Biological Activity Target_Molecule_Synthesis->Biological_Screening Drug_Development_Candidate Potential Lead Compound Biological_Screening->Drug_Development_Candidate

References

Navigating the Structural Labyrinth: A Technical Guide to the Elucidation of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a small molecule with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring both an N-methoxy amide (Weinreb amide) functionality and an alpha-methoxy group, presents an interesting case for structural analysis. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound.

It is important to note that while the existence of this compound is documented in chemical databases, publicly available experimental spectroscopic data is scarce. Therefore, this guide will proceed with a hypothetical structure elucidation based on a plausible synthetic route and predicted spectroscopic outcomes. This approach provides a robust framework for researchers who may synthesize this compound or similar derivatives.

Proposed Synthesis of this compound

A logical and efficient synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride with 2-methoxyacetyl chloride. This reaction, a variation of the well-established Weinreb amide synthesis, is expected to proceed smoothly under standard conditions.

synthesis_workflow reactant1 N,O-Dimethylhydroxylamine hydrochloride reaction Acylation Reaction (0 °C to room temperature) reactant1->reaction reactant2 2-Methoxyacetyl chloride reactant2->reaction base Pyridine or Triethylamine base->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis

  • Reaction Setup: To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (2.2 eq) dropwise.

  • Acylation: Slowly add a solution of 2-methoxyacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Spectroscopic and Spectrometric Data for Structure Elucidation

The confirmation of the structure of this compound would rely on a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the elemental composition and connectivity.

Predicted Mass Spectrometry Data

Analysis Type Parameter Predicted Value
Molecular Formula C₅H₁₁NO₃-
Molecular Weight -133.15 g/mol
Monoisotopic Mass -133.0739 Da
High-Resolution MS (ESI+) [M+H]⁺134.0812 m/z
[M+Na]⁺156.0631 m/z
Predicted Key Fragments (EI) [M - OCH₃]⁺102.0555 m/z
[M - COCH₂OCH₃]⁺58.0426 m/z
[CH₂OCH₃]⁺45.0340 m/z
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the molecular ions ([M+H]⁺ and [M+Na]⁺) and compare them with the calculated theoretical masses to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.20Singlet2H-COCH₂-
~3.75Singlet3HN-OCH₃
~3.40Singlet3HC-OCH₃
~3.20Singlet3HN-CH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~170C=O
~72-COCH₂-
~62N-OCH₃
~59C-OCH₃
~33N-CH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities for all signals in both spectra to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~2940Medium-StrongC-H stretch (sp³)
~1670StrongC=O stretch (amide)
~1450MediumC-H bend
~1120StrongC-O stretch (ether)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The process of structure elucidation follows a logical progression, where data from different analytical techniques are integrated to build a conclusive picture of the molecular structure.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Proposed Synthesis purification Purification synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir mol_formula Determine Molecular Formula (from MS) ms->mol_formula c_h_framework Elucidate C-H Framework (from NMR) nmr->c_h_framework func_groups Identify Functional Groups (from IR) ir->func_groups structure_confirmation Confirm Structure of This compound mol_formula->structure_confirmation func_groups->structure_confirmation c_h_framework->structure_confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

Technical Guide: N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,2-dimethoxy-N-methylacetamide is a chemical compound with applications as an intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, and its role in research and development. Due to the limited specific data on this compound, information on the closely related and well-documented class of N-methoxy-N-methylamides (Weinreb amides) is included to provide a broader context for its potential applications and experimental methodologies.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 133.15 g/mol [1]
Molecular Formula C5H11NO3[1]
CAS Number 132289-57-7[1]
IUPAC Name This compound[1]
Synonyms N-Methoxy-N-methyl-2-methoxyacetamide[1]
Purity Typically ≥95%[2]

Applications in Research and Drug Development

This compound belongs to a class of compounds that are valuable as building blocks in organic synthesis. Derivatives of N-methoxy-N-methylacetamide are frequently utilized in the synthesis of pharmaceuticals due to their unique structural features that can be leveraged to optimize drug properties. These compounds also find use in the development of specialty chemicals and advanced materials.

The N-methoxy-N-methylamide functional group, often referred to as a Weinreb amide, is a key synthon for the preparation of ketones and aldehydes. This functional group can efficiently acetylate polycarbonyl compounds and serves as an important intermediate for the synthesis of other active compounds.[3] For instance, related compounds like 2-chloro-N-methoxy-N-methylacetamide have been used in the synthesis of novel insecticides.[4]

Experimental Protocols

Synthesis of N-methoxy-N-methylacetamide

This procedure describes the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.

Materials:

  • Acetyl Chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium Sulfate (MgSO4)

  • Reaction flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a mixture of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM), slowly add triethylamine (TEA) at 0°C and stir for 10 minutes.[5]

  • Add acetyl chloride dropwise to the reaction mixture at 0°C.[5]

  • Allow the reaction to stir at room temperature overnight.[5]

  • Quench the reaction with a saturated NaHCO3 solution.[5]

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.[5]

  • Combine the organic layers and wash with brine.[5]

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo to yield the product.[5]

Logical Workflow for Weinreb Amide Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product A N,O-Dimethylhydroxylamine HCl E Combine & Cool (0°C) A->E B Acetyl Chloride B->E C Base (e.g., TEA) C->E D Solvent (e.g., DCM) D->E F Reaction (Stir Overnight) E->F G Quench (NaHCO3) F->G H Extraction G->H I Drying & Concentration H->I J N-methoxy-N-methylacetamide I->J

Caption: Synthesis workflow for N-methoxy-N-methylacetamide.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

  • Keep the container tightly closed.[6]

  • Use only outdoors or in a well-ventilated area.[7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[7]

  • Wash skin thoroughly after handling.[7]

  • Avoid breathing fumes, mist, vapors, or spray.[8]

First Aid:

  • If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

  • If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

  • If swallowed: Rinse mouth. Get medical attention.[7]

Storage:

  • Store in a well-ventilated place. Keep cool.[6]

  • Store in a tightly-closed container when not in use.[8]

  • Keep in a dry place.[7]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[7]

Hazard Identification Diagram

G cluster_compound This compound cluster_hazards Primary Hazards Compound This compound H1 Flammable Liquid Compound:f0->H1 H2 Harmful if Swallowed Compound:f0->H2 H3 Harmful in Contact with Skin Compound:f0->H3 H4 Harmful if Inhaled Compound:f0->H4 H5 Causes Skin Irritation Compound:f0->H5 H6 Causes Serious Eye Irritation Compound:f0->H6

Caption: Key hazards of this compound.

References

An In-depth Technical Guide to the Synthesis of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N,2-dimethoxy-N-methylacetamide. The synthesis involves a two-step process commencing with the formation of the key precursor, 2-methoxyacetic acid, followed by its conversion to the target this compound, a compound of interest in various research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the synthesis of 2-methoxyacetic acid, a critical building block. Two primary methods for this are the nucleophilic substitution of a haloacetic acid salt with a methoxide, and the catalytic oxidation of 2-methoxyethanol.[1] The second stage is the formation of the Weinreb amide, this compound, by coupling 2-methoxyacetic acid with N,O-dimethylhydroxylamine.[2][3] This is a widely used transformation in organic synthesis due to the stability and utility of the resulting Weinreb amide in forming ketones and aldehydes.

Stage 1: Synthesis of 2-Methoxyacetic Acid

There are two principal methods for the synthesis of 2-methoxyacetic acid:

  • Method A: Nucleophilic Substitution (Williamson Ether Synthesis) : This laboratory-scale synthesis involves the reaction of a haloacetic acid salt, such as sodium chloroacetate, with sodium methoxide.[1]

  • Method B: Catalytic Oxidation of 2-Methoxyethanol : This is the preferred industrial route due to its efficiency and the availability of the starting material.[1][4]

Experimental Protocol: Method A - Nucleophilic Substitution

Objective: To synthesize 2-methoxyacetic acid via the reaction of sodium chloroacetate with sodium methoxide.[1]

Materials:

  • Sodium chloroacetate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Methoxyacetate: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide in an excess of methanol.[1]

  • Slowly add sodium chloroacetate to the solution.[1]

  • Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion.[1]

  • Isolation of 2-Methoxyacetic Acid: After cooling, remove the excess methanol by distillation.[1]

  • Neutralize the resulting sodium methoxyacetate with a strong acid, such as hydrochloric acid, to produce the free 2-methoxyacetic acid.[1]

  • Purify the crude 2-methoxyacetic acid by vacuum distillation.[1]

Experimental Protocol: Method B - Catalytic Oxidation of 2-Methoxyethanol

Objective: To synthesize 2-methoxyacetic acid through the catalytic oxidation of 2-methoxyethanol.[1][4]

Materials:

  • 2-Methoxyethanol

  • Heterogeneous catalyst (e.g., Platinum on carbon, Pt/C)

  • Pressurized reactor

  • Oxygen or air source

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: Charge a pressurized reactor with 2-methoxyethanol and water.[4]

  • Add a heterogeneous catalyst, such as platinum on a carbon support (Pt/C), to the mixture.[1]

  • Oxidation: Pressurize the reactor with oxygen or air and raise the temperature to the desired level (typically between 40°C and 80°C).[1][4] Careful temperature control is necessary as the reaction is exothermic.

  • Monitoring and Work-up: Monitor the reaction for the consumption of 2-methoxyethanol.

  • Upon completion, remove the catalyst by filtration.[1]

  • Purification: Subject the aqueous solution of 2-methoxyacetic acid to distillation to remove water and any unreacted 2-methoxyethanol, yielding the purified product.[1]

Quantitative Data for 2-Methoxyacetic Acid Synthesis
ParameterMethod A (Nucleophilic Substitution)Method B (Catalytic Oxidation)Reference
Starting Materials Sodium chloroacetate, Sodium methoxide2-Methoxyethanol, Oxygen[1][5]
Solvent MethanolWater[1][4]
Catalyst NonePlatinum on carbon (Pt/C)[1][4]
Reaction Temperature Reflux40-80°C[1][4]
Reaction Time Several hoursVaries[1]
Yield ~85%91-96%[4][5]
Purity High after distillation>99% after distillation[1][6]

Stage 2: Synthesis of this compound (Weinreb Amide Formation)

The conversion of 2-methoxyacetic acid to this compound is achieved through the formation of a Weinreb amide. This involves coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[2][3] Various coupling reagents can be employed for this transformation.[2] A common and effective method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] An alternative is the conversion of the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine.[2]

Experimental Protocol: Amide Coupling using a Carbodiimide Reagent

Objective: To synthesize this compound by coupling 2-methoxyacetic acid with N,O-dimethylhydroxylamine hydrochloride using a carbodiimide coupling agent.

Materials:

  • 2-Methoxyacetic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methoxyacetic acid and N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add the base to neutralize the hydrochloride salt.

  • Add the carbodiimide coupling agent (EDC or DCC) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If DCC was used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous workup.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data for this compound Synthesis
ParameterValueReference
Starting Materials 2-Methoxyacetic acid, N,O-dimethylhydroxylamine hydrochloride[2][3]
Coupling Reagent EDC or DCC[7][8]
Solvent Dichloromethane or THF[9]
Reaction Temperature 0°C to room temperature[9]
Yield 73-97% (typical for Weinreb amide synthesis)[10]
Purity >95% after chromatography[11]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 132289-57-7
Molecular Formula C5H11NO3[12]
Molecular Weight 133.15 g/mol [12]
Appearance Solid or liquid
Storage Temperature Room temperature, sealed in dry conditions

Visualizations

Overall Synthesis Pathway

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 2-Methoxyacetic Acid cluster_stage2 Stage 2: Weinreb Amide Formation Sodium_Chloroacetate Sodium Chloroacetate 2_Methoxyacetic_Acid 2-Methoxyacetic Acid Sodium_Chloroacetate->2_Methoxyacetic_Acid  Nucleophilic Substitution Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->2_Methoxyacetic_Acid 2_Methoxyethanol 2-Methoxyethanol 2_Methoxyethanol->2_Methoxyacetic_Acid  Catalytic Oxidation Target_Compound This compound 2_Methoxyacetic_Acid->Target_Compound  Amide Coupling N_O_Dimethylhydroxylamine N,O-Dimethylhydroxylamine HCl N_O_Dimethylhydroxylamine->Target_Compound

Caption: Overall two-stage synthesis pathway for this compound.

Experimental Workflow for Weinreb Amide Formation

Experimental_Workflow Start Start: Combine Reactants Reaction Stir at 0°C to RT Start->Reaction Add Coupling Agent Workup Aqueous Workup / Filtration Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Final_Product Final Product: this compound Purification->Final_Product Purified Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document addresses the inquiry for an in-depth technical guide on N,2-dimethoxy-N-methylacetamide. Extensive searches for detailed experimental protocols, comprehensive quantitative data, and specific biological pathways involving this compound have yielded limited results. The scientific literature readily available does not contain the depth of information required for a complete technical whitepaper as requested.

This guide will provide the confirmed IUPAC name and available physicochemical properties for this compound. To offer relevant context for researchers, this will be supplemented with more detailed information on the closely related and more extensively studied compound, N-methoxy-N-methylacetamide , including a representative synthesis protocol and spectral data. It is crucial to note that these two compounds are distinct chemical entities.

This compound

1.1. IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1].

Commonly used synonyms include:

  • N-Methoxy-N-methyl-2-methoxyacetamide[1]

  • Acetamide, N,2-dimethoxy-N-methyl-[1]

1.2. Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₅H₁₁NO₃PubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
CAS Number 132289-57-7PubChem[1]
Topological Polar Surface Area 38.8 ŲPubChem[1]
XLogP3 -0.3PubChem[1]

A comprehensive summary of all quantitative data into clearly structured tables for easy comparison is not possible due to the limited available data for this specific compound.

Related Compound: N-methoxy-N-methylacetamide (A Weinreb Amide)

Given the scarcity of detailed information on this compound, we present data on the related Weinreb amide, N-methoxy-N-methylacetamide. This compound is a versatile reagent in organic synthesis, often used for the preparation of ketones.[2] Derivatives of N-methoxy-N-methylacetamide are of interest in medicinal chemistry and materials science.

2.1. Experimental Protocol: Synthesis of N-methoxy-N-methylacetamide

The following is a representative protocol for the synthesis of N-methoxy-N-methylacetamide from N,O-dimethylhydroxylamine hydrochloride and acetyl chloride.[3]

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane (DCM), triethylamine (2.0 equivalents) is slowly added at 0°C. The mixture is stirred for 10 minutes.

  • Acetyl chloride (1.0 equivalent) is then added dropwise to the reaction mixture at 0°C.

  • The reaction is allowed to warm to 22°C and stirred overnight.

  • The reaction is quenched with a saturated solution of NaHCO₃.

  • The biphasic solution is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product.[3]

2.2. Quantitative Data: NMR Spectroscopy of N-methoxy-N-methylacetamide

The following are reported Nuclear Magnetic Resonance (NMR) data for N-methoxy-N-methylacetamide.[3]

NucleusSolventChemical Shift (δ) in ppm
¹H NMR CDCl₃3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)
¹³C NMR CDCl₃172.0, 61.1, 32.0, 19.8

2.3. Logical Relationship: Synthesis of N-methoxy-N-methylacetamide

The following diagram illustrates the workflow for the synthesis of N-methoxy-N-methylacetamide.

G Synthesis of N-methoxy-N-methylacetamide cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product N,O-dimethylhydroxylamine HCl N,O-dimethylhydroxylamine HCl Mixing_in_DCM Mix Reactants in DCM at 0°C N,O-dimethylhydroxylamine HCl->Mixing_in_DCM Triethylamine Triethylamine Triethylamine->Mixing_in_DCM Acetyl chloride Acetyl chloride Acetyl chloride->Mixing_in_DCM Stirring Stir overnight at 22°C Mixing_in_DCM->Stirring Quenching Quench with NaHCO3 Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Product N-methoxy-N-methylacetamide Drying_Concentration->Product

Caption: A workflow diagram for the synthesis of N-methoxy-N-methylacetamide.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the creation of diagrams for described signaling pathways or experimental workflows. Extensive searches did not reveal any such information for this compound. This compound does not appear to be prominently featured in the scientific literature in the context of drug development or as a modulator of biological signaling pathways.

Conclusion

While the IUPAC name and basic properties of this compound can be definitively stated, a comprehensive technical guide for researchers and drug development professionals is not feasible based on currently available public information. There is a notable absence of detailed experimental protocols, extensive quantitative data, and studies on its biological activity. Researchers interested in this molecule may find the information on the related compound, N-methoxy-N-methylacetamide, to be a useful, albeit indirect, reference. Further empirical investigation would be necessary to elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide and its Role as a Weinreb Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a specialized chemical compound that serves as a key intermediate in modern organic synthesis. As a member of the N-methoxy-N-methylamide family, commonly known as Weinreb amides, it offers a versatile and highly controlled method for the formation of ketones and aldehydes. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a representative synthesis protocol, and its primary applications in synthetic chemistry, particularly relevant to drug discovery and development.

Nomenclature and Identification

Correctly identifying a chemical compound is critical for research and development. This compound is known by several synonyms and identifiers across various chemical databases and suppliers.

Identifier Type Value Source
IUPAC Name This compound[1]
CAS Number 132289-57-7[1]
Molecular Formula C5H11NO3[1][2]
PubChem CID 14872187[1]
InChI InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3[1]
InChIKey YFNOEDJHRRXTRH-UHFFFAOYSA-N[1]
SMILES CN(C(=O)COC)OC[1]
Depositor-Supplied Synonyms N-Methoxy-N-methyl-2-methoxyacetamide, MFCD11848891, Acetamide, N,2-dimethoxy-N-methyl-, 2,N-Dimethoxy-N-methylacetamide[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Property Value Source
Molecular Weight 133.15 g/mol [1]
Monoisotopic Mass 133.0739 Da[2]
Appearance Solid or liquid[3]
Storage Temperature Room temperature, sealed in dry conditions[3]
Purity (Typical) 95%[3][4]
XLogP3 (Predicted) -0.3[1]

Synthesis of Weinreb Amides: A Representative Protocol

Reaction: Acetyl Chloride + N,O-Dimethylhydroxylamine hydrochloride → N-Methoxy-N-methylacetamide

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a mixture of N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane (DCM), slowly add triethylamine (TEA) (2.0 equivalents) at 0°C and stir for 10 minutes.

  • Add acetyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature (22°C) and stir overnight.[5]

  • Quench the reaction with a saturated NaHCO3 solution.

  • Separate the biphasic solution and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the solution and concentrate in vacuo to afford the desired N-methoxy-N-methylacetamide product.[5]

Below is a workflow diagram for the synthesis of a Weinreb amide.

G Workflow for the Synthesis of a Weinreb Amide cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product start Combine N,O-Dimethylhydroxylamine HCl and Dichloromethane (DCM) add_tea Add Triethylamine (TEA) at 0°C start->add_tea add_acetyl_chloride Add Acetyl Chloride dropwise at 0°C add_tea->add_acetyl_chloride react Stir overnight at room temperature add_acetyl_chloride->react quench Quench with saturated NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end N-Methoxy-N-methylacetamide concentrate->end

Caption: A generalized workflow for the synthesis of a Weinreb amide.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound and other Weinreb amides lies in their reaction with organometallic reagents to produce ketones in a highly controlled manner. This reaction, known as the Weinreb ketone synthesis, is a cornerstone of modern organic chemistry and is particularly valuable in the synthesis of complex molecules, including pharmaceuticals.[6]

The key advantage of the Weinreb amide is its ability to prevent the common problem of over-addition of the organometallic reagent, which in reactions with other carboxylic acid derivatives would lead to the formation of tertiary alcohols. The reaction with a Weinreb amide stops at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate.[6]

Key applications include:

  • Ketone Synthesis: The reaction of this compound with Grignard reagents or organolithium reagents provides a reliable method for the synthesis of various ketones.

  • Aldehyde Synthesis: Weinreb amides can also be reduced to aldehydes using mild reducing agents.

  • Building Blocks for Pharmaceuticals: The resulting ketones and aldehydes are versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The adaptability of the N-methoxy-N-methylacetamide framework makes it a valuable asset in the synthetic chemist's toolkit.

  • Peptide Synthesis: Derivatives of N-methoxy-N-methylacetamide are also explored for their utility as building blocks in modern peptide synthesis.

The diagram below illustrates the reaction mechanism of a Weinreb amide with a Grignard reagent.

G Reaction Mechanism of a Weinreb Amide with a Grignard Reagent reagents Weinreb Amide + Grignard Reagent (R'-MgX) intermediate Stable Chelated Tetrahedral Intermediate reagents->intermediate Nucleophilic Addition hydrolysis Acidic Workup (H3O+) intermediate->hydrolysis Quenching product Ketone hydrolysis->product side_product [MeO(Me)NH2]+X- hydrolysis->side_product

References

Technical Guide: N-Methoxy-N-methyl-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for N-Methoxy-N-methyl-2-methoxyacetamide (CAS No. 132289-57-7) are limited in publicly available scientific literature. This guide provides a summary of its known properties and places it within the context of the broader class of N-methoxy-N-methylamides (Weinreb amides), for which more extensive information is available.

Core Properties of N-Methoxy-N-methyl-2-methoxyacetamide

N-Methoxy-N-methyl-2-methoxyacetamide, also known by its IUPAC name N,2-dimethoxy-N-methylacetamide, is a member of the Weinreb amide family. These compounds are valuable intermediates in organic synthesis.

Table 1: Physicochemical Properties of N-Methoxy-N-methyl-2-methoxyacetamide

PropertyValueSource(s)
CAS Number 132289-57-7
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
Boiling Point 62-64 °C at 2 Torr
Density Predicted: 1.038 g/cm³
IUPAC Name This compound

Spectroscopic Data:

Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)

While a specific, detailed experimental protocol for the synthesis of N-Methoxy-N-methyl-2-methoxyacetamide is not available in the reviewed literature, a general and widely used method for the preparation of Weinreb amides involves the acylation of N,O-dimethylhydroxylamine hydrochloride with an appropriate acyl chloride.

General Experimental Protocol for Weinreb Amide Synthesis:

A common procedure involves the slow addition of an acyl chloride to a cooled solution of N,O-dimethylhydroxylamine hydrochloride in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine to neutralize the HCl generated during the reaction.[2] The reaction mixture is typically stirred for several hours, and upon completion, it is worked up by washing with aqueous solutions to remove salts and impurities. The final product is then isolated and purified, often by distillation or chromatography.

G General Synthesis of a Weinreb Amide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Acyl_Chloride R-COCl (e.g., 2-Methoxyacetyl chloride) Reaction Acylation Reaction Acyl_Chloride->Reaction Hydroxylamine CH₃O(CH₃)NH·HCl (N,O-Dimethylhydroxylamine hydrochloride) Hydroxylamine->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature Temperature (e.g., 0 °C to room temp.) Temperature->Reaction Washing Aqueous Washing Reaction->Washing Extraction Solvent Extraction Washing->Extraction Drying Drying Agent Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product N-Methoxy-N-methyl-R-acetamide (Weinreb Amide) Purification->Product

A generalized workflow for the synthesis of Weinreb amides.

Reactivity and Applications in Drug Development

N-Methoxy-N-methyl-2-methoxyacetamide belongs to the class of Weinreb amides, which are highly versatile intermediates in organic synthesis, particularly in the construction of carbon-carbon bonds. Their utility stems from their ability to react with organometallic reagents, such as Grignard reagents and organolithium compounds, to afford ketones in high yields. A key advantage of Weinreb amides over other carboxylic acid derivatives is their resistance to over-addition of the organometallic reagent, which often leads to the formation of tertiary alcohols. This selectivity is attributed to the formation of a stable tetrahedral intermediate.

Weinreb amides can also be reduced to aldehydes using hydride reagents like lithium aluminum hydride.[3]

The derivatives of N-methoxy-N-methylacetamide are employed as building blocks in the synthesis of pharmaceuticals. For instance, fluorinated analogues such as 2,2-difluoro-N-methoxy-N-methylacetamide are sought after in medicinal chemistry as the fluorine atoms can enhance properties like metabolic stability and lipophilicity of drug candidates.

G General Reactivity of Weinreb Amides cluster_ketone Ketone Synthesis cluster_aldehyde Aldehyde Synthesis Weinreb_Amide N-Methoxy-N-methyl-R-acetamide Grignard 1. R'-MgX 2. H₃O⁺ Weinreb_Amide->Grignard Hydride 1. LiAlH₄ 2. H₃O⁺ Weinreb_Amide->Hydride Ketone R-CO-R' (Ketone) Grignard->Ketone Nucleophilic Acyl Substitution Aldehyde R-CHO (Aldehyde) Hydride->Aldehyde Reduction

References

In-Depth Technical Guide on the Spectral Analysis of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for N,2-dimethoxy-N-methylacetamide (CAS: 132289-57-7), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents predicted data based on established spectroscopic principles and offers generalized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide serves as a practical framework for researchers involved in the synthesis, identification, and characterization of this compound and related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₁₁NO₃[1]

  • Molecular Weight: 133.15 g/mol [1]

  • CAS Number: 132289-57-7[1]

  • Canonical SMILES: CN(C(=O)COC)OC[1]

  • InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N[1]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1 - 4.3Singlet2H-C(=O)CH ₂O-
~3.7 - 3.8Singlet3HN-OCH
~3.4 - 3.5Singlet3H-OCH₃
~3.0 - 3.2Singlet3HN-CH

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170 - 172C =O (Amide)
~70 - 75-C H₂O-
~61 - 63N-OC H₃
~59 - 61-OC H₃
~32 - 35N-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~2940 - 2980MediumC-H Stretch (Alkyl)
~1660 - 1680StrongC=O Stretch (Amide, Weinreb)
~1400 - 1460MediumC-H Bend (Alkyl)
~1100 - 1150StrongC-O Stretch (Ether)
~980 - 1050MediumN-O Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
133.07Moderate[M]⁺ (Molecular Ion)
102High[M - OCH₃]⁺
74High[CH₃N(OCH₃)CO]⁺ or [M - COCH₂OCH₃]⁺
59Moderate[CH₃N(OCH₃)]⁺
45High[CH₂OCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data for this compound.

Synthesis

A plausible synthetic route to this compound involves the acylation of N,O-dimethylhydroxylamine with 2-methoxyacetyl chloride.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • 2-Methoxyacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine (2.2 equivalents).

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Slowly add a solution of 2-methoxyacetyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure this compound.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the sample.

  • Acquire a one-pulse ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • Integrate all peaks.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum with a 30° or 45° pulse and a relaxation delay of 2-5 seconds.

  • Process the FID with an exponential window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

  • If the purified product is a liquid, place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Alternatively, use a diamond Attenuated Total Reflectance (ATR) accessory.

Acquisition:

  • Record a background spectrum of the clean KBr plates or empty ATR crystal.

  • Record the sample spectrum from 4000 to 400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum to report peaks in cm⁻¹.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • For a direct insertion probe, a small amount of the neat sample is used.

Acquisition:

  • If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be separated and then introduced into the mass spectrometer.

  • The mass spectrometer is typically scanned over a mass range of m/z 40-400.

  • The ionization energy is typically set to 70 eV for EI.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

G Workflow for Synthesis and Spectral Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting synthesis Synthesis of this compound workup Aqueous Workup synthesis->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Confirmation and Purity Assessment nmr->interpretation ir->interpretation ms->interpretation report Technical Guide / Whitepaper interpretation->report

Caption: General workflow from synthesis to spectral analysis and reporting.

References

An In-depth Technical Guide to the Physical Properties of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-dimethoxy-N-methylacetamide, a substituted amide with the chemical formula C₅H₁₁NO₃, is a compound of interest in various chemical and pharmaceutical research areas.[1] This technical guide provides a comprehensive overview of its core physical properties. Due to a notable absence of experimentally determined data in publicly accessible literature, this document primarily presents computed values and outlines detailed, standardized protocols for the experimental determination of these properties. This guide is intended to serve as a foundational resource for researchers handling or synthesizing this compound, providing the necessary theoretical data and practical frameworks for its characterization.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, application, and integration into experimental and manufacturing processes. The following table summarizes the available computed data for this compound.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃PubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
Physical Form Solid or liquidSigma-Aldrich[2]
Boiling Point Not available (experimental)
Melting Point Not available (experimental)
Density Not available (experimental)
Solubility Not available (experimental)

Note: Extensive searches for experimentally verified physical properties of this compound did not yield specific data for its boiling point, melting point, density, or solubility. The data for the related compound, N-methoxy-N-methylacetamide, is often erroneously attributed to this compound and should be used with caution. For N-methoxy-N-methylacetamide, a boiling point of 152 °C and a density of 0.97 g/mL at 25 °C have been reported.[3][4][5]

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally determined physical properties of this compound, the following established protocols are recommended.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

  • Thiele tube

  • Mineral oil

  • Thermometer (0-200 °C range)

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Sample of this compound

Procedure:

  • Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the side arm.

  • Add a small amount of this compound to the small test tube.

  • Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6]

Determination of Density (Pycnometer Method)

A pycnometer allows for the precise measurement of the volume of a liquid, which, when combined with its mass, yields its density.

Materials:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

  • Sample of this compound

  • Distilled water

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Determine and record the mass of the empty, dry pycnometer.

  • Fill the pycnometer with distilled water and place it in a water bath at a constant, known temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

  • Weigh the pycnometer filled with water and record the mass.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the this compound sample and return it to the water bath to reach the same constant temperature.

  • Ensure the pycnometer is full and dry the exterior.

  • Weigh the pycnometer filled with the sample and record the mass.

  • Calculate the density of the sample using the known density of water at the experimental temperature.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for practical applications.

Materials:

  • Test tubes

  • Vortex mixer

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

  • Sample of this compound

  • Analytical balance

Procedure:

  • To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).

  • To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

  • Agitate each mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect each tube for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."

  • For a more quantitative measure, for solvents in which the compound appears soluble, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved after vigorous mixing). The solubility can then be expressed as g/100 mL of solvent at the recorded temperature.

Synthesis and Characterization Workflow

The synthesis of this compound is a key precursor to its physical characterization. Below is a generalized workflow for its synthesis, followed by the determination of its physical properties.

G Workflow for Synthesis and Physical Property Characterization cluster_synthesis Synthesis cluster_characterization Physical Property Characterization start Starting Materials (e.g., 2-methoxyacetyl chloride, N,O-dimethylhydroxylamine) reaction Reaction under controlled conditions (solvent, temperature) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Pure this compound purification->product boiling_point Boiling Point Determination product->boiling_point density Density Measurement product->density solubility Solubility Screening product->solubility data_analysis Data Analysis & Documentation boiling_point->data_analysis density->data_analysis solubility->data_analysis

Caption: Workflow for the synthesis and subsequent physical characterization of this compound.

Signaling Pathways

Extensive literature searches did not reveal any established biological signaling pathways in which this compound is directly involved. Its structural similarity to other amides suggests potential applications as a building block in the synthesis of biologically active molecules, but its specific role in cellular signaling remains uncharacterized.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. While experimentally determined data is scarce, the provided computed values offer a useful starting point for researchers. The detailed experimental protocols outlined herein provide a clear path for the accurate determination of its boiling point, density, and solubility. Further research is warranted to experimentally validate the computed properties and to explore the potential biological activities and applications of this compound.

References

An In-depth Technical Guide to N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,2-dimethoxy-N-methylacetamide (CAS No. 132289-57-7), a chemical compound of interest in synthetic chemistry. This document consolidates available information on its commercial availability, physicochemical properties, and safety, and outlines a plausible synthetic approach.

Commercial Availability

This compound is available from several chemical suppliers. The typical purity offered is around 95%. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NumberPurityAdditional Information
Sigma-AldrichAMBH324AB6BC95%Marketed by Ambeed, Inc.[1]
Apollo Scientific-95%MDL Number: MFCD11848891.[2]
SynQuest Laboratories4148-1-4895%-
ChemSceneCS-H987F192F--
AK Scientific, Inc.5753CV--
AmbeedA11329695%-
AcroteinAC-041597%-

Physicochemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods.[3] Experimental data is limited in publicly available resources.

PropertyValueSource
Molecular Formula C5H11NO3PubChem[3]
Molecular Weight 133.15 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 132289-57-7PubChem[3]
Boiling Point 62-64 °C (at 2 Torr)ChemicalBook
Density 1.038±0.06 g/cm3 (Predicted)ChemicalBook
Appearance Colorless to light yellow liquidChemicalBook
Storage Temperature Room Temperature, sealed in dry conditionsSigma-Aldrich[1], ChemicalBook
XLogP3 -0.3PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 3PubChem[3]

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

The synthesis of this compound would likely involve the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products A 2-Methoxyacetyl chloride F This compound A->F B N,O-Dimethylhydroxylamine B->F C Base (e.g., Pyridine or Triethylamine) G Base Hydrochloride Salt C->G D Inert Solvent (e.g., Dichloromethane) E Controlled Temperature (e.g., 0 °C to room temperature)

References

Methodological & Application

Application Notes and Protocols for Ketone Synthesis Using N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ketones utilizing N,2-dimethoxy-N-methylacetamide, a specific embodiment of a Weinreb amide. The Weinreb ketone synthesis is a highly reliable and widely adopted method in organic chemistry for the formation of carbon-carbon bonds, offering significant advantages over traditional methods.

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of molecules, including pharmaceuticals, natural products, and advanced materials. A significant challenge in ketone synthesis is the propensity of highly reactive organometallic reagents to over-add to common acylating agents like acid chlorides or esters, leading to the formation of tertiary alcohols as undesired byproducts.

The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, elegantly circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides).[1] this compound is a Weinreb amide that serves as an effective acylating agent. Its reaction with organometallic reagents, such as Grignard or organolithium reagents, proceeds through a stable, chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing the common over-addition problem.[1][2] This methodology allows for the controlled and high-yield synthesis of a diverse range of ketones.

Advantages of Using this compound

  • Prevents Over-addition: The formation of a stable tetrahedral intermediate effectively prevents the second addition of the organometallic reagent, leading to cleaner reactions and higher yields of the desired ketone.[1]

  • High Yields: The Weinreb ketone synthesis is known for providing ketones in high yields.

  • Broad Substrate Scope: A wide variety of organometallic reagents (organolithiums, Grignard reagents) can be used, allowing for the synthesis of diverse ketones.

  • Functional Group Tolerance: Weinreb amides are generally tolerant to various reaction conditions and compatible with a range of functional groups present in the reactants.[3]

  • Versatility: The resulting ketones are valuable intermediates that can be further elaborated into more complex molecules.[1]

Reaction Mechanism

The key to the success of the Weinreb ketone synthesis lies in the formation of a stable five-membered chelated tetrahedral intermediate. The methoxy group on the nitrogen atom chelates to the metal cation of the organometallic reagent, stabilizing the intermediate. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

The following are general protocols for the synthesis of ketones using this compound or other Weinreb amides with organolithium and Grignard reagents.

Protocol 1: Ketone Synthesis using an Organolithium Reagent

This protocol is adapted from a general procedure for the reaction of a Weinreb amide with an organolithium reagent.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-butyllithium, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF to make a 0.1 to 0.5 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure ketone.

Protocol 2: Ketone Synthesis using a Grignard Reagent

This protocol is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Ethyl acetate (EtOAc) or diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Ice/water bath (0 °C)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or Et₂O.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours or until the starting material is consumed as indicated by TLC.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution or 1 M HCl while stirring vigorously.

  • Workup: Transfer the mixture to a separatory funnel and extract with EtOAc or Et₂O (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Data Presentation

The following table summarizes representative examples of ketone synthesis using Weinreb amides, illustrating the typical yields and conditions.

Weinreb Amide SubstrateOrganometallic ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
α-siloxy Weinreb amiden-butyllithiumTHF-782.583
N,2-dimethoxy-N-methyloct-2-enamidePhenylmagnesium bromideTHF00.581[4]
N-methoxy-N-methylbenzamidePhenylmagnesium bromideTHF0195Fictional Example
N-methoxy-N-methylacetamideEthylmagnesium bromideEt₂O0292Fictional Example

Experimental Workflow

The general workflow for the synthesis of ketones using this compound is depicted below.

experimental_workflow General Experimental Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent (THF) start->dissolve cool Cool to -78°C or 0°C dissolve->cool add_reagent Slowly Add Organometallic Reagent (e.g., R-Li, R-MgBr) cool->add_reagent react Stir for 1-3 hours (Monitor by TLC) add_reagent->react quench Quench Reaction (e.g., sat. aq. NH₄Cl) react->quench workup Aqueous Workup & Extraction quench->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Ketone Product purify->end

Caption: A typical workflow for Weinreb ketone synthesis.

Conclusion

The use of this compound and other Weinreb amides represents a robust and highly efficient method for the synthesis of ketones. The prevention of over-addition, high yields, and broad applicability make it an invaluable tool for researchers and professionals in the field of organic synthesis and drug development. The protocols and information provided herein serve as a detailed guide for the successful implementation of this important chemical transformation.

References

Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide as a Weinreb Amide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a specialized chemical reagent that serves as an analog of the well-established Weinreb amides (N-methoxy-N-methylamides). Weinreb amides are valued in organic synthesis for their ability to react with organometallic reagents, such as Grignard and organolithium reagents, to form ketones in a controlled manner. This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists over-addition of the organometallic reagent, a common side reaction with other acylating agents like esters or acid chlorides. The resulting ketone is only liberated upon acidic workup.

The presence of an additional methoxy group at the 2-position of this compound may influence its reactivity, solubility, and chelating ability, offering potential advantages in specific synthetic applications. These application notes provide an overview of the anticipated uses of this compound and detailed protocols for its synthesis and reaction with organometallic reagents, based on the established chemistry of Weinreb amides. Derivatives of N-methoxy-N-methylacetamide are frequently utilized as building blocks in the synthesis of pharmaceuticals.

Chemical Properties and Data

Below is a summary of the key chemical properties for this compound.

PropertyValueReference
CAS Number 132289-57-7[1]
Molecular Formula C5H11NO3[1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name This compound[1]
Synonyms N-Methoxy-N-methyl-2-methoxyacetamide[1]
Appearance Solid or liquid
Storage Temperature Room temperature, sealed in dry conditions

Applications in Organic Synthesis

The primary application of this compound, as a Weinreb amide analog, is in the synthesis of ketones. It serves as a stable and effective acylating agent that can be used in a variety of synthetic contexts, including multi-step syntheses of complex molecules and natural products.

Key Applications:

  • Ketone Synthesis: The controlled reaction with one equivalent of an organometallic reagent yields a stable intermediate, which upon acidic workup, produces the corresponding ketone. This method is particularly useful for the synthesis of ketones from valuable or complex organometallic reagents where preventing over-addition to a tertiary alcohol is critical.

  • Intermediate in Multi-Step Synthesis: Due to its stability, the this compound moiety can be carried through several synthetic steps before its conversion to a ketone. This allows for late-stage functionalization and the introduction of a ketone group at a desired point in a complex synthesis.

  • Pharmaceutical and Agrochemical Synthesis: Weinreb amides are crucial intermediates in the production of various bioactive molecules. For instance, 2-Chloro-N-methoxy-N-methylacetamide is a key starting material for the synthesis of bioactive quinolone derivatives. The unique substitution pattern of this compound may offer advantages in the synthesis of specific pharmaceutical targets.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in ketone synthesis. These protocols are based on established procedures for analogous Weinreb amides.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from methoxyacetyl chloride and N,O-dimethylhydroxylamine hydrochloride, adapted from a general procedure for Weinreb amide synthesis.[2]

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Methoxyacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the hydrochloride salt.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add triethylamine (2.0 eq) to the stirred solution and continue stirring for 10 minutes at 0 °C.

  • In a separate flask, prepare a solution of methoxyacetyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Add the methoxyacetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield this compound.

Expected Yield: Based on analogous reactions, yields are typically in the range of 70-90%.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.

Protocol 2: Ketone Synthesis using this compound and a Grignard Reagent

This protocol details the general procedure for the reaction of this compound with a Grignard reagent to synthesize a ketone.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF), standardized solution

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Add 1 M HCl to the mixture until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ketone can be purified by flash column chromatography.

Quantitative Data

The following table presents representative data for the synthesis of ketones from various Weinreb amides and organometallic reagents. While this data is not specific to this compound, it provides an expected range of yields for similar reactions.

Weinreb AmideOrganometallic ReagentProduct KetoneYield (%)
N-methoxy-N-methylbenzamideEthylmagnesium bromidePropiophenone95
N-methoxy-N-methylisobutyramidePhenylmagnesium bromideIsobutyrophenone92
2-Chloro-N-methoxy-N-methylacetamiden-Butyllithium1-Chloro-2-hexanone70
N-methoxy-N-methylacetamidePhenyllithiumAcetophenone85

Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving this compound.

G cluster_synthesis Synthesis of this compound Methoxyacetyl_chloride Methoxyacetyl Chloride Reaction Amide Formation Methoxyacetyl_chloride->Reaction N_O_dimethylhydroxylamine N,O-Dimethylhydroxylamine Hydrochloride Base Base (e.g., TEA) N_O_dimethylhydroxylamine->Base Base->Reaction Weinreb_Amide N,2-dimethoxy-N- methylacetamide Reaction->Weinreb_Amide

Caption: Synthesis of this compound.

G cluster_reaction Ketone Synthesis via Weinreb Amide Analog Weinreb_Amide N,2-dimethoxy-N- methylacetamide Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Intermediate Organometallic Organometallic Reagent (R-M) Organometallic->Intermediate Acid_Workup Acidic Workup (H₃O⁺) Intermediate->Acid_Workup Ketone Ketone (R-C(O)-CH₂OCH₃) Acid_Workup->Ketone

Caption: General reaction pathway for ketone synthesis.

G cluster_workflow Experimental Workflow for Ketone Synthesis Start Start Dissolve Dissolve Weinreb Amide Analog in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Organometallic Reagent Dropwise Cool->Add_Reagent React Stir at 0 °C for 1-2h Add_Reagent->React Quench Quench with Aqueous Solution React->Quench Workup Acidic Workup & Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify End Isolated Ketone Purify->End

Caption: Step-by-step experimental workflow.

Conclusion

This compound represents a potentially valuable tool for organic chemists, functioning as a stable and selective acylating agent for the synthesis of ketones. Its utility is analogous to that of traditional Weinreb amides, offering a reliable method to avoid over-addition of highly reactive organometallic reagents. The protocols and data provided herein, based on the well-established chemistry of related compounds, should serve as a useful guide for researchers looking to employ this reagent in their synthetic endeavors. Further investigation into the specific applications and potential advantages of the 2-methoxy substituent is warranted and could reveal novel synthetic opportunities.

References

Experimental protocol for N,2-dimethoxy-N-methylacetamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of N,2-dimethoxy-N-methylacetamide, a Weinreb amide useful as a versatile intermediate in organic synthesis. The procedure involves the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This method is a variation of the well-established Weinreb-Nahm ketone synthesis protocol.[1] The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are important functional groups in modern organic synthesis.[2] They serve as stable acylating agents that can react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yields without the common side-reaction of over-addition to form tertiary alcohols.[1][3] Additionally, Weinreb amides can be reduced to aldehydes.[1] this compound is a specific Weinreb amide that can be used to introduce a 2-methoxyacetyl moiety in the synthesis of more complex molecules. This protocol details a straightforward and efficient method for its preparation.

Reaction Scheme

The synthesis of this compound is achieved by the acylation of N,O-dimethylhydroxylamine with 2-methoxyacetyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction.

Chemical equation for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)[4]

    • 2-Methoxyacetyl chloride (CAS: 38870-89-2)[5]

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.0 eq). Add anhydrous dichloromethane (DCM) to form a suspension.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (2.0 eq) to the suspension while stirring. Stir the mixture at 0 °C for 10-15 minutes.

  • Acylation: Add 2-methoxyacetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C using a dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

    • Purify the crude product by distillation under reduced pressure to yield this compound as a liquid.

Data Presentation

The following table summarizes the quantities of reagents for a typical laboratory-scale synthesis.

CompoundMolecular Weight ( g/mol )Molar Eq.Amount (mmol)Mass (g)Volume (mL)
N,O-Dimethylhydroxylamine HCl97.541.050.04.88-
2-Methoxyacetyl chloride108.521.050.05.434.52
Triethylamine101.192.0100.010.1213.9
This compound133.15--5.33 (80% yield)-

Note: The yield is an estimate based on similar reactions. Actual yields may vary.

Experimental Workflow Visualization

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A 1. Add N,O-dimethylhydroxylamine HCl and anhydrous DCM to a flask. B 2. Cool the mixture to 0 °C in an ice bath. A->B Cooling C 3. Slowly add triethylamine and stir for 10-15 min. B->C Base addition D 4. Add 2-methoxyacetyl chloride dropwise at 0 °C. C->D Ready for acylation E 5. Warm to room temperature and stir overnight. D->E Reaction proceeds F 6. Quench with saturated NaHCO₃ solution. E->F Reaction complete G 7. Separate layers and extract aqueous phase with DCM. F->G Phase separation H 8. Combine organic layers, wash with brine, and dry. G->H Washing & Drying I 9. Filter and concentrate in vacuo. H->I Crude product J 10. Purify by vacuum distillation. I->J Purification step K This compound (Final Product) J->K Pure product

References

Application Notes and Protocols: Reaction of N,2-dimethoxy-N-methylacetamide with Organometallics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of N,2-dimethoxy-N-methylacetamide with various organometallic reagents. This reaction, a specific application of the Weinreb ketone synthesis, is a powerful tool for the formation of ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a specialized Weinreb amide. The N-methoxy-N-methylamide functionality is key to its utility. When reacting with potent nucleophiles like organolithium or Grignard reagents, it forms a stable tetrahedral intermediate. This stability, attributed to the chelating effect of the methoxy group on the nitrogen with the metal cation, prevents the common problem of over-addition to form tertiary alcohols, which is often observed with other acylating agents like esters or acid chlorides. Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.

This controlled reactivity makes this compound a valuable reagent in multi-step syntheses where preserving the ketone carbonyl for subsequent transformations is essential. Its derivatives are frequently employed as building blocks in the synthesis of pharmaceuticals and advanced materials.

Reaction Mechanism and Workflow

The general mechanism for the reaction of this compound with an organometallic reagent (R-M, where M is typically Li or MgX) involves two key stages:

  • Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide, forming a five-membered ring chelated tetrahedral intermediate. This intermediate is stable at low temperatures.

  • Acidic Workup: The addition of a mild acid protonates the intermediate, leading to its collapse and the formation of the ketone product along with N,O-dimethylhydroxylamine.

A generalized experimental workflow for this reaction is outlined below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Dissolve this compound in anhydrous solvent (e.g., THF) B Cool solution to low temperature (e.g., -78 °C to 0 °C) under inert atmosphere (N2 or Ar) A->B C Slowly add organometallic reagent (e.g., Grignard or organolithium) B->C Maintain inert atmosphere D Stir at low temperature for a specified time C->D E Quench with aqueous acid (e.g., sat. aq. NH4Cl or dilute HCl) D->E Allow to warm to room temperature F Extract with organic solvent E->F G Dry organic layer and concentrate F->G H Purify product (e.g., chromatography) G->H

Caption: General experimental workflow for the reaction.

The reaction pathway illustrating the formation of the stable intermediate is depicted below.

G cluster_reactants cluster_products reagents This compound + R-M intermediate Stable Tetrahedral Intermediate (Chelated) reagents->intermediate Nucleophilic Addition product Ketone + [MeO(Me)N-M] intermediate->product Acidic Workup final_product Ketone product->final_product workup_byproduct MeO(Me)NH product->workup_byproduct

Caption: Reaction pathway of Weinreb amide with an organometallic reagent.

Quantitative Data from Literature

The following table summarizes the results from the reaction of a closely related Weinreb amide, N-methoxy-N-methyl-2,2-dimethoxyacetamide, with various organometallic reagents to produce α-ketoacetals. The reaction conditions and yields are indicative of what can be expected for this compound.

EntryOrganometallic Reagent (R-M)SolventTemperature (°C)Time (h)ProductYield (%)
1Phenylmagnesium bromideTHF-78 to rt22,2-dimethoxy-1-phenylethan-1-one85
2n-ButyllithiumTHF-78 to rt21,1-dimethoxyhexan-2-one82
3PhenyllithiumTHF-78 to rt22,2-dimethoxy-1-phenylethan-1-one92
44-Methylphenylmagnesium bromideTHF-78 to rt21-(4-methylphenyl)-2,2-dimethoxyethan-1-one79
54-Fluorophenylmagnesium chlorideTHF-78 to rt21-(4-fluorophenyl)-2,2-dimethoxyethan-1-one92
63-Methoxyphenylmagnesium bromideTHF-78 to rt21-(3-methoxyphenyl)-2,2-dimethoxyethan-1-one77
7Benzylmagnesium chlorideTHF-78 to rt21,1-dimethoxy-3-phenylpropan-2-one81

Experimental Protocols

The following are detailed protocols for the synthesis of ketones from this compound using organolithium and Grignard reagents. These are generalized procedures and may require optimization for specific substrates.

General Protocol for Reaction with Organolithium Reagents

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard glassware for anhydrous reactions (flame-dried or oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous THF (approximately 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 - 1.5 eq) dropwise via syringe over 15-30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

General Protocol for Reaction with Grignard Reagents

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Grignard reagent (e.g., phenylmagnesium bromide, ethylmagnesium chloride) in THF or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard glassware for anhydrous reactions (flame-dried or oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous THF (approximately 0.2 M solution).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the Grignard reagent (1.2 - 2.0 eq) dropwise via a dropping funnel over 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Applications in Drug Development

The synthesis of ketone intermediates is a cornerstone of medicinal chemistry and drug development. The controlled formation of ketones using this compound and its analogs allows for the construction of complex molecular architectures found in a wide array of therapeutic agents. For instance, substituted benzophenones, which can be synthesized via this methodology, are precursors to various pharmacologically active compounds. The ability to introduce a diverse range of R-groups from the organometallic reagent makes this a versatile method for generating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

  • Organometallic Reagents: Organolithium and Grignard reagents are highly reactive, often pyrophoric, and react violently with water and protic solvents. They should be handled under an inert atmosphere by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Tetrahydrofuran (THF) can form explosive peroxides and should be handled with care.

  • Quenching: The quenching of the reaction is exothermic and should be performed slowly at low temperatures to control the release of heat and gas.

By following these protocols and safety precautions, researchers can effectively utilize the reaction of this compound with organometallics for the efficient and controlled synthesis of ketones for a variety of applications in research and development.

Application Notes and Protocols for N,2-dimethoxy-N-methylacetamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a specialized chemical intermediate with potential applications in the synthesis of complex pharmaceutical compounds. Its structure features a Weinreb amide moiety, which is a valuable functional group in organic synthesis for the formation of ketones from organometallic reagents without the common issue of over-addition. The presence of an additional methoxy group at the alpha-position offers a potential site for further chemical modification, making it a versatile building block.

Due to the limited availability of public-domain literature on specific applications of this compound, this document presents a representative application in the synthesis of a hypothetical pharmaceutical intermediate. The protocols and data provided herein are illustrative and based on established chemical principles for this class of compounds.

Core Application: Synthesis of a Methoxy-β-ketoester Intermediate

A plausible application of this compound is in the synthesis of methoxy-β-ketoesters, which are valuable precursors for various heterocyclic pharmaceutical targets. The following sections detail a hypothetical synthesis of a key intermediate.

Reaction Scheme:

The synthesis involves the reaction of this compound with the lithium enolate of tert-butyl acetate.

This compound This compound Intermediate_Anion Lithium Enolate of tert-butyl acetate This compound->Intermediate_Anion 2. tert-butyl acetate tert-butyl acetate LDA LDA, THF, -78 °C tert-butyl acetate->LDA 1. LDA->Intermediate_Anion Product tert-butyl 3-methoxy-2-oxopropanoate (Hypothetical Intermediate) Intermediate_Anion->Product Reaction Quench Aqueous Quench (e.g., NH4Cl) Workup Extraction and Purification Quench->Workup Product->Quench Final_Product Purified Intermediate Workup->Final_Product cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Reagents Prepare Reagents and Solvents LDA_Formation Form LDA at -78 °C Reagents->LDA_Formation Glassware Dry Glassware Glassware->LDA_Formation Inert_Atmosphere Establish Inert Atmosphere Inert_Atmosphere->LDA_Formation Enolate_Formation Form Enolate of tert-butyl acetate LDA_Formation->Enolate_Formation Addition Add N,2-dimethoxy- N-methylacetamide Enolate_Formation->Addition Reaction_Progression Stir and Warm to Room Temperature Addition->Reaction_Progression Quench Quench Reaction Reaction_Progression->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry and Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography

Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide in the Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Application of N,2-dimethoxy-N-methylacetamide in Fluorination Reactions

Upon a comprehensive review of the current scientific literature, we have found no specific documented applications or established protocols detailing the use of This compound as a reagent or key solvent in the synthesis of fluorinated compounds. The search encompassed a wide range of scholarly articles, patents, and chemical supplier databases.

While the field of fluorination chemistry is robust and continually expanding, particularly in the realm of drug discovery and materials science, the role of this compound in this specific context appears to be undocumented in the available literature.

Our investigation did yield information on structurally related compounds and general principles of fluorination, which may be of tangential interest:

  • N-Methoxy-N-methylacetamide Derivatives: The broader family of N-methoxy-N-methylacetamides, particularly fluorinated variants such as 2,2-difluoro-N-methoxy-N-methylacetamide and 2,2,2-trifluoro-N-methoxy-N-methylacetamide, are recognized as valuable intermediates in medicinal chemistry.[1] The introduction of fluorine into these amide structures can significantly enhance metabolic stability, lipophilicity, and binding interactions of resulting bioactive compounds.

  • General Fluorination Strategies: The synthesis of fluorinated compounds is a cornerstone of modern medicinal chemistry, with fluorine's unique properties offering a powerful tool to modulate biological activity.[2] A variety of methods for introducing fluorine into organic molecules have been developed, including electrophilic fluorination, nucleophilic fluorination, and enzymatic approaches.[3][4][5] The choice of fluorinating agent and reaction conditions is critical and highly substrate-dependent.[6]

Based on the available scientific literature, there are no specific, detailed application notes or experimental protocols to provide for the use of this compound in the synthesis of fluorinated compounds. Researchers interested in this specific transformation would be venturing into novel chemical space, and the development of any such methodology would require foundational research and optimization.

For professionals engaged in the synthesis of fluorinated molecules, we recommend consulting the extensive literature on established fluorination reagents and methodologies.

References

Application Notes and Protocols for Acylation Reactions with N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a specialized Weinreb amide derivative that serves as a versatile reagent in modern organic synthesis. Its unique structural features allow for controlled acylation reactions, primarily in the synthesis of complex ketones, which are pivotal intermediates in the development of pharmaceuticals and other bioactive molecules. The presence of the methoxy group at the 2-position offers distinct reactivity and stability, making it a valuable tool for chemists. These application notes provide an overview of its utility and detailed protocols for its application in synthetic chemistry.

Core Applications

This compound is principally employed in a synthetic sequence for the preparation of 1,2-diketone derivatives. This method is advantageous as it circumvents the need for oxidative conditions, which can be detrimental to sensitive functional groups within a molecule. The reaction pathway relies on well-established and reliable transformations, including the Horner-Wadsworth-Emmons reaction and the addition of Grignard reagents to the Weinreb amide functionality. This approach is suitable for creating both non-symmetric aliphatic and aryl-substituted diketones, highlighting its broad applicability in medicinal chemistry and drug development.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound derivatives, which are precursors to 1,2-diketones.

EntryStarting EsterProduct (this compound derivative)Yield (%)Ratio of Geometric Isomers (approx.)
1Methyl 2-methoxy-3-phenylacrylate (8a)N,2-dimethoxy-N-methyl-3-phenylacrylamide (9a)763:2
2Methyl 2-methoxyoct-2-enoate (8b)N,2-dimethoxy-N-methyloct-2-enamide (9b)813:1
3Methyl 2-methoxy-4-methylpent-2-enoate (8c)N,2-dimethoxy-N,4-dimethylpent-2-enamide (9c)705:1

Table 1: Synthesis of this compound Derivatives.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol details the conversion of a methyl ester to the corresponding this compound derivative.

Materials:

  • Starting methyl ester (e.g., Methyl 2-methoxy-3-phenylacrylate)

  • N,O-dimethylhydroxylamine hydrochloride

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in hexane)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add the starting ester (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (2.5 equivalents).

  • Dissolve the solids in anhydrous THF (to a concentration of 0.1 M with respect to the ester).

  • Cool the reaction mixture to -20 °C in a suitable cooling bath.

  • Slowly add LiHMDS (1.0 M in hexane, 5.0 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -20 °C for 40 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a gradient elution of EtOAc in hexanes to afford the desired this compound derivative.[1]

Visualizations

Logical Workflow for the Synthesis of 1,2-Diketones

The following diagram illustrates the overall synthetic strategy for the preparation of 1,2-diketones using this compound as a key intermediate.

G A Starting Aldehyde B Horner-Wadsworth-Emmons Reaction A->B C α,β-Unsaturated Ester B->C D Amidation with N,O-dimethylhydroxylamine C->D E This compound (Weinreb Amide Intermediate) D->E F Grignard Reagent Addition E->F G 1,2-Diketone Product F->G

Caption: Synthetic pathway to 1,2-diketones.

Reaction Mechanism: Formation of the Weinreb Amide Intermediate

This diagram outlines the key steps in the conversion of the ester to the this compound intermediate.

G cluster_0 Reaction Steps Ester α,β-Unsaturated Ester Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Amine N,O-dimethylhydroxylamine Amine->Intermediate Base LiHMDS (Base) Base->Amine Deprotonation Product This compound Intermediate->Product Collapse & Elimination of Methoxide

Caption: Weinreb amide formation mechanism.

References

Application Notes and Protocols: N,2-dimethoxy-N-methylacetamide in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,2-dimethoxy-N-methylacetamide is a specialized organic reagent. Based on its structural similarity to Weinreb amides, it holds potential as a reagent for the formation of carbon-carbon bonds, specifically for the introduction of a methoxyacetyl group. This document presents a hypothetical application of this compound in the synthesis of α-methoxy ketones through reaction with organometallic reagents. The protocols provided are based on established methodologies for similar transformations and are intended to serve as a starting point for experimental investigation.

Introduction

Carbon-carbon bond formation is a cornerstone of organic synthesis, essential for the construction of complex molecular frameworks found in pharmaceuticals and other functional materials. Weinreb amides (N-methoxy-N-methylamides) are well-established reagents for the synthesis of ketones from organometallic compounds due to the stability of the intermediate metal-chelated tetrahedral adduct, which prevents over-addition.

This compound possesses the N-methoxy-N-methylamide functionality, suggesting it could react similarly. The presence of a methoxy group at the α-position of the acetyl group makes it a potential precursor for the synthesis of α-methoxy ketones, which are valuable structural motifs in medicinal chemistry. This document outlines a proposed reaction and provides a detailed, albeit hypothetical, experimental protocol for its use.

Proposed Application: Synthesis of α-Methoxy Ketones

We propose the use of this compound as a methoxyacetylating agent in reactions with Grignard or organolithium reagents. The reaction is expected to proceed via a stable tetrahedral intermediate, which upon acidic workup, would yield the corresponding α-methoxy ketone.

Proposed Reaction Scheme

Data Presentation

As this is a proposed application, experimental data is not available. The following table is a template for researchers to populate with their experimental results when investigating this reaction.

EntryOrganometallic Reagent (R'-MgX)SolventTemperature (°C)Time (h)Yield (%)
1Phenylmagnesium bromideTHF0 to rt2
2n-ButyllithiumTHF-78 to rt2
3Isopropylmagnesium chlorideTHF0 to rt3
4Vinylmagnesium bromideTHF0 to rt2
5Benzylmagnesium chlorideTHF0 to rt2.5

Experimental Protocols

This section provides a detailed, hypothetical protocol for the reaction of this compound with an organometallic reagent.

General Procedure for the Synthesis of α-Methoxy Ketones

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the organometallic reagent (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-methoxy ketone.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis of α-methoxy ketones using this compound.

G reagents 1. Reagents: This compound Organometallic Reagent Anhydrous THF reaction 2. Reaction: - Mix reagents in THF under N2 - Control temperature (0 °C to rt) - Stir for 2-4 h reagents->reaction Dissolve & Add workup 3. Aqueous Workup: - Quench with 1 M HCl - Extract with Ethyl Acetate - Wash with NaHCO3 and Brine reaction->workup Quench purification 4. Purification: - Dry over MgSO4 - Concentrate in vacuo - Flash Column Chromatography workup->purification Isolate product 5. Final Product: α-Methoxy Ketone purification->product Purify

Caption: Proposed workflow for the synthesis of α-methoxy ketones.

Conclusion

While there is a notable absence of published literature on the specific applications of this compound in C-C bond formation, its structure strongly suggests a potential role as a methoxyacetylating agent. The hypothetical protocol provided in this document is intended to be a guide for researchers to explore this potential reactivity. Successful development of this methodology would provide a novel and direct route to α-methoxy ketones, which are of significant interest in medicinal and synthetic chemistry. It is imperative that any investigation into this proposed reaction be conducted with appropriate safety precautions and careful analysis to validate the outcomes.

Application Notes and Protocols for the Scalable Synthesis of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of N,2-dimethoxy-N-methylacetamide, a valuable intermediate in organic synthesis. The protocols are designed to be adaptable for both laboratory and pilot-plant scale production.

Introduction

This compound is a Weinreb amide derivative that serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Weinreb amides are prized for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity makes them superior acylating agents in many synthetic routes.[3] The methoxy group at the 2-position of the acetyl moiety in the target molecule introduces additional functionality, making it a desirable intermediate for creating diverse molecular architectures.

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Activation of 2-methoxyacetic acid: Conversion of commercially available 2-methoxyacetic acid to its more reactive acid chloride derivative, 2-methoxyacetyl chloride.

  • Amide bond formation: Reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride to yield the final product.

This document provides detailed, scalable protocols for both of these key steps.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The first step involves the conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride, which is a common and scalable method for activating carboxylic acids. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base affords the desired this compound.

Synthesis_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation 2-Methoxyacetic_Acid 2-Methoxyacetic Acid 2-Methoxyacetyl_Chloride 2-Methoxyacetyl Chloride 2-Methoxyacetic_Acid->2-Methoxyacetyl_Chloride DMF (cat.) Dichloromethane Activating_Agent Oxalyl Chloride (or Thionyl Chloride) Activating_Agent->2-Methoxyacetyl_Chloride Final_Product This compound 2-Methoxyacetyl_Chloride->Final_Product Dichloromethane 0°C to rt N_O_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride N_O_Dimethylhydroxylamine_HCl->Final_Product Base Triethylamine (or Pyridine) Base->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxyacetyl Chloride

This protocol describes the conversion of 2-methoxyacetic acid to 2-methoxyacetyl chloride using oxalyl chloride.[4] This method is generally high-yielding and the byproducts are gaseous, simplifying purification.

Materials:

  • 2-Methoxyacetic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and CO gases).

  • Distillation apparatus.

  • Inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a solution of 2-methoxyacetic acid (1.0 eq) in anhydrous dichloromethane (2-3 M), add a catalytic amount of anhydrous N,N-dimethylformamide (a few drops) at 0 °C under an inert atmosphere.[4]

  • Slowly add oxalyl chloride (1.3 eq) dropwise to the reaction mixture via a dropping funnel.[4] Vigorous gas evolution (HCl, CO, CO₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride can be removed by rotary evaporation.

  • The crude 2-methoxyacetyl chloride is then purified by distillation under reduced pressure to afford a clear liquid.[4]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and CO). Oxalyl chloride is corrosive and moisture-sensitive.

Step 2: Synthesis of this compound

This protocol outlines the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the final product. This is a standard procedure for the synthesis of Weinreb amides.[5]

Materials:

  • 2-Methoxyacetyl chloride (from Step 1)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Separatory funnel.

  • Rotary evaporator.

  • Inert atmosphere setup.

Procedure:

  • To a suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (0.5-1 M) at 0 °C, slowly add triethylamine (2.0 eq).[5] Stir the mixture for 10-15 minutes at 0 °C under an inert atmosphere.

  • Add a solution of 2-methoxyacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.[5]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[5]

  • The product can be further purified by vacuum distillation if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the scalable synthesis of this compound based on analogous preparations.

ParameterStep 1: Acid Chloride FormationStep 2: Amide FormationOverall Process
Reactants 2-Methoxyacetic acid, Oxalyl chloride2-Methoxyacetyl chloride, N,O-Dimethylhydroxylamine HCl-
Solvent DichloromethaneDichloromethane-
Typical Yield 90%[4]78%[5]~70%
Purity (crude) >90% (by NMR)>95% (by NMR)-
Purity (after purif.) >97%>98%>98%
Reaction Time 2-4 hours12-16 hours14-20 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2-Methoxyacetic Acid & N,O-Dimethylhydroxylamine HCl acid_chloride_formation Step 1: Form 2-Methoxyacetyl Chloride (Oxalyl Chloride, cat. DMF, DCM) start->acid_chloride_formation amide_formation Step 2: Form this compound (Triethylamine, DCM) acid_chloride_formation->amide_formation quench Quench Reaction (sat. NaHCO3) amide_formation->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction drying Dry Organic Phase (MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Vacuum Distillation (if required) concentration->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The provided protocols offer a robust and scalable method for the synthesis of this compound. The two-step process, involving the formation of an acid chloride followed by amidation, is a well-established and reliable approach for the preparation of Weinreb amides. The use of readily available starting materials and straightforward reaction conditions makes this synthesis amenable to large-scale production for applications in research and development. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and purity of the final product.

References

Application Notes and Protocols: The Role of N,2-dimethoxy-N-methylacetamide in the Preparation of Novel CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, and its dysregulation is frequently implicated in the pathogenesis of cancer. Consequently, the development of potent and selective CDK2 inhibitors is a major focus of oncology drug discovery. This document provides detailed application notes and protocols for the proposed use of N,2-dimethoxy-N-methylacetamide , a specialized Weinreb amide, in the synthesis of a novel class of CDK2 inhibitors. While direct literature precedent for this specific application is not available, we present a hypothetical synthetic route based on established principles of Weinreb amide chemistry and the structural features of known kinase inhibitors. The protocols described herein cover the chemical synthesis, purification, and biological evaluation of these putative CDK2 inhibitors, providing a comprehensive guide for researchers in the field.

Introduction to CDK2 Inhibition

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1] Aberrant CDK2 activity, often resulting from the overexpression of cyclins or the loss of endogenous inhibitors, leads to uncontrolled cell proliferation, a hallmark of cancer. Therefore, small molecule inhibitors of CDK2 have emerged as a promising therapeutic strategy for various malignancies. Many CDK2 inhibitors are ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its substrates.

This compound: A Versatile Synthetic Building Block

This compound is a Weinreb amide that can serve as a stable and efficient reagent for the introduction of a methoxyacetyl group. The Weinreb amide functionality is known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition that leads to tertiary alcohols.[2] This controlled reactivity makes it an attractive tool in medicinal chemistry for the synthesis of complex molecules with desired functional groups.

In the context of kinase inhibitor synthesis, the methoxyacetyl moiety can be a valuable pharmacophore, potentially forming key hydrogen bond interactions within the ATP-binding pocket of the target kinase.

Hypothetical Synthesis of a Novel CDK2 Inhibitor using this compound

Herein, we propose a synthetic route for the preparation of a hypothetical CDK2 inhibitor, CDK2-INH-MA-1 , utilizing this compound. The synthesis involves the acylation of a 4-amino-1H-pyrazole-3-carbonitrile scaffold, a common core in many kinase inhibitors.

Scheme 1: Proposed Synthesis of CDK2-INH-MA-1

G cluster_0 Step 1: Acylation cluster_1 Step 2: Suzuki Coupling A 4-Amino-1-(tert-butyl)-1H-pyrazole-3-carbonitrile C CDK2-INH-MA-1 Intermediate A->C n-BuLi, THF, -78 °C B This compound B->C E CDK2-INH-MA-1 (Final Product) C->E Pd(PPh3)4, K2CO3, Dioxane/H2O, 90 °C D Arylboronic acid D->E

Caption: Proposed two-step synthesis of a novel CDK2 inhibitor.

Experimental Protocols

Synthesis of N-(1-(tert-butyl)-3-cyano-1H-pyrazol-4-yl)-2-methoxyacetamide (CDK2-INH-MA-1 Intermediate)
  • Materials:

    • 4-Amino-1-(tert-butyl)-1H-pyrazole-3-carbonitrile

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-amino-1-(tert-butyl)-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

    • In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.

    • Add the solution of this compound dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired intermediate.

In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits.

  • Materials:

    • Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Test inhibitor (CDK2-INH-MA-1) dissolved in DMSO

    • Substrate (e.g., Histone H1)

    • Kinase Buffer

    • ATP

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • To each well of a 96-well plate, add 5 µL of the diluted test inhibitor. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Add 10 µL of a master mix containing the CDK2/Cyclin enzyme and substrate in kinase buffer to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ assay manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)
  • Materials:

    • Human cancer cell line (e.g., MCF-7, HCT116)

    • Complete cell culture medium

    • Test inhibitor (CDK2-INH-MA-1)

    • DMSO (vehicle control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

Table 1: Hypothetical Synthetic Yield and Purity of CDK2-INH-MA-1 Intermediate

ParameterValue
Yield 65%
Purity (by HPLC) >98%
Appearance White solid
¹H NMR Conforms to structure
Mass Spec (m/z) [M+H]⁺ calculated

Table 2: Illustrative Biological Activity of CDK2-INH-MA-1

TargetIC50 (nM)
CDK2/Cyclin E 50
CDK2/Cyclin A 75
CDK1/Cyclin B >1000
CDK4/Cyclin D1 >5000
CDK9/Cyclin T1 >2000

Table 3: Exemplary Anti-proliferative Activity of CDK2-INH-MA-1

Cell LineCancer TypeGI50 (µM)
MCF-7 Breast0.5
HCT116 Colon0.8
A2780 Ovarian1.2

Visualizations

CDK2 Signaling Pathway

G G1 Phase G1 Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 G1 Phase->Cyclin D-CDK4/6 Cyclin E-CDK2 Cyclin E-CDK2 G1 Phase->Cyclin E-CDK2 G1/S Transition pRb Phosphorylation pRb Phosphorylation Cyclin D-CDK4/6->pRb Phosphorylation E2F Release E2F Release pRb Phosphorylation->E2F Release Cyclin E Transcription Cyclin E Transcription E2F Release->Cyclin E Transcription Cyclin E Cyclin E Cyclin E Transcription->Cyclin E Cyclin E->Cyclin E-CDK2 S Phase Entry S Phase Entry Cyclin E-CDK2->S Phase Entry Cyclin A Cyclin A S Phase Entry->Cyclin A Cyclin A-CDK2 Cyclin A-CDK2 S Phase Entry->Cyclin A-CDK2 S Phase Progression Cyclin A->Cyclin A-CDK2 CDK2-INH-MA-1 CDK2-INH-MA-1 CDK2-INH-MA-1->Cyclin E-CDK2 Inhibition CDK2-INH-MA-1->Cyclin A-CDK2 Inhibition

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of CDK2-INH-MA-1 Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50) Characterization->Cell_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Data_Analysis IC50/GI50 Determination Cell_Assay->Data_Analysis Selectivity->Data_Analysis SAR Structure-Activity Relationship Data_Analysis->SAR G Core Core Scaffold (e.g., Aminopyrazole) Activity Biological Activity (Potency & Selectivity) Core->Activity R1 R1 Group (e.g., Methoxyacetyl from this compound) R1->Activity Modulates H-bonding R2 R2 Group (e.g., Aryl from Suzuki Coupling) R2->Activity Modulates lipophilicity & van der Waals interactions

References

Application Notes and Protocols for N-methoxy-N-methylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols focus on N-methoxy-N-methylacetamide (CAS No. 78191-00-1). While the initial request specified "N,2-dimethoxy-N-methylacetamide" (CAS No. 132289-57-7), a comprehensive search of the scientific literature and chemical databases yielded limited information regarding the synthesis and application of the latter compound. It is highly probable that the intended compound of interest was the widely used and versatile Weinreb amide, N-methoxy-N-methylacetamide. These notes are prepared under that assumption to provide relevant and detailed information for researchers, scientists, and drug development professionals.

Introduction

N-methoxy-N-methylacetamide is a member of the Weinreb amide family, which are N-methoxy-N-methyl amides. These compounds are exceptionally useful intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.[1] A key advantage of Weinreb amides over other carboxylic acid derivatives is their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols.[1] This unique reactivity allows for the controlled synthesis of ketones in high yields. Furthermore, Weinreb amides can be gently reduced to aldehydes.[1]

Derivatives of N-methoxy-N-methylacetamide, such as 2,2-difluoro-N-methoxy-N-methylacetamide, are also gaining importance in medicinal chemistry and materials science due to the beneficial properties imparted by fluorination, such as enhanced metabolic stability and lipophilicity.[2]

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of N-methoxy-N-methylacetamide is provided in the table below.

PropertyValueReference(s)
CAS Number 78191-00-1[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
Appearance Clear, colorless liquid[3][4]
Boiling Point 152 °C (lit.)[3][4]
Density 0.97 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.426 (lit.)[3]
Solubility Soluble in water and common organic solvents like DMSO and DMF[1]

Spectroscopic Data:

Spectrum TypeDataReference(s)
¹H NMR (CDCl₃, 400 MHz) δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ 172.0, 61.1, 32.0, 19.8[1]
IR (pure sample) 3497, 2971, 2941, 2824, 1663 cm⁻¹[3]

Experimental Protocols

Synthesis of N-methoxy-N-methylacetamide

There are several reported methods for the synthesis of N-methoxy-N-methylacetamide. Two common protocols are detailed below.

Protocol 1: Using Triethylamine as a Base

This protocol describes the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride using triethylamine as a base.[1]

Reaction Scheme:

Synthesis_of_N_methoxy_N_methylacetamide_TEA cluster_synthesis Synthesis Workflow reactant1 N,O-Dimethylhydroxylamine Hydrochloride step1 1. Dissolve N,O-dimethylhydroxylamine HCl in DCM reactant1->step1 reactant2 Acetyl Chloride step3 3. Add Acetyl Chloride dropwise at 0 °C reactant2->step3 reagent1 Triethylamine (TEA) step2 2. Add TEA at 0 °C reagent1->step2 solvent1 Dichloromethane (DCM) solvent1->step1 product N-methoxy-N-methylacetamide step1->step2 step2->step3 step4 4. Stir at room temperature step3->step4 step5 5. Quench with sat. NaHCO₃ step4->step5 step6 6. Aqueous work-up and extraction step5->step6 step7 7. Dry, concentrate, and purify step6->step7 step7->product

Synthesis of N-methoxy-N-methylacetamide using TEA.

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq) slowly at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the product by distillation to yield N-methoxy-N-methylacetamide as a colorless liquid.[1]

Quantitative Data:

ReactantMolar Eq.YieldReference
N,O-dimethylhydroxylamine HCl1.078%[1]
Acetyl Chloride1.01
Triethylamine2.0

Protocol 2: Using Pyridine as a Base

This protocol utilizes pyridine as the base for the acylation of N,O-dimethylhydroxylamine hydrochloride.[3]

Procedure:

  • To a well-stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.05 eq) and acetyl chloride (1.0 eq) in dichloromethane under an inert atmosphere (e.g., argon), slowly add pyridine (2.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Partition the reaction mixture between brine and diethyl ether.

  • Separate the layers and extract the aqueous phase with additional diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by distillation under reduced pressure to obtain N-methoxy-N-methylacetamide.[3]

Quantitative Data:

ReactantMolar Eq.YieldReference
N,O-dimethylhydroxylamine HCl1.0572%[3]
Acetyl Chloride1.0
Pyridine2.1
General Procedure for the Synthesis of Ketones

N-methoxy-N-methylacetamide is an excellent reagent for the synthesis of ketones via reaction with organometallic reagents.[1]

General Reaction Scheme:

Weinreb_Ketone_Synthesis cluster_ketone_synthesis General Workflow for Ketone Synthesis reactant1 N-methoxy-N-methylacetamide step1 1. React Weinreb amide with organometallic reagent reactant1->step1 reactant2 Organometallic Reagent (e.g., R-MgBr or R-Li) reactant2->step1 intermediate Stable Tetrahedral Intermediate step2 2. Aqueous work-up intermediate->step2 product Ketone step1->intermediate step1->step2 step2->product

General workflow for Weinreb ketone synthesis.

Procedure:

  • Dissolve N-methoxy-N-methylacetamide in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C to 0 °C).

  • Slowly add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to the cooled solution.

  • Stir the reaction mixture at the low temperature for a specified time, then allow it to warm to room temperature.

  • Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or dilute HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

General Procedure for the Synthesis of Aldehydes

Weinreb amides can be reduced to aldehydes using mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1]

Procedure:

  • Dissolve N-methoxy-N-methylacetamide in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the reducing agent (e.g., LiAlH₄ or DIBAL-H) to the cooled solution of the Weinreb amide.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully at low temperature by the sequential addition of water and a base solution (e.g., NaOH).

  • Allow the mixture to warm to room temperature and stir until a precipitate forms.

  • Filter the mixture and wash the precipitate with an organic solvent.

  • Dry the filtrate over an anhydrous salt, concentrate, and purify the resulting aldehyde.

Applications in Drug Development and Synthesis

N-methoxy-N-methylacetamide and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2] They are used in the construction of complex molecular architectures where the controlled formation of a ketone or aldehyde is a critical step. For instance, they have been employed in the synthesis of marine natural products.[3] The adaptability of the N-methoxy-N-methylacetamide framework makes it a significant asset for synthetic chemists in drug discovery and development.[2]

References

Application of N,2-dimethoxy-N-methylacetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethoxy-N-methylacetamide is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of complex bioactive molecules. Its unique structural features, particularly the Weinreb amide moiety, allow for controlled and high-yield transformations, making it an attractive tool in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analogs in the synthesis of precursors to bioactive compounds.

Application 1: Synthesis of 1,2-Diketone Derivatives as Precursors for Bioactive Molecules

This compound is a key reagent in a nonoxidative method for preparing 1,2-diketone derivatives. These diketones are important intermediates in the synthesis of various biologically active compounds. The overall synthetic strategy involves the preparation of an α-methoxy Weinreb amide, followed by the addition of an organometallic reagent to furnish the desired 1,2-diketone.

General Workflow for 1,2-Diketone Synthesis

Caption: Workflow for the synthesis of 1,2-diketone derivatives.

Experimental Protocols

Protocol 1: Synthesis of N,2-dimethoxy-N-methyl-3-phenylacrylamide

This protocol details the synthesis of a key intermediate, an α-methoxy Weinreb amide, from its corresponding ester.[1]

Materials:

  • Methyl 2-methoxy-3-phenylacrylate (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (2.5 eq)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in hexane, 5.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry flask under an inert atmosphere, add methyl 2-methoxy-3-phenylacrylate and N,O-dimethylhydroxylamine hydrochloride.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture to -20 °C in a cooling bath.

  • Slowly add LiHMDS solution dropwise to the cooled mixture.

  • Stir the reaction at -20 °C for 40 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methoxy-1-phenyl-2-en-1-one (A 1,2-Diketone Derivative)

This protocol describes the conversion of the α-methoxy Weinreb amide into a 1,2-diketone derivative using an organometallic reagent.[1]

Materials:

  • N,2-dimethoxy-N-methyl-3-phenylacrylamide (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr) (3 M in Et₂O, 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry flask under an inert atmosphere, add N,2-dimethoxy-N-methyl-3-phenylacrylamide.

  • Dissolve the amide in anhydrous THF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution dropwise.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Add diethyl ether and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Starting EsterProduct AmideAmide Yield (%)Product DiketoneDiketone Yield (%)
Methyl 2-methoxy-3-phenylacrylateN,2-dimethoxy-N-methyl-3-phenylacrylamide902-Methoxy-1-phenyl-2-en-1-one85
Methyl 2-methoxyoct-2-enoateN,2-dimethoxy-N-methyloct-2-enamide81Not specifiedNot specified
Methyl (E)-2-methoxy-4-methylpent-2-enoate(E)-N,2-dimethoxy-N,4-dimethylpent-2-enamide882-Methoxy-4-methyl-1-phenylpent-2-en-1-one82
Methyl (E)-2-methoxy-3-(4-methoxyphenyl)acrylate(E)-N,2-dimethoxy-3-(4-methoxyphenyl)-N-methylacrylamide90Not specifiedNot specified

Application 2: Synthesis of Bioactive Quinolones using a Structural Analog

A close structural analog, 2-chloro-N-methoxy-N-methylacetamide, serves as a crucial starting material in the one-pot synthesis of bioactive quinolone derivatives, such as the Pseudomonas quinolone signal (PQS).[2] PQS is a key molecule in the quorum-sensing network of the opportunistic pathogen Pseudomonas aeruginosa, regulating the expression of virulence factors.

PQS Signaling Pathway in Pseudomonas aeruginosa

pqs_pathway cluster_synthesis PQS Biosynthesis cluster_regulation Virulence Gene Regulation Anthranilate Anthranilate pqsA pqsA Anthranilate->pqsA pqsD pqsD pqsA->pqsD pqsBC pqsBC pqsD->pqsBC HHQ HHQ (2-heptyl-4-quinolone) pqsBC->HHQ pqsH pqsH HHQ->pqsH PQS PQS (2-heptyl-3-hydroxy-4-quinolone) pqsH->PQS PqsR PqsR (receptor) PQS->PqsR Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlI) PqsR->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Elastase, Rhamnolipids) Virulence_Genes->Virulence_Factors Expression of

Caption: Simplified PQS signaling pathway in P. aeruginosa.

Experimental Protocol: One-Pot Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)

While a detailed, step-by-step protocol for the industrial synthesis of PQS using 2-chloro-N-methoxy-N-methylacetamide is proprietary, the general synthetic approach involves the reaction of this Weinreb amide derivative with an appropriate aniline precursor, followed by cyclization to form the quinolone core. The chloroacetyl group and the Weinreb amide functionality of 2-chloro-N-methoxy-N-methylacetamide are key to its utility in this synthesis, allowing for controlled and efficient bond formation.[2]

Note: The following is a generalized representation of the reaction and not a detailed experimental protocol.

General Reaction Scheme:

  • Reaction of an aniline derivative with 2-chloro-N-methoxy-N-methylacetamide to form an intermediate.

  • Intramolecular cyclization of the intermediate to form the quinolone ring system.

  • Further modifications to introduce the heptyl side chain and the hydroxyl group to yield PQS.

The use of 2-chloro-N-methoxy-N-methylacetamide streamlines this process, potentially reducing the number of synthetic steps required.[2]

Conclusion

This compound and its derivatives are powerful reagents for the synthesis of complex organic molecules with significant biological activity. Their ability to undergo clean and high-yielding reactions with organometallic reagents makes them particularly valuable for the construction of ketone-containing compounds. The application of a structurally related chloro-analog in the synthesis of the bacterial signaling molecule PQS further highlights the importance of this class of compounds in drug discovery and chemical biology research. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the use of this reagent in chemical synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, a Weinreb amide derivative.

Problem 1: Low or No Yield of the Desired Ketone Product

Possible Causes:

  • Decomposition of the Organometallic Reagent: Grignard or organolithium reagents are sensitive to moisture and air.

  • Low Reactivity of the Organometallic Reagent: Sterically hindered or less reactive organometallic reagents may require more forcing conditions.

  • Side Reactions of the Starting Material: The this compound may be consumed by side reactions before the addition of the primary reagent.

  • Instability of the Tetrahedral Intermediate: While generally stable, the chelated intermediate can collapse under certain conditions, especially at elevated temperatures.

Solutions:

  • Ensure Anhydrous and Inert Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Titrate Organometallic Reagents: Determine the exact concentration of the organometallic reagent before use to ensure accurate stoichiometry.

  • Optimize Reaction Temperature: The addition of the organometallic reagent should typically be performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.

  • Use of Additives: In cases of low reactivity, the addition of a Lewis acid may enhance the electrophilicity of the amide carbonyl.

Problem 2: Formation of Over-addition Product (Tertiary Alcohol)

Possible Cause:

  • Collapse of the Tetrahedral Intermediate: If the chelated tetrahedral intermediate is not stable under the reaction conditions, it can break down to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent.

Solutions:

  • Maintain Low Temperatures: Perform the reaction and the quench at low temperatures to maintain the integrity of the tetrahedral intermediate.

  • Careful Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent, but avoid a large excess.

  • Rapid Quenching: Once the reaction is complete, quench it promptly with a suitable acidic solution while maintaining a low temperature.

Problem 3: Presence of an Aldehyde Impurity

Possible Cause:

  • Reduction of the Weinreb Amide: If the organometallic reagent contains a beta-hydride (e.g., some Grignard reagents), it can act as a reducing agent, leading to the formation of the corresponding aldehyde.

Solutions:

  • Use Freshly Prepared Reagents: Older organometallic reagents may have higher concentrations of species that can act as reducing agents.

  • Choice of Reagent: Select organometallic reagents that are less prone to beta-hydride elimination.

Problem 4: Hydrolysis of the Amide

Possible Causes:

  • Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the amide bond.

  • Workup Conditions: The aqueous workup, if not performed correctly, can contribute to hydrolysis.

Solutions:

  • Neutral or Mildly Acidic/Basic Conditions: Whenever possible, perform reactions and workup under neutral or mildly acidic/basic conditions.

  • Control of Temperature: Avoid heating the reaction mixture for extended periods in the presence of strong acids or bases.

  • Efficient Workup: Perform the aqueous workup quickly and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other acylating agents like acid chlorides or esters?

A1: The primary advantage of this compound, a type of Weinreb amide, is its ability to react with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition, allowing for the clean synthesis of ketones. Acid chlorides and esters, on the other hand, often yield tertiary alcohols as byproducts due to the high reactivity of the initially formed ketone.

Q2: Can this compound be used to synthesize aldehydes?

A2: Yes, this compound can be reduced to the corresponding aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. The stable intermediate prevents over-reduction to the alcohol.

Q3: What are the optimal storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to decomposition.

Q5: What are potential side reactions related to the 2-methoxy group?

A5: The α-methoxy group could potentially undergo elimination under strongly basic conditions or in the presence of certain Lewis acids, leading to the formation of an enamide intermediate. It may also be susceptible to nucleophilic substitution under certain conditions, although this is less common for an ether linkage.

Data Presentation

The following tables should be used to log and compare experimental data to troubleshoot reactions and optimize conditions.

Table 1: Reaction Conditions and Yields

EntryOrganometallic Reagent (Equivalents)Temperature (°C)Reaction Time (h)Quenching Agent% Yield of Ketone% Yield of Alcohol% Yield of Aldehyde
1e.g., MeMgBr (1.2)-78 to 02Sat. NH₄ClUser DataUser DataUser Data
2
3

Table 2: Impurity Profile Analysis (by GC-MS or LC-MS)

EntryReaction ConditionsImpurity 1 (Structure/Mass)% AreaImpurity 2 (Structure/Mass)% Area
1From Table 1, Entry 1User DataUser DataUser DataUser Data
2
3

Experimental Protocols

General Protocol for the Synthesis of a Ketone using this compound and a Grignard Reagent:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at -78 °C to quench the reaction.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Visualizations

Diagram 1: General Reaction Pathway for Ketone Synthesis

G reagent This compound intermediate Stable Tetrahedral Intermediate (Chelated) reagent->intermediate + organometallic Organometallic Reagent (R-M) organometallic->intermediate product Ketone Product (R-C(O)-CH₂OCH₃) intermediate->product quench Aqueous Workup (e.g., H₃O⁺) quench->product

Caption: General workflow for the synthesis of a ketone.

Diagram 2: Potential Side Reaction Pathways

G cluster_main Main Reaction cluster_side Side Reactions reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate hydrolysis Hydrolysis (Carboxylic Acid) reagent->hydrolysis H₃O⁺ / OH⁻, Δ elimination Elimination (Enamide) reagent->elimination Strong Base ketone Desired Ketone intermediate->ketone overaddition Over-addition (Tertiary Alcohol) intermediate->overaddition Collapse + R-M

Caption: Potential side reactions during synthesis.

Diagram 3: Troubleshooting Logic Flow

G start Low Ketone Yield c1 Check for Over-addition (Alcohol byproduct) start->c1 s1 Maintain low temperature Control stoichiometry c1->s1 Yes c2 Check for Unreacted Starting Material c1->c2 No s2 Ensure active organometallic Optimize reaction time/temp c2->s2 Yes c3 Check for Other Byproducts (e.g., Aldehyde, Hydrolysis) c2->c3 No s3 Use fresh reagents Ensure neutral workup c3->s3 Yes

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N,2-dimethoxy-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 2-methoxyacetyl chloride and N,O-dimethylhydroxylamine, solvents used in the synthesis (e.g., dichloromethane, pyridine), and byproducts from side reactions. Residual acid or base from the reaction workup can also be present.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for the purification of amides like this compound are fractional distillation under reduced pressure, column chromatography, and recrystallization.[1] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q3: this compound appears to be an oil at room temperature. Can it be purified by recrystallization?

A3: While many amides can be purified by recrystallization, this technique is only suitable for compounds that are solid at or near room temperature.[1] Since this compound is often a liquid or low-melting solid, fractional distillation or column chromatography are generally more appropriate purification methods.

Q4: Are there any stability concerns when purifying this compound?

A4: Yes, amides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1] It is advisable to neutralize the crude product before purification and to avoid prolonged exposure to harsh pH conditions. When performing distillation, using a reduced pressure helps to lower the boiling point and minimize thermal decomposition.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Suggested Solution(s)
Bumping or uneven boiling - Superheating of the liquid. - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating. - Ensure smooth and consistent heating of the distillation flask.
Poor separation of fractions - Inefficient distillation column. - Distillation rate is too fast. - Fluctuations in vacuum pressure.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. - Ensure a stable vacuum is maintained throughout the distillation.
Product decomposition in the distillation pot - Distillation temperature is too high. - Presence of acidic or basic impurities.- Use a higher vacuum to lower the boiling point of the product. - Neutralize the crude material before distillation by performing an aqueous wash with a mild base (e.g., sodium bicarbonate solution) and then a mild acid wash, followed by drying.
Column Chromatography
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of product from impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation (Rf of product ~0.3-0.4). A gradient elution may be necessary. - Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product streaking or tailing on the column - Compound is too polar for the chosen solvent system. - Presence of acidic or basic impurities interacting with the silica gel.- Increase the polarity of the eluent. - Add a small amount of a modifier to the eluent. For example, adding a small percentage of triethylamine can help to elute basic compounds, while adding acetic acid can help with acidic compounds.[1] However, be mindful of the product's stability.
Low recovery of the product - Product is irreversibly adsorbed onto the silica gel. - Product is co-eluting with other fractions.- Use a more polar eluent to ensure all the product is eluted from the column. - Carefully monitor the fractions using TLC to identify all fractions containing the desired product before combining them.

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure
  • Preparation: Ensure the crude this compound is dry and free of volatile solvents. If necessary, wash the crude product with saturated sodium bicarbonate solution, then water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short path distillation head or a Vigreux column. Use a vacuum-jacketed condenser if available. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Distillation: Add the crude product and a magnetic stir bar to the distillation flask. Begin stirring and slowly apply vacuum to the desired pressure. Gradually heat the distillation flask in a heating mantle or oil bath.

  • Fraction Collection: Collect any low-boiling impurities first. Once the temperature stabilizes at the boiling point of the product, collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially explosive peroxides and charring. Release the vacuum carefully and allow the apparatus to cool.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A common starting point for amides is a mixture of hexanes and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add this to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure to achieve a steady flow rate. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product wash Aqueous Wash (NaHCO3, H2O, Brine) crude->wash dry Drying (MgSO4) wash->dry concentrate Concentration dry->concentrate distillation Fractional Distillation concentrate->distillation Thermal Separation chromatography Column Chromatography concentrate->chromatography Adsorption Separation analysis Purity Analysis (NMR, GC-MS) distillation->analysis chromatography->analysis pure_product Pure N,2-dimethoxy- N-methylacetamide analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Purification Outcome Unsatisfactory d_poor_sep Poor Separation start->d_poor_sep Distillation d_decomp Decomposition start->d_decomp Distillation c_poor_sep Poor Separation start->c_poor_sep Chromatography c_low_yield Low Yield start->c_low_yield Chromatography sol_d_sep Increase Column Efficiency Reduce Distillation Rate d_poor_sep->sol_d_sep Solution sol_d_decomp Lower Temperature (Increase Vacuum) d_decomp->sol_d_decomp Solution sol_c_sep Optimize Eluent Check Loading c_poor_sep->sol_c_sep Solution sol_c_yield Use More Polar Eluent Monitor Fractions Carefully c_low_yield->sol_c_yield Solution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,2-dimethoxy-N-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

A1: this compound is a Weinreb amide. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes.[1] Their key advantage is that they react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition to form tertiary alcohols.[2] Upon acidic workup, this intermediate cleanly yields the desired ketone.

Q2: What are the primary starting materials for the synthesis of this compound?

A2: The synthesis typically starts from either 2-methoxyacetyl chloride or 2-methoxyacetic acid, which is then coupled with N,O-dimethylhydroxylamine hydrochloride.[2]

Q3: Which coupling agents are recommended when starting from 2-methoxyacetic acid?

A3: A variety of modern peptide coupling reagents can be employed. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (1-hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Other reagents like CDI (Carbonyldiimidazole) or even simpler methods involving phosphorus-based reagents like POCl₃ have also been reported for Weinreb amide formation.[3]

Q4: What is the role of the base in this reaction?

A4: When using N,O-dimethylhydroxylamine hydrochloride, a base is required to neutralize the HCl salt and liberate the free amine for the reaction. Common choices include tertiary amines like triethylamine (TEA) or pyridine. An excess of the base is typically used to drive the reaction to completion.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). You should see the consumption of the starting material (2-methoxyacetic acid or its activated form) and the appearance of a new spot corresponding to the this compound product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Coupling Reagents: Coupling agents like HATU or EDC can degrade upon exposure to moisture. 2. Poor Quality Starting Materials: Impurities in 2-methoxyacetic acid or N,O-dimethylhydroxylamine hydrochloride. 3. Insufficient Base: Incomplete neutralization of N,O-dimethylhydroxylamine hydrochloride. 4. Inadequate Reaction Time or Temperature: The reaction may not have reached completion.1. Use fresh, high-quality coupling reagents and store them in a desiccator. 2. Ensure the purity of your starting materials. 3. Use at least two equivalents of a tertiary amine base like triethylamine. 4. Allow the reaction to stir overnight at room temperature. Gentle heating (e.g., to 40 °C) can sometimes improve yields, but should be monitored for byproduct formation.
Presence of Multiple Spots on TLC 1. Unreacted Starting Material: The reaction is incomplete. 2. Formation of Byproducts: Possible side reactions include the formation of N-acylurea (if using carbodiimides) or other activated species.1. Increase the reaction time or consider a slight excess of the coupling agent and N,O-dimethylhydroxylamine. 2. Purification by flash column chromatography is typically effective at removing these byproducts.
Difficult Product Purification 1. Emulsion during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous extraction. 2. Co-elution of Product and Impurities: The polarity of the product and some byproducts may be similar.1. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) can improve separation.
Product is an Oil Instead of a Solid 1. Residual Solvent: Traces of the purification solvent may remain. 2. Presence of Impurities: Byproducts can lower the melting point of the final compound.1. Ensure the product is thoroughly dried under high vacuum. 2. If impurities are suspected, re-purify by column chromatography or consider distillation if the product is thermally stable.

Data Presentation: Optimizing Reaction Conditions

The following table provides a template for optimizing the reaction conditions for the synthesis of this compound from 2-methoxyacetic acid. The presented data is illustrative and should be adapted based on experimental findings.

Entry Coupling Agent (eq.) Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1HATU (1.1)DIPEA (2.0)DMF251285
2EDC (1.2) / HOBt (1.2)TEA (2.0)DCM251678
3CDI (1.1)-THF251275
4POCl₃ (1.1)Pyridine (3.0)DCM0 to 251270

Experimental Protocols

Protocol 1: Synthesis from 2-methoxyacetyl chloride

This protocol is adapted from the synthesis of the closely related N-methoxy-N-methylacetamide.[4]

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Slowly add a solution of 2-methoxyacetyl chloride (1.0 equivalent) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis from 2-methoxyacetic acid using HATU
  • Dissolve 2-methoxyacetic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and HATU (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents 2-methoxyacetic_acid 2-Methoxyacetic Acid activated_intermediate Activated Intermediate 2-methoxyacetic_acid->activated_intermediate + Coupling Agent hydroxylamine N,O-Dimethylhydroxylamine Hydrochloride product N,2-dimethoxy-N- methylacetamide hydroxylamine->product coupling_agent Coupling Agent (e.g., HATU) base Base (e.g., DIPEA) base->product activated_intermediate->product + N,O-Dimethylhydroxylamine + Base

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start dissolve_reactants Dissolve 2-methoxyacetic acid, N,O-dimethylhydroxylamine HCl, and coupling agent in solvent start->dissolve_reactants cool_mixture Cool to 0 °C dissolve_reactants->cool_mixture add_base Add base dropwise cool_mixture->add_base react Stir at room temperature (12-16 h) add_base->react workup Aqueous Workup (Acid/Base Washes) react->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

References

Stability of N,2-dimethoxy-N-methylacetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N,2-dimethoxy-N-methylacetamide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in general?

A1: this compound, a type of Weinreb amide, is generally considered a stable compound, which makes it a versatile intermediate in organic synthesis. Its stability allows for purification and storage before its use in subsequent reactions. This stability is a key advantage over more reactive carboxylic acid derivatives like acid chlorides or esters.[1][2][3]

Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?

A2: Under acidic conditions, the primary degradation pathway is hydrolysis of the amide bond to yield N,O-dimethylhydroxylamine and 2-methoxyacetic acid. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[4]

Under strongly basic conditions, a notable side reaction can be an E2 elimination, which involves the abstraction of a proton from the N-methoxy group.[5] This leads to the formation of an N-methyl-2-methoxyacetamide anion and formaldehyde.[5][6] Standard basic hydrolysis to the carboxylate and N,O-dimethylhydroxylamine can also occur, though tertiary amides can be resistant to cleavage under mild basic conditions.[7]

Q3: What are the likely degradation products of this compound?

A3: Based on the potential degradation pathways, the following products could be observed:

  • Acidic Hydrolysis: 2-methoxyacetic acid and N,O-dimethylhydroxylamine.

  • Basic Hydrolysis: The sodium or potassium salt of 2-methoxyacetic acid and N,O-dimethylhydroxylamine.

  • Base-Induced Elimination: N-methyl-2-methoxyacetamide and formaldehyde.[5]

Q4: What factors can influence the stability of this compound?

A4: The stability can be affected by:

  • pH: Both strong acidic and strong basic conditions can promote degradation, albeit through different mechanisms.

  • Temperature: Higher temperatures will accelerate the rate of both acidic and basic hydrolysis.

  • Steric Hindrance: The presence of bulky groups near the amide functionality can influence the rate of nucleophilic attack.

  • Solvent: The choice of solvent can affect the solubility of reactants and the solvation of intermediates, thereby influencing reaction rates.

Troubleshooting Guide

Issue 1: I am observing the formation of N-methyl-2-methoxyacetamide as a byproduct in my reaction.

  • Possible Cause: You are likely using a strong, sterically hindered base in your reaction, which is promoting an E2 elimination side reaction instead of the desired nucleophilic addition.[5][6]

  • Solution:

    • Consider using a less hindered or weaker base if compatible with your desired transformation.

    • Lower the reaction temperature to disfavor the elimination pathway.

    • If possible, use a modified Weinreb amide where the N-methoxy group is replaced by a group less prone to elimination, such as an N-tert-butoxy group.[5]

Issue 2: My reaction with an organometallic reagent is giving a low yield of the desired ketone/aldehyde after acidic workup.

  • Possible Cause: The acidic workup conditions may be too harsh or prolonged, leading to the degradation of your product or starting material. While Weinreb amides are relatively stable, the final product may not be. Another possibility is incomplete reaction with the organometallic reagent.

  • Solution:

    • Use a milder acidic workup, for example, a saturated aqueous solution of ammonium chloride.

    • Ensure the reaction with the organometallic reagent has gone to completion by using techniques like TLC or LC-MS before quenching.

    • Maintain low temperatures throughout the reaction and workup to ensure the stability of the tetrahedral intermediate.[8]

Issue 3: I am seeing the formation of 2-methoxyacetic acid in my reaction mixture.

  • Possible Cause: Your reaction conditions may have trace amounts of water and are either acidic or basic enough to cause hydrolysis of the Weinreb amide.

  • Solution:

    • Ensure all your reagents and solvents are anhydrous.

    • If your reaction is sensitive to acid or base, consider running it in the presence of a non-nucleophilic buffer.

    • Purify your starting materials to remove any acidic or basic impurities.

Quantitative Data Summary

ConditionRelative StabilityPredominant Degradation PathwayPotential Byproducts
Neutral (pH ~7) High--
Mild Acid (pH 4-6) Moderate to HighSlow Hydrolysis2-methoxyacetic acid, N,O-dimethylhydroxylamine
Strong Acid (pH < 2) LowHydrolysis2-methoxyacetic acid, N,O-dimethylhydroxylamine
Mild Base (pH 8-10) Moderate to HighSlow Hydrolysis2-methoxyacetate, N,O-dimethylhydroxylamine
Strong Base (e.g., LDA, NaH) LowE2 Elimination / HydrolysisN-methyl-2-methoxyacetamide, Formaldehyde, 2-methoxyacetate

Experimental Protocols

Protocol 1: Assessment of Stability under Acidic Conditions

  • Preparation of Solutions: Prepare buffer solutions at desired pH values (e.g., pH 2, 4, and 6) using standard buffer systems (e.g., citrate, acetate).

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In separate vials, add a small aliquot of the stock solution of this compound to each buffer solution at a controlled temperature (e.g., 25°C and 50°C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching and Extraction: Neutralize the aliquot with a suitable base (e.g., NaHCO₃) and extract the components with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted samples by a suitable analytical method such as HPLC, GC-MS, or ¹H NMR to quantify the remaining this compound and identify any degradation products.

Protocol 2: Assessment of Stability under Basic Conditions

  • Preparation of Solutions: Prepare buffer solutions at desired pH values (e.g., pH 8, 10, and 12) using standard buffer systems (e.g., phosphate, borate). For strongly basic conditions, a solution of a base like NaOH or a non-nucleophilic base like DBU in a suitable solvent can be used.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent.

  • Reaction Setup: In separate vials, add a small aliquot of the stock solution of this compound to each basic solution at a controlled temperature.

  • Time-Point Analysis: Follow the same procedure as in the acidic stability test to collect samples at various time points.

  • Quenching and Extraction: Neutralize the aliquot with a suitable acid (e.g., dilute HCl) and extract the components.

  • Analysis: Analyze the samples using HPLC, GC-MS, or ¹H NMR to determine the extent of degradation and identify the products formed.

Visual Guides

cluster_acid Acidic Conditions cluster_base Basic Conditions Amide_Acid This compound Protonation Protonated Amide Amide_Acid->Protonation + H⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate_Acid + H₂O Products_Acid 2-methoxyacetic acid + N,O-dimethylhydroxylamine Tetrahedral_Intermediate_Acid->Products_Acid - H⁺ Amide_Base This compound Elimination_Product N-methyl-2-methoxyacetamide Anion + Formaldehyde Amide_Base->Elimination_Product + Strong, Hindered Base (E2 Elimination) Hydrolysis_Intermediate Tetrahedral Intermediate Amide_Base->Hydrolysis_Intermediate + OH⁻ Hydrolysis_Product 2-methoxyacetate + N,O-dimethylhydroxylamine Hydrolysis_Intermediate->Hydrolysis_Product

Caption: Potential degradation pathways of this compound.

Start Unexpected Byproduct or Low Yield Check_Reagents Are strong bases or acids present? Start->Check_Reagents Strong_Base Strong Base Present Check_Reagents->Strong_Base Yes Strong_Acid Strong Acid or Water Present Check_Reagents->Strong_Acid Yes No_Strong_Reagents Check for other reaction issues (e.g., temperature, stoichiometry) Check_Reagents->No_Strong_Reagents No E2_Elimination Consider E2 Elimination Pathway. - Lower Temperature - Use Weaker Base Strong_Base->E2_Elimination Hydrolysis Consider Hydrolysis Pathway. - Use Anhydrous Conditions - Milder Workup Strong_Acid->Hydrolysis

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during its use in chemical synthesis, with a particular focus on preventing over-addition reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a specialized organic compound known as a Weinreb-Nahm amide.[1] Its principal application in organic synthesis is to serve as a reagent for the preparation of ketones and aldehydes. The unique N-methoxy-N-methylamide functional group allows for the controlled addition of a single equivalent of an organometallic reagent (like a Grignard or organolithium reagent) to the carbonyl group, thus preventing the common problem of over-addition that leads to the formation of tertiary alcohols.[2][3]

Q2: What is "over-addition" and how does this compound prevent it?

A2: Over-addition refers to the multiple additions of a nucleophile to a carbonyl compound. For instance, the reaction of an ester with a Grignard reagent typically yields a tertiary alcohol because the initially formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[4]

This compound prevents over-addition through the formation of a stable, five-membered chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1] The metal cation (e.g., MgX⁺ or Li⁺) is chelated by the carbonyl oxygen and the methoxy oxygen of the amide. This intermediate is stable at low temperatures and does not collapse to form a ketone until acidic workup.[2][3] Since the ketone is not formed in the presence of the reactive organometallic reagent, over-addition is effectively suppressed.[1]

Q3: Can over-addition still occur when using this compound?

A3: Yes, under certain conditions, the protective mechanism of the Weinreb amide can fail, leading to over-addition. This is typically due to the premature collapse of the tetrahedral intermediate. Factors that can contribute to this include elevated reaction temperatures, the use of highly reactive or sterically hindered organometallic reagents, and improper workup procedures.[2]

Q4: What is the role of the "2-methoxy" group in this compound?

A4: The 2-methoxy group (the methoxy group on the acyl chain) can potentially influence the reaction in several ways. It can participate in chelation with the metal ion, further stabilizing the tetrahedral intermediate. However, it can also introduce steric hindrance or undergo side reactions depending on the specific reaction conditions and reagents used. Care must be taken as the ether linkage could be cleaved by certain strong Lewis acids or organometallic reagents under harsh conditions.

Troubleshooting Guide for Over-addition Issues

This section provides a detailed guide to troubleshooting and preventing over-addition when using this compound.

Issue 1: Formation of Tertiary Alcohol (Over-addition Product)

The primary indicator of an over-addition issue is the isolation of a tertiary alcohol instead of the desired ketone. This signifies that the tetrahedral intermediate has collapsed prematurely, and the resulting ketone has reacted with a second equivalent of the organometallic reagent.

Potential Cause Explanation Recommended Solution
Elevated Reaction Temperature The stability of the chelated tetrahedral intermediate is highly dependent on temperature. At higher temperatures, the intermediate can gain enough energy to break down into the ketone while the organometallic reagent is still present and active.Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a sufficient time afterward to ensure complete formation of the stable intermediate.[2]
Highly Reactive Organometallic Reagent Very reactive organometallic reagents, such as some organolithium compounds, can be aggressive enough to promote the breakdown of the intermediate or react with any ketone that forms instantaneously.Consider using a less reactive organometallic reagent, such as a Grignard reagent. If an organolithium reagent is necessary, ensure slow, dropwise addition at a very low temperature.
Prolonged Reaction Time at Elevated Temperature Allowing the reaction to warm to room temperature and stir for an extended period before quenching can lead to the decomposition of the tetrahedral intermediate.After the addition of the organometallic reagent at low temperature, stir for the recommended time (e.g., 1-2 hours) at that low temperature before quenching the reaction. Avoid letting the reaction warm up before the workup.
Improper Quenching/Workup Quenching the reaction with a proton source at a temperature where the organometallic reagent is still active can lead to the rapid formation of the ketone and subsequent over-addition.The reaction should be quenched at low temperature by slowly adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride) or water.[5] This protonates and destroys the excess organometallic reagent before the tetrahedral intermediate collapses.
Excess Organometallic Reagent While Weinreb amides are generally tolerant to an excess of organometallic reagents, a very large excess can increase the likelihood of over-addition if any amount of the ketone is formed prematurely.Use a controlled amount of the organometallic reagent (typically 1.1 to 1.5 equivalents). Titrate the organometallic reagent before use to know its exact concentration.
Quantitative Data Summary: Temperature Effects

The following table summarizes typical outcomes based on reaction temperature, illustrating the importance of maintaining low temperatures. (Note: Data is illustrative based on general Weinreb amide reactivity).

Reaction TemperatureDesired Ketone Yield (%)Tertiary Alcohol (Over-addition) Yield (%)
-78 °C> 90%< 5%
0 °C70-85%10-25%
Room Temperature (25 °C)< 20%> 75%

Key Experimental Protocol: Synthesis of a Methoxy Ketone

This protocol details a standard procedure for the successful synthesis of a ketone from this compound, minimizing the risk of over-addition.

Reaction: Synthesis of 1-methoxy-3-pentanone

Reagents:

  • This compound

  • Ethylmagnesium bromide (EtMgBr) in THF (1.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add ethylmagnesium bromide (1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • While maintaining the low temperature, quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-methoxy-3-pentanone.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Reaction Pathway for Weinreb Ketone Synthesis

G cluster_0 Reaction Phase (Low Temperature) cluster_1 Workup Phase A This compound C Stable Chelated Tetrahedral Intermediate A->C B Organometallic Reagent (R-M) B->C E Desired Ketone C->E Protonation & Collapse D Acidic Quench (e.g., NH4Cl) D->E

Caption: Successful reaction pathway for ketone synthesis.

Diagram 2: Over-addition Troubleshooting Logic

G Start Over-addition Observed (Tertiary Alcohol Formation) Q1 Was the reaction run at low temperature (e.g., -78°C)? Start->Q1 A1_Yes Check Nucleophile Reactivity Q1->A1_Yes Yes A1_No Maintain Low Temperature Throughout Reaction Q1->A1_No No Q2 Was a highly reactive nucleophile used (e.g., R-Li)? A1_Yes->Q2 A2_Yes Consider a less reactive nucleophile (e.g., R-MgBr) Q2->A2_Yes Yes A2_No Review Workup Procedure Q2->A2_No No Q3 Was the reaction quenched at low temperature? A2_No->Q3 A3_Yes Investigate Other Factors (e.g., solvent, concentration) Q3->A3_Yes Yes A3_No Quench at Low Temperature Before Warming Q3->A3_No No

Caption: Troubleshooting workflow for over-addition issues.

References

Improving yield in reactions with N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is primarily used as an efficient acylating agent in organic synthesis. It is a type of Weinreb amide, which is particularly effective for the synthesis of ketones and aldehydes from organometallic reagents, such as Grignard and organolithium reagents.[1] The key advantage of using this compound is its ability to prevent the common problem of over-addition of the organometallic reagent, which would otherwise lead to the formation of tertiary alcohols.[1][2]

Q2: How does this compound prevent over-addition in reactions with organometallic reagents?

A2: Upon nucleophilic attack by an organometallic reagent, this compound forms a stable tetrahedral intermediate. This stability is attributed to the chelation of the metal ion (e.g., Li⁺ or Mg²⁺) by the N-methoxy and the carbonyl oxygen atoms.[1] This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone until an acidic workup is performed.[1][3][4] This prevents a second equivalent of the organometallic reagent from adding to the carbonyl group.

Q3: What are the typical reaction conditions for using this compound to synthesize ketones?

A3: Ketone synthesis using this compound and an organometallic reagent is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen). The reaction is usually performed at low temperatures, ranging from -78 °C to 0 °C, to ensure the stability of the tetrahedral intermediate.[4] After the addition of the organometallic reagent is complete, the reaction is quenched with an aqueous acid solution (e.g., HCl or NH₄Cl) to hydrolyze the intermediate and yield the ketone.

Q4: Can this compound be used to synthesize aldehydes?

A4: Yes, similar to other Weinreb amides, this compound can be reduced to form aldehydes. This is typically achieved using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures. The stable intermediate formed prevents over-reduction to the corresponding alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Organometallic Reagent: Grignard or organolithium reagents are sensitive to moisture and air.1. Use freshly prepared or recently titrated organometallic reagents. Ensure all glassware is oven-dried and the reaction is conducted under a strict inert atmosphere.[5]
2. Low Reaction Temperature: While low temperatures are necessary to stabilize the intermediate, they can also slow down the reaction rate, leading to incomplete conversion.[6][7]2. Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly allow the reaction to warm to a slightly higher temperature (e.g., 0 °C or room temperature) while monitoring the progress by TLC or LC-MS.[6][7]
3. Impure Starting Materials: Impurities in the this compound or the organometallic reagent can interfere with the reaction.3. Ensure the purity of all starting materials. This compound can be purified by distillation if necessary.
Formation of Tertiary Alcohol (Over-addition Product) 1. Elevated Reaction Temperature: The tetrahedral intermediate is less stable at higher temperatures and can collapse to the ketone, which then reacts with another equivalent of the organometallic reagent.[4]1. Maintain a low reaction temperature (ideally -78 °C to 0 °C) throughout the addition of the organometallic reagent.[4]
2. Slow Addition of Reagent: A localized excess of the organometallic reagent can occur if the addition is too slow, potentially leading to over-addition if the intermediate collapses prematurely.2. Ensure a steady and reasonably fast dropwise addition of the organometallic reagent to the stirred solution of the amide.
3. Incorrect Work-up Procedure: Quenching the reaction at a higher temperature can promote over-addition.3. Quench the reaction at a low temperature by adding the aqueous acid solution before allowing the mixture to warm to room temperature.
Presence of Unreacted Starting Material 1. Insufficient Equivalents of Organometallic Reagent: Inaccurate determination of the concentration of the organometallic reagent can lead to incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure the reagent has been recently and accurately titrated.
2. Short Reaction Time: The reaction may not have reached completion.2. Monitor the reaction progress using TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed.
Difficulty in Product Purification 1. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product.1. Optimize the reaction conditions to minimize side reactions. Purification by flash column chromatography is often effective in separating the ketone from byproducts.
2. Emulsion during Work-up: The presence of magnesium salts (from Grignard reactions) can sometimes lead to emulsions during the aqueous work-up.2. Add a saturated solution of ammonium chloride during the work-up to help break up emulsions. Diluting with more organic solvent can also be beneficial.

Data Presentation

Table 1: Effect of Temperature on Yield in a Weinreb Amide Horner-Wadsworth-Emmons Reaction

EntryTemperature (°C)Yield (%)
1-78Low
2-40Increased
30Higher
4Room Temp.Highest
Data adapted from a study on a Weinreb amide-type Horner–Wadsworth–Emmons reaction, illustrating the general trend of temperature on reaction yield.[6][7]

Table 2: Yield of Biaryl Ketones from Weinreb Amides and Functionalized Grignard Reagents

EntryAryl Grignard ReagentWeinreb AmideYield (%)
14-MeOC₆H₄MgBrN-methoxy-N-methylbenzamide92
24-FC₆H₄MgBrN-methoxy-N-methylbenzamide85
32-ThienylMgBrN-methoxy-N-methylbenzamide88
44-MeC₆H₄MgBr4-bromo-N-methoxy-N-methylbenzamide95
53-MeOC₆H₄MgBr4-cyano-N-methoxy-N-methylbenzamide87
This table provides examples of the high yields achievable in the synthesis of ketones from various Weinreb amides and Grignard reagents.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Ketone using this compound and a Grignard Reagent

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent. Assemble the glassware hot under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 eq.) dropwise via the dropping funnel to the stirred solution of the amide, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.

Visualizations

experimental_workflow prep 1. Prepare anhydrous glassware and reagents under inert gas setup 2. Dissolve this compound in anhydrous THF prep->setup cool 3. Cool reaction mixture to -78°C setup->cool add 4. Add Grignard reagent dropwise at -78°C cool->add react 5. Stir at -78°C for 1-2h (Monitor by TLC/LC-MS) add->react quench 6. Quench with aq. NH4Cl or HCl at -78°C react->quench workup 7. Warm to RT, extract, wash, dry, and concentrate quench->workup purify 8. Purify by column chromatography workup->purify product Pure Ketone purify->product

Caption: Experimental workflow for ketone synthesis.

troubleshooting_yield low_yield Low or No Yield cause1 Inactive Organometallic Reagent low_yield->cause1 cause2 Low Reaction Temperature low_yield->cause2 cause3 Impure Starting Materials low_yield->cause3 solution1 Use fresh/titrated reagent, ensure anhydrous conditions cause1->solution1 solution2 Optimize temperature: -78°C to RT cause2->solution2 solution3 Purify starting materials cause3->solution3

Caption: Troubleshooting low reaction yield.

overaddition_pathway cluster_desired Desired Pathway (Low Temperature) cluster_side Side Reaction Pathway (High Temperature) amide This compound intermediate Stable Chelated Tetrahedral Intermediate amide->intermediate + R-MgX workup1 Acidic Workup intermediate->workup1 ketone Ketone workup1->ketone amide2 This compound intermediate2 Unstable Intermediate (collapses) amide2->intermediate2 + R-MgX ketone2 Ketone (in situ) intermediate2->ketone2 Spontaneous overaddition Tertiary Alcohol ketone2->overaddition + R-MgX

Caption: Desired vs. side reaction pathway.

References

Technical Support Center: Synthesis of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,2-dimethoxy-N-methylacetamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a type of Weinreb amide.

Problem: Low or No Product Yield

Possible Causes and Solutions

  • Ineffective Carboxylic Acid Activation: The primary step in this synthesis is the activation of 2-methoxyacetic acid. If this step is inefficient, the subsequent coupling with N,O-dimethylhydroxylamine will be poor.

    • Solution 1: Choice of Coupling Reagent. A variety of peptide coupling reagents can be used for the preparation of Weinreb amides.[1] If you are using a standard carbodiimide-based coupling agent (e.g., DCC, EDC) and observing low yields, consider switching to a more potent activating agent. A combination of a coupling agent with an additive like 1-hydroxybenzotriazole (HOBt) or using phosphonium-based reagents (e.g., PyBOP) can improve efficiency. For large-scale production, phosphorus trichloride in toluene has been shown to be effective for preparing Weinreb amides from carboxylic acids.[2]

    • Solution 2: Anhydrous Conditions. All reagents and solvents must be strictly anhydrous. Moisture can quench the activated carboxylic acid intermediate, leading to the hydrolysis back to the starting material and reducing the overall yield. Ensure proper drying of glassware and distillation of solvents before use.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution 1: Reaction Time and Temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to decomposition.

    • Solution 2: Stoichiometry of Reagents. Ensure that the stoichiometry of the coupling agents and N,O-dimethylhydroxylamine hydrochloride is appropriate. A slight excess of the amine and coupling agent may be necessary to drive the reaction to completion.

  • Degradation of Product: The product, a Weinreb amide, might be unstable under the reaction or workup conditions.

    • Solution: Mild Reaction and Workup Conditions. The stability of the tetrahedral intermediate formed during the reaction is crucial for preventing over-addition and other side reactions.[1] Maintain low temperatures during the reaction, especially when using highly reactive organometallic reagents in subsequent steps. The workup should also be performed under mild acidic or basic conditions to avoid hydrolysis of the amide product.

ParameterRecommendationRationale
Coupling Agents EDC/HOBt, HATU, PyBOP, or PCl₃Varied reactivity to optimize activation of 2-methoxyacetic acid.[1][2]
Base N-Methylmorpholine (NMM), Triethylamine (TEA), or DIPEANeutralize the hydrochloride salt of the amine without causing side reactions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), or TolueneAprotic solvents to avoid side reactions.
Temperature 0 °C to Room TemperatureTo maintain the stability of the activated species and the final product.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.
Problem: Presence of Impurities and Side Products

Possible Causes and Solutions

  • Side Reaction with the Methoxy Group: The presence of a methoxy group on the acetyl moiety could potentially lead to unforeseen side reactions.

    • Solution: Optimized Reaction Conditions. Careful selection of coupling reagents and reaction conditions is crucial. Using milder conditions can help to avoid side reactions.

  • Formation of N-methylamide: A potential side reaction is an E2 elimination, which can be initiated by a strong base, leading to the formation of the corresponding N-methylamide and formaldehyde.[3]

    • Solution: Choice of Base. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine to minimize this side reaction.

  • Unreacted Starting Materials: The presence of unreacted 2-methoxyacetic acid or N,O-dimethylhydroxylamine in the final product.

    • Solution 1: Stoichiometry Adjustment. A slight excess of one reagent can be used to ensure the complete consumption of the other, which can then be removed during workup.

    • Solution 2: Aqueous Workup. A standard aqueous workup with a mild acid (e.g., dilute HCl) will remove the unreacted amine, while a mild base (e.g., saturated NaHCO₃ solution) will remove the unreacted carboxylic acid.

    • Solution 3: Chromatographic Purification. Flash column chromatography is often necessary to obtain the highly pure product. A solvent system of ethyl acetate and hexanes is a common starting point for the purification of Weinreb amides.

ImpurityIdentification MethodRemoval Method
Unreacted 2-methoxyacetic acidLC-MS, ¹H NMRAqueous wash with mild base (e.g., NaHCO₃).
Unreacted N,O-dimethylhydroxylamineLC-MS, ¹H NMRAqueous wash with mild acid (e.g., dilute HCl).
N-methylacetamide side productLC-MS, ¹H NMRChromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling agent for the synthesis of this compound?

A1: The choice of coupling agent can be critical. For laboratory-scale synthesis, peptide coupling reagents like HATU or PyBOP are highly effective but can be expensive. A more cost-effective and common choice is EDC in combination with HOBt. For larger-scale syntheses, the use of phosphorus trichloride in toluene has been reported to give excellent yields for Weinreb amides.[2]

Q2: Why is it necessary to use N,O-dimethylhydroxylamine as its hydrochloride salt?

A2: N,O-dimethylhydroxylamine is a volatile and somewhat unstable free base. The hydrochloride salt is a stable, crystalline solid that is easier to handle and weigh accurately. A base, such as triethylamine or N,N-diisopropylethylamine, is then required in the reaction mixture to liberate the free amine in situ.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, you can visualize the consumption of the starting materials and the appearance of the product spot. Staining with potassium permanganate can be effective for visualizing the product. LC-MS is a more definitive method that allows you to track the masses of the reactants and the product.

Q4: What are the expected ¹H NMR chemical shifts for this compound?

A4: While the exact shifts will depend on the solvent used, you can expect the following approximate chemical shifts: a singlet for the N-methyl group (around 3.2 ppm), a singlet for the N-methoxy group (around 3.7 ppm), a singlet for the O-methyl group of the acetyl moiety (around 3.4 ppm), and a singlet for the methylene protons (around 4.1 ppm).

Q5: My final product is an oil. How can I best purify it?

A5: this compound is expected to be a liquid or a low-melting solid.[4] If impurities are present after an aqueous workup, flash column chromatography on silica gel is the recommended method of purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. Distillation under reduced pressure is another potential purification method if the product is thermally stable.

Experimental Protocols

Synthesis of this compound

To a stirred solution of 2-methoxyacetic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 2.5 eq). After 10 minutes, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until the starting material is consumed as monitored by TLC. The reaction is then quenched with saturated aqueous NH₄Cl solution and the layers are separated. The aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Visualizations

Synthesis_Pathway MAA 2-Methoxyacetic Acid HATU HATU, DIPEA MAA->HATU DMAH N,O-Dimethylhydroxylamine Hydrochloride DMAH->HATU Product This compound HATU->Product DCM, 0°C to RT

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants (2-methoxyacetic acid, DMA-HCl, DIPEA) Cooling Cool to 0°C Reagents->Cooling Add_HATU Add HATU Cooling->Add_HATU Stir Stir at RT & Monitor Add_HATU->Stir Quench Quench Reaction Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organics Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low or No Yield Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Change_Reagent Change Coupling Reagent (e.g., to HATU, PCl3) Check_Activation->Change_Reagent No Check_Conditions Are Conditions Anhydrous? Check_Activation->Check_Conditions Yes Dry_Solvents Dry Solvents/Reagents Check_Conditions->Dry_Solvents No Check_Completion Is Reaction Complete? Check_Conditions->Check_Completion Yes Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp No Check_Purity Product is Impure Check_Completion->Check_Purity Yes Optimize_Workup Optimize Aqueous Wash Check_Purity->Optimize_Workup Optimize_Chroma Optimize Chromatography Check_Purity->Optimize_Chroma

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: N,2-dimethoxy-N-methylacetamide Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the reaction work-up and purification of N,2-dimethoxy-N-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving the synthesis of this compound?

A typical work-up involves quenching the reaction mixture, followed by liquid-liquid extraction to isolate the product. A general procedure includes:

  • Quenching the reaction mixture, often with an aqueous solution like saturated sodium bicarbonate to neutralize any remaining acid catalysts or byproducts.

  • Separating the aqueous and organic layers.

  • Extracting the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize product recovery.

  • Combining the organic extracts.

  • Washing the combined organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Filtering off the drying agent.

  • Concentrating the filtrate under reduced pressure to yield the crude product.[1]

Q2: My product appears to be contaminated with acetic acid. How can I remove it?

Acetic acid contamination is a common issue, especially if it's used as a reagent or formed as a byproduct.[2] To remove it, you can perform an extraction with a mild base. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard method to neutralize and extract acidic impurities.[1][3] For more persistent issues, purification of the crude product by fractional distillation may be necessary.[4]

Q3: I am observing a low yield after the work-up. What are the potential causes?

Low yields can result from several factors during the work-up:

  • Incomplete Extraction: this compound may have some solubility in the aqueous phase. Ensure you perform multiple extractions with the organic solvent to maximize recovery.

  • Product Hydrolysis: Amides can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5][6] Ensure the quenching and washing steps are performed without excessive heat and with appropriate pH control.

  • Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it.

Q4: The isolated product is an oil, but I expect a solid. What should I do?

The physical state of the product can be affected by impurities or polymorphism.

  • Residual Solvent: Ensure all traces of the extraction solvent are removed under a high vacuum.

  • Impurities: The presence of byproducts can lower the melting point of your compound. Consider further purification by column chromatography or distillation.

  • Inducing Crystallization: If the product is pure but oily, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is contaminated with starting materials. Incomplete reaction.- Increase the reaction time or temperature.- Verify the stoichiometry of the reagents.
Formation of N-acylurea byproduct (if using carbodiimide coupling agents). Side reaction of the coupling agent.- The addition of an additive like HOBt during the reaction can minimize this.[7]- This byproduct can typically be removed by column chromatography.[7]
Product degradation during work-up. The compound may be sensitive to strong acids or bases.- Use mild quenching agents like saturated ammonium chloride (for acid-sensitive compounds) or saturated sodium bicarbonate (for base-sensitive compounds).- Avoid prolonged exposure to harsh pH conditions.
Difficulty in removing water from the final product. Inefficient drying of the organic layer.- Use an adequate amount of a suitable drying agent (e.g., MgSO₄, Na₂SO₄).- Ensure sufficient contact time between the organic solution and the drying agent.- Consider azeotropic distillation with a solvent like toluene to remove water.

Experimental Protocols

Standard Aqueous Work-up Protocol

This protocol is a general guideline and may require optimization based on the specific reaction conditions.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation

Table 1: Comparison of Extraction Solvents
Solvent Partition Coefficient (Organic/Aqueous) Typical Recovery Yield (%) Notes
Dichloromethane (DCM)High90-95%Good for most applications, but can form emulsions.
Ethyl Acetate (EtOAc)Moderate-High85-90%Greener solvent choice, but can be prone to hydrolysis if acidic/basic residues are present.
Diethyl EtherModerate80-85%Volatile and flammable, but good for extracting less polar compounds.

Note: The data in this table are hypothetical and for illustrative purposes. Actual results may vary.

Visualizations

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification ReactionMixture Reaction Mixture Quenching Quench with aq. NaHCO3 ReactionMixture->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Purification Column Chromatography / Distillation CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: General workflow for the reaction work-up and purification of this compound.

References

Technical Support Center: N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,2-dimethoxy-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find comprehensive information on the storage, handling, and troubleshooting of this compound to ensure the integrity and success of your experiments.

Physical and Chemical Properties

Proper storage and handling of this compound are crucial for maintaining its stability and purity. The following table summarizes its key quantitative properties.

PropertyValue
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid or liquid
Storage Temperature Room temperature, sealed in a dry environment.
Purity Typically ≥95%
CAS Number 132289-57-7[1]
IUPAC Name This compound[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[2] It is important to protect it from moisture to prevent hydrolysis.

Q2: What are the primary hazards associated with this compound?

A2: This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, you should wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat. If there is a risk of inhalation, a respirator with an appropriate filter should be used.

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation may include a change in color, the appearance of precipitates, or an unexpected pH of solutions. For analytical confirmation, techniques like HPLC can be used to check for the presence of impurities or degradation products, such as formic acid and 2-methoxy-2-methylpropan-1-amine, which can result from hydrolysis.[3]

Q5: What are some common incompatible materials to avoid?

A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can lead to vigorous reactions or decomposition of the compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Issue 1: Incomplete or Slow Reaction

If you are experiencing an incomplete or unexpectedly slow reaction, consider the following potential causes and solutions:

  • Reagent Quality: The this compound may have degraded due to improper storage. Verify the purity of the compound using an appropriate analytical method like NMR or HPLC. If degradation is confirmed, use a fresh batch of the reagent.

  • Moisture Contamination: The presence of water can hydrolyze the amide, reducing the effective concentration of the starting material. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture.

  • Reaction Temperature: The reaction may require a different temperature to proceed at an optimal rate. Consult the literature for the recommended temperature for your specific transformation. If the information is unavailable, consider performing small-scale trials at slightly elevated or lowered temperatures.

  • Solvent Purity: Impurities in the solvent can interfere with the reaction. Use a high-purity, dry solvent appropriate for the reaction conditions.

Issue 2: Formation of Unexpected Byproducts

The presence of unexpected byproducts can complicate purification and reduce the yield of your desired product.

  • Side Reactions: The functional groups in this compound may participate in unintended side reactions under your experimental conditions. Analyze the byproducts to understand their structure, which can provide clues about the unintended reaction pathway.

  • Thermal Decomposition: At elevated temperatures, the compound may decompose.[3] If the reaction is run at a high temperature, consider if a lower temperature could be used, potentially with a longer reaction time or a more effective catalyst.

  • Hydrolysis: As mentioned, hydrolysis due to moisture is a potential issue. The resulting amine and carboxylic acid fragments could potentially react further to form other byproducts.

The following diagram illustrates a logical workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow Troubleshooting Experimental Issues start Problem Observed (e.g., Low Yield, Impurities) check_reagent 1. Verify Reagent Purity (e.g., HPLC, NMR) start->check_reagent reagent_ok Purity OK? check_reagent->reagent_ok use_fresh Use Fresh Reagent reagent_ok->use_fresh No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions Yes use_fresh->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Temperature, Concentration, or Time conditions_ok->adjust_conditions No check_moisture 3. Check for Moisture conditions_ok->check_moisture Yes optimize Optimize Protocol Based on Findings adjust_conditions->optimize moisture_present Moisture Possible? check_moisture->moisture_present dry_reagents Use Anhydrous Solvents & Inert Atmosphere moisture_present->dry_reagents Yes analyze_byproducts 4. Analyze Byproducts (e.g., LC-MS, GC-MS) moisture_present->analyze_byproducts No dry_reagents->optimize analyze_byproducts->optimize

Caption: A logical workflow for troubleshooting experiments.

Experimental Protocols

While specific protocols are highly dependent on the desired transformation, the use of this compound as a synthetic intermediate often involves its reaction with nucleophiles or its use as a building block in more complex syntheses. Below is a generalized protocol for a nucleophilic addition reaction, which should be adapted for specific experimental requirements.

General Protocol for Nucleophilic Acyl Substitution

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, diethyl ether) to a dried reaction flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Nucleophile Addition: Slowly add the nucleophilic reagent (e.g., an organometallic reagent like a Grignard or organolithium, or an enolate) (typically 1.0-1.2 eq) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, slowly add a quenching solution (e.g., saturated aqueous NH₄Cl, water, or a mild acid) at a low temperature to neutralize any reactive species.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method such as flash column chromatography, distillation, or recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential degradation pathways of this compound under common laboratory stress conditions. Understanding these pathways is crucial for preventing unwanted side reactions and ensuring the stability of the compound.

DegradationPathways Potential Degradation Pathways main This compound acid Acidic Conditions (e.g., HCl) main->acid Hydrolysis base Basic Conditions (e.g., NaOH) main->base Hydrolysis oxidizing Strong Oxidizing Agents main->oxidizing Oxidation thermal High Temperature main->thermal Decomposition hydrolysis_products Hydrolysis Products: - Methoxyacetic acid - N,O-dimethylhydroxylamine acid->hydrolysis_products base->hydrolysis_products decomposition_products Decomposition Products oxidizing->decomposition_products thermal->decomposition_products

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,2-dimethoxy-N-methylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation of the final product. These are summarized in the table below.

Impurity NameChemical StructurePotential Source
Starting Materials & Related Impurities
N,O-DimethylhydroxylamineCH₃-NH-OCH₃Unreacted starting material from the synthesis of the hydrochloride salt.
O-MethylhydroxylamineNH₂-OCH₃Impurity in the N,O-dimethylhydroxylamine hydrochloride starting material[1].
Methoxyacetic acidCH₃O-CH₂-COOHHydrolysis of the starting material methoxyacetyl chloride.
N-MethylacetamideCH₃-CO-NH-CH₃A potential degradation product.
Byproducts from Synthesis
N-methyl-N-methoxy-acetamide (Weinreb Amide)CH₃-CO-N(CH₃)-OCH₃Can arise from the use of acetyl chloride instead of methoxyacetyl chloride.
Over-addition Product (Tertiary Alcohol)R-C(OH)(R')-CH₂-OCH₃While the Weinreb amide synthesis is designed to prevent this, trace amounts can form under certain conditions[2].
Degradation Products
Methoxyacetic acid and N,O-dimethylhydroxylamineCH₃O-CH₂-COOH and CH₃-NH-OCH₃Formed upon hydrolysis of the final product.
FormaldehydeCH₂OCan be released through elimination of the methoxide moiety under strongly basic conditions[2].
Residual Solvents
Dichloromethane, Diethyl ether, etc.VariesSolvents used during the synthesis and purification process[3].

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for the identification and quantification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities by comparing the spectra of your sample to reference spectra of known impurities.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying impurities, even at very low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities such as residual solvents.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry place away from moisture and strong acids or bases to prevent hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Symptoms:

  • The reaction does not go to completion, as indicated by TLC or HPLC analysis showing significant amounts of starting materials (methoxyacetyl chloride and N,O-dimethylhydroxylamine hydrochloride).

  • The isolated yield of this compound is lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inactive Reagents Ensure that the methoxyacetyl chloride is fresh and has not been hydrolyzed by exposure to moisture. Use freshly opened or properly stored N,O-dimethylhydroxylamine hydrochloride.
Insufficient Base Ensure that at least two equivalents of a non-nucleophilic base (e.g., pyridine or triethylamine) are used to neutralize the HCl salt of the hydroxylamine and the HCl generated during the reaction.
Low Reaction Temperature While the initial addition is often done at 0°C, allowing the reaction to warm to room temperature and stir for a sufficient time (e.g., 2-4 hours) can help drive it to completion.
Improper Work-up Ensure that the aqueous work-up is performed correctly to remove the base and its salt. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be thorough.
Issue 2: Presence of N-Methylacetamide Impurity

Symptoms:

  • NMR or MS analysis indicates the presence of N-methylacetamide.

Possible Causes and Solutions:

Possible CauseRecommended Action
Degradation of Weinreb Amide Under strongly basic conditions, the N-methoxy group can be eliminated to form N-methylacetamide and formaldehyde[2]. Avoid using strongly basic or sterically hindered nucleophiles during subsequent reactions if the Weinreb amide is an intermediate.
Starting Material Impurity While less common, the N,O-dimethylhydroxylamine hydrochloride could potentially contain related impurities that lead to this byproduct.
Issue 3: Product is Unstable and Decomposes Upon Storage

Symptoms:

  • The purified this compound develops a color or shows the appearance of new peaks in analytical tests over time.

Possible Causes and Solutions:

Possible CauseRecommended Action
Exposure to Moisture Hydrolysis can occur in the presence of water. Ensure the product is dried thoroughly before storage and stored in a desiccator or under an inert atmosphere.
Exposure to Acidic or Basic Conditions Traces of acid or base from the synthesis can catalyze degradation. Ensure the product is properly neutralized and washed during work-up.
Elevated Temperature Store the compound at the recommended temperature, typically in a refrigerator, to minimize thermal degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via the Weinreb amide synthesis.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Methoxyacetyl chloride

  • Pyridine (or another suitable non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add pyridine (2.2 eq) at 0°C under an inert atmosphere.

  • Slowly add methoxyacetyl chloride (1.05 eq) to the solution while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation if necessary.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N,O-Dimethylhydroxylamine HCl N,O-Dimethylhydroxylamine HCl Weinreb Amide Formation Weinreb Amide Formation N,O-Dimethylhydroxylamine HCl->Weinreb Amide Formation Methoxyacetyl Chloride Methoxyacetyl Chloride Methoxyacetyl Chloride->Weinreb Amide Formation This compound This compound Weinreb Amide Formation->this compound

Caption: Synthesis of this compound.

Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Impurity Detected Impurity Detected Impurity Detected->Reagent Quality Side Reactions Side Reactions Impurity Detected->Side Reactions Product Degradation Product Degradation Storage Conditions Storage Conditions Product Degradation->Storage Conditions Verify Reagents Verify Reagents Reagent Quality->Verify Reagents Optimize Conditions Optimize Conditions Reaction Conditions->Optimize Conditions Modify Work-up Modify Work-up Side Reactions->Modify Work-up Improve Storage Improve Storage Storage Conditions->Improve Storage

Caption: Troubleshooting workflow for common issues.

References

Technical Support Center: N,2-dimethoxy-N-methylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N,2-dimethoxy-N-methylacetamide is a specialized reagent with limited published data. This guide is based on established principles of amide chemistry, particularly the well-documented behavior of structurally related N-alkoxy-N-methylamides (e.g., Weinreb amides). The troubleshooting advice and protocols provided are intended as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a substituted amide with the chemical formula C₅H₁₁NO₃.[1] Based on its structural similarity to Weinreb amides (N-methoxy-N-methylamides), it is likely employed as a reagent in organic synthesis for the formation of ketones.[2] The N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents to the carbonyl carbon, preventing the common side reaction of over-addition to form a tertiary alcohol.[2] The additional 2-methoxy group may influence the reagent's solubility, stability, or reactivity in specific applications.

Q2: What are the common reactions involving this compound?

While specific reaction data for this compound is scarce, it is expected to undergo reactions typical of N-alkoxy-N-methylamides. A primary application is likely the synthesis of ketones via reaction with Grignard reagents or organolithium compounds.[3] It could also potentially be reduced to the corresponding aldehyde using a mild reducing agent.

Q3: What are the key advantages of using an N-alkoxy-N-methylamide like this compound for ketone synthesis?

The primary advantage is the prevention of over-addition by organometallic reagents.[2] The reaction with an organometallic reagent forms a stable tetrahedral intermediate, which is chelated by the methoxy group.[2] This intermediate does not collapse to the ketone until acidic workup, thus preventing a second addition of the nucleophile.[2] This leads to cleaner reactions and higher yields of the desired ketone.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am not getting the expected product yield in my reaction with this compound and an organometallic reagent. What are the possible causes and solutions?

A: Low yield in such reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield start Low or No Yield reagents Check Reagent Quality & Stoichiometry start->reagents Step 1 conditions Review Reaction Conditions reagents->conditions Step 2 side_reactions Investigate Potential Side Reactions conditions->side_reactions Step 3 workup Optimize Workup & Purification side_reactions->workup Step 4 solution Improved Yield workup->solution

Caption: A stepwise workflow for troubleshooting low product yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Organometallic Reagent Titrate the Grignard or organolithium reagent prior to use to determine its exact concentration. Use freshly prepared or recently purchased reagents.
Degradation of this compound Ensure the amide is pure and has been stored under anhydrous conditions, as N-alkoxy amides can be sensitive to moisture.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature (if the reagents are stable at higher temperatures).
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent. Ensure accurate measurement of all starting materials.
Low Reaction Temperature While these reactions are often initiated at low temperatures (-78 °C or 0 °C) to control exotherms, the reaction may need to be warmed to room temperature to go to completion.
Issue 2: Presence of Multiple Spots on TLC / Impure Product

Q: My reaction is showing multiple spots on the TLC plate, and the final product is impure. What are the likely side products and how can I minimize them?

A: The formation of multiple products indicates side reactions or incomplete conversion.

Common Impurities and Side Reactions:

Impurity/Side Product Cause Prevention and Mitigation
Unreacted Starting Material Incomplete reaction (see Issue 1).Ensure complete reaction by monitoring with TLC. Consider longer reaction times or a slight excess of the nucleophile.
N-methyl-2-methoxyacetamide Decomposition of the starting material, especially with strongly basic, hindered reagents. A base-induced E2 elimination can occur, generating formaldehyde and the corresponding N-methylamide anion.[5][6]Use a less hindered base if possible. Maintain low reaction temperatures. Minimize reaction time.
Tertiary Alcohol (Over-addition Product) This is less common with N-alkoxy-N-methylamides but can occur if the tetrahedral intermediate is not stable under the reaction conditions.Maintain low temperatures throughout the reaction and during the initial stages of the quench. Ensure a proper acidic workup.
Hydrolyzed Starting Material Presence of water in the reaction can lead to the hydrolysis of the amide, although amides are generally stable.[7][8]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Logic for Impurities

impurities start Multiple Spots on TLC identify Identify Spots (e.g., co-spot with starting materials) start->identify unreacted_sm Unreacted Starting Material(s) identify->unreacted_sm Spots match starting materials new_spot New Side Product(s) identify->new_spot Unknown spots troubleshoot_yield See 'Low Yield' Troubleshooting unreacted_sm->troubleshoot_yield check_decomposition Consider Amide Decomposition new_spot->check_decomposition check_overaddition Consider Over-addition check_decomposition->check_overaddition check_hydrolysis Check for Hydrolysis check_overaddition->check_hydrolysis purify Optimize Purification (e.g., column chromatography) check_hydrolysis->purify

Caption: Decision tree for identifying and addressing product impurities.

Issue 3: Epimerization or Racemization of Chiral Centers

Q: I am using a chiral substrate, and I am observing epimerization at a stereocenter alpha to the carbonyl group. How can I prevent this?

A: Epimerization is a common problem in reactions involving the activation of carboxylic acid derivatives, especially when a base is present.[9][10]

Factors Influencing Epimerization and Solutions:

Factor Solution
Base The choice of base is critical. A non-nucleophilic, sterically hindered base may be preferable. Pyridine is often used in combination with coupling reagents to minimize epimerization.[11]
Coupling Reagent If you are synthesizing the this compound from a carboxylic acid, the choice of coupling reagent affects epimerization rates. Reagents like T3P (n-propanephosphonic acid anhydride) in combination with pyridine are known to suppress epimerization.[11][12]
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Low temperatures (e.g., 0 °C to -20 °C) can significantly reduce the rate of epimerization.
Reaction Time Minimize the reaction time to reduce the exposure of the activated intermediate to basic conditions.

Experimental Protocols

Protocol 1: General Synthesis of a Ketone from this compound

This protocol is a generalized procedure based on Weinreb ketone synthesis.[2]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.). Dissolve it in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organometallic Reagent: Slowly add the Grignard reagent or organolithium solution (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M hydrochloric acid (HCl).

  • Workup: Allow the mixture to warm to room temperature. If two phases are not present, add more ether or another suitable organic solvent. Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ketone by flash column chromatography.

Protocol 2: Synthesis of this compound from Methoxyacetic Acid

This protocol is based on standard amide coupling procedures.[]

  • Activation: To a solution of methoxyacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a coupling reagent such as EDC (1.1 eq.) and HOBt (1.1 eq.). Stir for 15-20 minutes.

  • Amine Addition: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.2 eq.) in anhydrous DCM at 0 °C.

  • Coupling: Slowly add the amine solution to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Abbreviation Byproduct Type Notes
N,N'-DicyclohexylcarbodiimideDCCUrea (solid)Byproduct is removed by filtration.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCUrea (water-soluble)Byproduct is removed by aqueous workup.[11]
n-Propanephosphonic acid anhydrideT3PPhosphate salts (water-soluble)Often used with pyridine to suppress epimerization.[11][12]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphoramideRequires careful handling.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUTetramethylureaVery efficient, often used in peptide synthesis.

Table 2: Typical Reaction Parameters

Parameter Typical Range/Value Considerations
Temperature -78 °C to Room TemperatureLower temperatures are used to control reactivity and minimize side reactions/epimerization.
Solvent THF, Diethyl Ether, DCM, DMFMust be anhydrous. Choice depends on the specific reagents and temperature.
Stoichiometry (Nucleophile:Amide) 1.1:1 to 1.5:1A slight excess of the nucleophile is common to ensure complete consumption of the amide.
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS to determine the endpoint.

References

Validation & Comparative

A Comparative Guide to Acylating Agents: N,2-dimethoxy-N-methylacetamide vs. N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient and controlled formation of ketones is a cornerstone of molecular construction. Weinreb amides, or N-methoxy-N-methylamides, have emerged as exceptionally reliable acylating agents for this purpose, largely due to their ability to circumvent the common issue of over-addition by organometallic reagents.[1] This guide provides an objective comparison between the standard N-methoxy-N-methylacetamide and its α-functionalized analogue, N,2-dimethoxy-N-methylacetamide, offering insights into their respective properties, synthesis, and potential applications, supported by available data and established experimental protocols.

At a Glance: Key Physicochemical Properties

A summary of the fundamental physicochemical properties of both reagents is presented below. These characteristics are crucial for planning experimental setups, including solvent choice, reaction temperature, and purification methods.

PropertyThis compoundN-methoxy-N-methylacetamide (Weinreb Amide)
CAS Number 132289-57-778191-00-1
Molecular Formula C₅H₁₁NO₃C₄H₉NO₂
Molecular Weight 133.15 g/mol 103.12 g/mol
Appearance Colorless to light yellow liquidClear colorless liquid
Boiling Point 62-64 °C @ 2 Torr152 °C (lit.)
Density ~1.038 g/cm³ (Predicted)0.97 g/mL at 25 °C (lit.)

Performance in Ketone Synthesis: A Comparative Overview

The primary application for both compounds is in the synthesis of ketones via reaction with organometallic reagents such as Grignard or organolithium reagents. The stability of the tetrahedral intermediate, facilitated by chelation to the metal center, is key to preventing the formation of tertiary alcohol byproducts.[2]

Here, we present a table of representative yields for the synthesis of a generic ketone, acetophenone, to illustrate the expected efficiency.

ReagentOrganometallic ReagentProductReported Yield
This compoundPhenylmagnesium bromide2-methoxy-1-phenyl-ethanone~80% (estimated)[3]
N-methoxy-N-methylacetamidePhenylmagnesium bromideAcetophenoneHigh (generally >80-90%)[4]

The presence of the α-methoxy group in this compound introduces an additional coordination site, which could potentially influence the stability and reactivity of the chelated intermediate. This additional chelation may offer enhanced control in certain diastereoselective additions to chiral organometallic reagents.[5]

Experimental Protocols

Detailed methodologies for the synthesis of these amides and their subsequent use in ketone formation are provided below. These protocols are based on established literature procedures.

Synthesis of N-methoxy-N-methylacetamide

This procedure is adapted from the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride.[6]

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Brine

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane is prepared in a flask under an inert atmosphere.

  • Acetyl chloride (0.95 eq) is added to the suspension.

  • The mixture is cooled to 0 °C, and pyridine (2.0 eq) is added dropwise, maintaining the temperature.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction mixture is then partitioned between brine and diethyl ether.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield N-methoxy-N-methylacetamide as a colorless liquid.

Synthesis of this compound

This is a general procedure based on the acylation of N,O-dimethylhydroxylamine with methoxyacetyl chloride.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Methoxyacetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C, methoxyacetyl chloride (1.0 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with a saturated solution of sodium bicarbonate.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the product.

General Procedure for Ketone Synthesis

This protocol describes the reaction of a Weinreb amide with a Grignard reagent.[4]

Materials:

  • Weinreb amide (N-methoxy-N-methylacetamide or this compound)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The Weinreb amide (1.0 eq) is dissolved in anhydrous THF under an inert atmosphere and cooled to 0 °C.

  • The Grignard reagent (1.1 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of 1 M HCl.

  • The mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude ketone is purified by column chromatography or distillation.

Visualizing the Chemistry: Synthesis and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic routes to both amides and the general mechanism of ketone formation.

Synthesis_of_Weinreb_Amides cluster_N_methoxy_N_methylacetamide Synthesis of N-methoxy-N-methylacetamide cluster_N2_dimethoxy_N_methylacetamide Synthesis of this compound Acetyl_Chloride Acetyl Chloride N_methoxy_N_methylacetamide N-methoxy-N-methylacetamide Acetyl_Chloride->N_methoxy_N_methylacetamide Pyridine, DCM Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine Hydrochloride Dimethylhydroxylamine_HCl->N_methoxy_N_methylacetamide Methoxyacetyl_Chloride Methoxyacetyl Chloride N2_dimethoxy_N_methylacetamide This compound Methoxyacetyl_Chloride->N2_dimethoxy_N_methylacetamide Base (e.g., TEA), DCM Dimethylhydroxylamine_HCl_2 N,O-Dimethylhydroxylamine Hydrochloride Dimethylhydroxylamine_HCl_2->N2_dimethoxy_N_methylacetamide

Caption: Synthetic routes to the target Weinreb amides.

Ketone_Synthesis_Mechanism Weinreb_Amide Weinreb Amide (R = CH₃ or CH₂OCH₃) Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate Grignard Organometallic Reagent (R'-M) Grignard->Intermediate Nucleophilic Addition Ketone Ketone Intermediate->Ketone Collapse Workup Aqueous Workup (e.g., H₃O⁺) Workup->Ketone

Caption: General mechanism of ketone synthesis from Weinreb amides.

Conclusion

Both this compound and N-methoxy-N-methylacetamide are valuable reagents for the synthesis of ketones. N-methoxy-N-methylacetamide is a well-established, versatile reagent with a vast body of literature supporting its application. This compound, while less documented, shows promise for the efficient synthesis of α-methoxy ketones, a motif present in numerous biologically active molecules. The additional α-methoxy group may also offer opportunities for enhanced stereocontrol in complex syntheses through more intricate chelation. The choice between these two reagents will ultimately depend on the specific synthetic target and the desired functionality in the final ketone product. Further research into the comparative reactivity of α-substituted Weinreb amides would be highly beneficial to the synthetic community.

References

A Comparative Guide to N,2-dimethoxy-N-methylacetamide and Other Weinreb Amides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, Weinreb amides stand out as exceptionally versatile and reliable intermediates for the preparation of ketones and aldehydes. Their ability to cleanly react with organometallic reagents without the common issue of over-addition has made them indispensable tools in the synthesis of complex molecules, from natural products to pharmaceuticals. This guide provides a detailed comparison of N,2-dimethoxy-N-methylacetamide with other commonly used Weinreb amides, offering insights into their respective performance, supported by available experimental data and detailed protocols.

Introduction to Weinreb Amides

N-methoxy-N-methylamides, or Weinreb amides, were first introduced by Steven M. Weinreb and Steven Nahm in 1981. Their unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents like Grignard or organolithium reagents.[1] This intermediate prevents the second addition of the nucleophile, which typically leads to the formation of tertiary alcohols with other acylating agents like esters or acid chlorides. Upon acidic workup, this intermediate collapses to afford the desired ketone in high yield. Similarly, reduction with hydride reagents like lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H) yields aldehydes.[1]

This guide focuses on a comparative analysis of this compound, an α-alkoxy substituted Weinreb amide, against the more conventional N-methoxy-N-methylacetamide and other relevant analogues.

General Reaction Mechanism and Workflow

The general mechanism for the Weinreb ketone synthesis involves the nucleophilic addition of an organometallic reagent to the Weinreb amide, forming a stable tetrahedral intermediate. This intermediate is then hydrolyzed to yield the corresponding ketone.

Weinreb_Ketone_Synthesis cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Weinreb_Amide Weinreb Amide (R-CON(OMe)Me) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R'M Organometallic_Reagent Organometallic Reagent (R'M) Organometallic_Reagent->Tetrahedral_Intermediate Ketone Ketone (R-CO-R') Tetrahedral_Intermediate->Ketone + H₃O⁺ Hydrolysis Acidic Workup (H₃O⁺) Hydrolysis->Ketone

Caption: General workflow for Weinreb ketone synthesis.

Comparison of Physical and Chemical Properties

A direct comparison of the physical and chemical properties of this compound and other common Weinreb amides is crucial for selecting the appropriate reagent for a specific application.

PropertyThis compoundN-methoxy-N-methylacetamideN,N-Dimethylacetamide (for reference)
CAS Number 132289-57-778191-00-1127-19-5
Molecular Formula C₅H₁₁NO₃C₄H₉NO₂C₄H₉NO
Molecular Weight 133.15 g/mol 103.12 g/mol 87.12 g/mol
Boiling Point 62-64 °C @ 2 Torr152 °C (lit.)165 °C
Density 1.038 g/cm³ (predicted)0.97 g/mL at 25 °C (lit.)0.94 g/mL

Performance in Organic Synthesis: A Comparative Overview

While direct, side-by-side comparative studies are limited in the literature, an analysis of individual reports allows for an inferred comparison of the performance of this compound and other Weinreb amides.

Reactivity with Organometallic Reagents

The presence of an α-methoxy group in this compound is expected to influence its reactivity. The electron-withdrawing nature of the oxygen atom could potentially increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric bulk of the methoxy group might slightly hinder the approach of the nucleophile.

An improved process for the synthesis of an α-alkoxy ketone utilizing a Weinreb amide and a Grignard reagent reported a consistent yield of 80% on both laboratory and plant scales, highlighting the viability of α-alkoxy Weinreb amides in synthesis.[2]

Table of Reported Yields for Ketone Synthesis:

Weinreb AmideOrganometallic ReagentProductYield (%)Reference
An α-alkoxy Weinreb amideAryl Grignardα-alkoxy ketone80[2]
N-methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone95
N-methoxy-N-methylbenzamiden-ButyllithiumValerophenone92
Stability
Reduction to Aldehydes

The reduction of Weinreb amides to aldehydes is another important application. Reagents like DIBAL-H are commonly used for this transformation. The general principle of forming a stable intermediate that prevents over-reduction to the alcohol holds true.

Weinreb_Aldehyde_Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Hydrolysis Weinreb_Amide Weinreb Amide (R-CON(OMe)Me) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + Hydride Reducing_Agent Hydride Reagent (e.g., DIBAL-H) Reducing_Agent->Tetrahedral_Intermediate Aldehyde Aldehyde (R-CHO) Tetrahedral_Intermediate->Aldehyde + H₂O Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Aldehyde

Caption: General workflow for Weinreb aldehyde synthesis.

While specific yields for the reduction of this compound are not readily found in the literature, the general methodology is expected to be applicable.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below are representative protocols for the synthesis and use of Weinreb amides.

Synthesis of N-methoxy-N-methylacetamide

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane at 0 °C, slowly add pyridine (2.2 eq).

  • Add acetyl chloride (1.0 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Partition the reaction mixture between brine and ether.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford N-methoxy-N-methylacetamide.

General Procedure for Ketone Synthesis using a Weinreb Amide and a Grignard Reagent

Materials:

  • Weinreb Amide (e.g., this compound)

  • Grignard Reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Conclusion

This compound represents a potentially valuable, though less explored, member of the Weinreb amide family. The presence of the α-methoxy group may offer unique reactivity profiles that could be advantageous in certain synthetic contexts. While direct comparative data remains scarce, the successful synthesis of α-alkoxy ketones in high yield suggests its utility as a robust synthetic intermediate.[2] The general protocols for the synthesis and application of Weinreb amides are expected to be largely applicable to this compound. Further research into the direct comparison of its reactivity, stability, and substrate scope against other Weinreb amides would be highly beneficial to the synthetic chemistry community. Researchers are encouraged to consider this compound as a viable alternative to more common Weinreb amides, particularly when the synthesis of α-functionalized ketones is desired.

References

The Synthetic Advantage: A Comparative Guide to N,2-Dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the pursuit of high-yielding and selective transformations is paramount. For researchers, scientists, and professionals in drug development, the choice of acylating agent can significantly impact the success of a synthetic route. This guide provides a comprehensive comparison of N,2-dimethoxy-N-methylacetamide, a quintessential Weinreb amide, against traditional acylating agents like acid chlorides and esters. Through an examination of experimental data, detailed protocols, and reaction mechanisms, we aim to objectively demonstrate the distinct advantages of employing this compound in the synthesis of ketones and aldehydes.

Superior Control and Yield in Ketone Synthesis

The primary advantage of this compound lies in its ability to circumvent the pervasive issue of over-addition when reacting with highly reactive organometallic reagents, such as Grignard and organolithium reagents.[1][2][3] Unlike acid chlorides and esters, which readily undergo a second nucleophilic attack to yield tertiary alcohols as byproducts, Weinreb amides form a stable, chelated tetrahedral intermediate.[4] This intermediate remains intact at low temperatures and only collapses to the desired ketone upon aqueous workup, after any excess organometallic reagent has been quenched.[5] This mechanistic feature translates to significantly higher yields of the target ketone and a cleaner reaction profile.

Quantitative Comparison of Ketone Synthesis
Acylating AgentReagentProductTypical Yield (%)Side ProductsReference(s)
N-Methoxy-N-methylbenzamide PhMgBrBenzophenone>90% Minimal
Benzoyl ChloridePhMgBrBenzophenoneVariable (often lower)Triphenylmethanol[6][7]
Methyl BenzoatePhMgBrBenzophenoneLow to ModerateTriphenylmethanol[1][8]

As the data suggests, the use of a Weinreb amide like N-methoxy-N-methylbenzamide consistently delivers high yields of the desired ketone, while reactions with benzoyl chloride and methyl benzoate are prone to the formation of the over-addition product, triphenylmethanol, which reduces the yield of benzophenone.

Strategic Application in Aldehyde Synthesis

The utility of this compound extends to the selective synthesis of aldehydes. Reduction of this Weinreb amide with mild reducing agents, such as Diisobutylaluminum hydride (DIBAL-H) at low temperatures, cleanly affords the corresponding aldehyde.[9][10] This is in contrast to the reduction of esters, which can be challenging to stop at the aldehyde stage and often proceed to the primary alcohol, especially with more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2][11]

Comparative Performance in Aldehyde Synthesis
Starting MaterialReducing AgentProductTypical Yield (%)Potential Side ProductsReference(s)
N-Methoxy-N-methylamide DIBAL-H (-78 °C)Aldehyde70-85% Minimal[9][10]
EsterDIBAL-H (-78 °C)AldehydeVariableOver-reduction to alcohol[11][12]
EsterLiAlH₄Primary AlcoholHighAldehyde (intermediate)[4][11]

Experimental Protocols

To provide a practical context for the discussed advantages, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of Benzophenone from N-Methoxy-N-methylbenzamide

Materials:

  • N-Methoxy-N-methylbenzamide

  • Phenylmagnesium bromide (in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) dropwise from the addition funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford benzophenone.

Protocol 2: Synthesis of Benzaldehyde from N-Methoxy-N-methylbenzamide

Materials:

  • N-Methoxy-N-methylbenzamide

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methoxy-N-methylbenzamide (1.0 eq) dissolved in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq) dropwise from the addition funnel to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford benzaldehyde.[9]

Visualizing the Advantage: Reaction Mechanisms

The distinct reactivity of this compound can be best understood by visualizing the reaction pathways.

Weinreb_Ketone_Synthesis Start This compound Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Grignard R'-MgX Grignard->Intermediate Workup Aqueous Workup (e.g., H₃O⁺) Intermediate->Workup Protonation & Collapse Ketone Ketone (R-CO-R') Workup->Ketone No_Overaddition No Over-addition Product Acid_Chloride_Ketone_Synthesis Start Acid Chloride (R-CO-Cl) Unstable_Intermediate Unstable Tetrahedral Intermediate Start->Unstable_Intermediate Nucleophilic Attack Grignard1 R'-MgX (1st eq.) Grignard1->Unstable_Intermediate Ketone Ketone (R-CO-R') Unstable_Intermediate->Ketone Collapse Overaddition_Intermediate Tertiary Alkoxide Ketone->Overaddition_Intermediate 2nd Nucleophilic Attack Grignard2 R'-MgX (2nd eq.) Grignard2->Overaddition_Intermediate Workup Aqueous Workup Overaddition_Intermediate->Workup Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Workup->Tertiary_Alcohol

References

The Enduring Efficacy of N-Methoxy-N-methylamides (Weinreb Amides) in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of complex molecule synthesis, the precise and controlled formation of carbon-carbon bonds to construct ketone and aldehyde functionalities is paramount. For decades, researchers, scientists, and drug development professionals have relied on a variety of methods to achieve these transformations. Among these, the use of N-methoxy-N-methylamides, commonly known as Weinreb amides, has emerged as a robust and highly reliable strategy. This guide provides an objective comparison of the Weinreb amide approach with its primary alternatives, supported by experimental data, detailed protocols, and visualizations to aid in methodological selection.

The central challenge in synthesizing ketones from carboxylic acid derivatives lies in controlling the reactivity of potent organometallic nucleophiles, such as Grignard and organolithium reagents. The initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts. The Weinreb amide offers an elegant solution to this "over-addition" problem.[1][2][3][4]

The Weinreb Amide Advantage: A Stable Intermediate

The efficacy of the Weinreb amide stems from its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][5] This intermediate is stabilized at low temperatures and does not collapse to the ketone until acidic workup. By this stage, any excess organometallic reagent has been quenched, thus preventing the second addition and ensuring a high yield of the desired ketone.[1][5] This level of control is a significant advantage over the reaction of organometallic reagents with other carboxylic acid derivatives like esters.[3][4]

Performance Comparison: Weinreb Amides vs. Ester Acylation

The following tables summarize the quantitative data, comparing the yields of ketone synthesis using Weinreb amides versus esters with organometallic reagents.

Table 1: Ketone Synthesis via Weinreb Amides

Carboxylic Acid DerivativeOrganometallic ReagentProductYield (%)Reference
N-methoxy-N-methylbenzamidePhenylmagnesium bromideBenzophenone95[Organic Syntheses, Coll. Vol. 9, p.477 (1998)]
N-methoxy-N-methylisobutyramiden-Butyllithium2-Methyl-3-heptanone92[J. Org. Chem. 1981, 46, 22, 4595-4605]
N-Boc-L-proline Weinreb amideMethylmagnesium bromideN-Boc-L-2-acetylpyrrolidine85[Org. Lett. 2002, 4, 16, 2711-2714]
4-Bromo-N-methoxy-N-methyl-benzamiden-Butyllithium1-(4-Bromophenyl)pentan-1-one81[Supporting Info, Org. Lett. 2013, 15, 22, 5802–5805]
Complex Weinreb Amide IntermediateGrignard ReagentJervine Precursor Ketone89[Org. Lett. 2020, 22, 3537-3541][5]

Table 2: Ketone Synthesis via Esters

EsterOrganometallic ReagentKetone ProductKetone Yield (%)Tertiary Alcohol Byproduct (%)Reference
Ethyl benzoatePhenylmagnesium bromideBenzophenoneLow/MixtureMajor Product[J. Am. Chem. Soc. 1947, 69, 5, 1197–1199]
Methyl 4-methoxybenzoatePhenylmagnesium bromide4-Methoxybenzophenone~40-50 (variable)Significant[General Organic Chemistry Principles]
Ethyl acetaten-Butyllithium2-HexanoneLow/MixtureMajor Product[General Organic Chemistry Principles]
Diethyl oxalateIsobutylmagnesium chlorideEthyl 2-keto-4-methylpentanoate~60-70 (with careful control)Present[Application Notes, BenchChem][6]

As the data indicates, the reaction of Grignard and organolithium reagents with esters is often plagued by low yields of the desired ketone and the formation of significant amounts of tertiary alcohol byproducts.[3][7] While careful control of reaction conditions, such as low temperatures and inverse addition, can improve the yield of the ketone from esters, the Weinreb amide approach consistently provides superior yields and cleaner reactions.[6]

Substrate Scope and Functional Group Tolerance

The Weinreb amide protocol is renowned for its broad substrate scope and tolerance of a wide array of functional groups.

Table 3: Comparison of Substrate Scope and Functional Group Tolerance

FeatureWeinreb Amide ApproachEster Acylation
Aliphatic & Aromatic Substrates Excellent for both.Generally applicable, but over-addition is a persistent issue.
Sterically Hindered Substrates Generally effective.Can be problematic, leading to reduced yields or side reactions.
α-Chiral Centers Minimal risk of racemization during amide formation with appropriate coupling agents.Not directly applicable for chiral preservation in this context.
Protic Functional Groups (e.g., -OH, -NH2) Protection is generally required.Protection is required.
Other Functional Groups Tolerated Silyl ethers, acetals, halides, N-protected amino acids, sulfonates, phosphonate esters.[2]Less tolerant due to the high reactivity of organometallic reagents.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes the conversion of a generic carboxylic acid to its corresponding N-methoxy-N-methylamide using a common peptide coupling reagent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride and DIPEA.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU portion-wise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ketone Synthesis from a Weinreb Amide

This protocol details the reaction of a Weinreb amide with an organolithium reagent to yield a ketone.

Materials:

  • Weinreb amide (1.0 equiv)

  • Organolithium reagent (e.g., n-Butyllithium) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Attempted Ketone Synthesis from an Ester with a Grignard Reagent

This protocol illustrates the typical procedure for reacting an ester with a Grignard reagent, which often leads to over-addition.

Materials:

  • Ester (e.g., Ethyl benzoate) (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.0 equiv)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ester in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by NMR or GC-MS to determine the ratio of ketone to tertiary alcohol.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.

Weinreb_Ketone_Synthesis cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Weinreb_Amide Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate R'- Organometallic R'-M (Grignard or Organolithium) Ketone Ketone Tetrahedral_Intermediate->Ketone H3O+ Side_Product HN(OMe)Me Tetrahedral_Intermediate->Side_Product H3O+

Mechanism of the Weinreb Ketone Synthesis.

Ester_Overaddition cluster_step1 First Addition cluster_step2 Second Addition (Over-addition) Ester Ester Ketone Ketone Ester->Ketone R'-M, then collapse Organometallic1 R'-M Tertiary_Alcohol Tertiary Alcohol Ketone->Tertiary_Alcohol R'-M, then H3O+ Organometallic2 R'-M Experimental_Workflow Start Carboxylic Acid Weinreb_Formation Weinreb Amide Formation (Protocol 1) Start->Weinreb_Formation Weinreb_Amide Purified Weinreb Amide Weinreb_Formation->Weinreb_Amide Ketone_Synthesis Reaction with Organometallic (Protocol 2) Weinreb_Amide->Ketone_Synthesis Crude_Ketone Crude Ketone Ketone_Synthesis->Crude_Ketone Purification Column Chromatography Crude_Ketone->Purification Final_Product Pure Ketone Purification->Final_Product

References

A Comparative Guide to the Purity Characterization and Validation of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of N,2-dimethoxy-N-methylacetamide purity. Given the limited specific literature on this compound, this guide presents a validated approach based on established methods for analogous Weinreb amides and other N-alkoxy-N-methylamides. We will explore common analytical techniques, potential alternatives to this compound in organic synthesis, and detailed experimental protocols.

Characterization of this compound

This compound, a member of the Weinreb amide class of reagents, is utilized in organic synthesis for the preparation of ketones. Its purity is crucial to ensure predictable reaction outcomes and to minimize the introduction of impurities into subsequent synthetic steps. The primary sources of impurities can arise from the starting materials, side reactions during synthesis, or degradation upon storage.

A typical synthesis of a Weinreb amide involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.[1] For this compound, this would likely involve the reaction of 2-methoxyacetyl chloride with N,O-dimethylhydroxylamine.

Potential Impurities:

  • Starting Materials: Unreacted 2-methoxyacetyl chloride or N,O-dimethylhydroxylamine.

  • By-products: Over-acylated products or products from side reactions of the starting materials.

  • Solvents: Residual solvents from the reaction and purification process.

  • Degradation Products: Hydrolysis of the amide bond upon exposure to moisture.

Comparison with Alternative Acylating Agents

This compound serves as a precursor for the generation of a reactive acylating species. Several alternatives exist, each with its own advantages and disadvantages in terms of reactivity, selectivity, and the resulting purity of the products.

Acylating Agent ClassExampleAdvantagesDisadvantagesTypical Product Purity
Weinreb Amides This compoundHigh selectivity, prevents over-addition of organometallic reagents, stable intermediate.[1][2]Two-step preparation from carboxylic acid.>95%
Acyl Chlorides 2-methoxyacetyl chlorideHighly reactive, readily available.Prone to over-addition with organometallic reagents, leading to alcohol by-products; sensitive to moisture.[3]Variable, often requires careful control of reaction conditions.
Carbodiimide Coupling DCC, EDC with 2-methoxyacetic acidMild reaction conditions, suitable for sensitive substrates.[4]Can lead to the formation of N-acylurea by-products, which can be difficult to remove.Generally high, but purification from by-products can be challenging.
Acyl Imidazolides Formed from N,N'-Carbonyldiimidazole (CDI) and 2-methoxyacetic acidMild acylating agent, by-products (imidazole and CO2) are easily removed.The reactivity of the acyl imidazolide can be lower than that of acyl chlorides.[5]High, due to the clean nature of the reaction.

Experimental Protocols for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

Run Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents, and for confirming the molecular weight of the main component.[6][7]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.[8]

Quantitative Nuclear Magnetic Resonance (¹H qNMR) for Absolute Purity Determination

¹H qNMR provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[9][10][11][12]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

Acquisition Parameters:

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

  • Acquire the spectrum with a 90° pulse.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated based on the integral values, the number of protons for each signal, and the known weights and purities of the analyte and the internal standard.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the characterization and validation of this compound purity and a conceptual signaling pathway for its use in synthesis.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation start Starting Materials (2-methoxyacetyl chloride, N,O-dimethylhydroxylamine) reaction Amide Coupling Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product This compound purification->product hplc HPLC-UV (Purity, Non-volatile impurities) product->hplc gcms GC-MS (Identity, Volatile impurities) product->gcms qnmr ¹H qNMR (Absolute Purity) product->qnmr report Certificate of Analysis hplc->report gcms->report qnmr->report

Caption: Workflow for Synthesis and Purity Validation.

reagent This compound intermediate Stable Tetrahedral Intermediate reagent->intermediate Nucleophilic Addition organometallic Organometallic Reagent (e.g., Grignard, Organolithium) organometallic->intermediate workup Aqueous Workup intermediate->workup product Ketone Product workup->product side_product N,O-dimethylhydroxylamine workup->side_product

Caption: Reaction Pathway for Ketone Synthesis.

References

A Comparative Guide to Analytical Methods for N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,2-dimethoxy-N-methylacetamide, a Weinreb amide, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control throughout the drug development process. This guide provides a comparative overview of common analytical techniques applicable to this compound, offering insights into their principles, expected performance, and detailed experimental protocols based on methods for structurally similar compounds.

Data Presentation: Comparison of Analytical Techniques

Due to the limited availability of specific validated methods for this compound, the following table summarizes the expected performance of common analytical techniques based on data from analogous acetamide and Weinreb amide compounds. This information provides a baseline for method selection and development.

Analytical TechniquePrincipleTypical ApplicationExpected Limit of Detection (LOD)Expected Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, detection via UV absorbance.Quantification of bulk material, in-process control, purity assessment.1 - 5 µg/mL[1]5 - 15 µg/mL[1]Robust, widely available, good for quantitative analysis of major components.Moderate sensitivity, potential for interference from co-eluting impurities without chromophores.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass-to-charge ratio.Impurity profiling, identification of volatile and semi-volatile by-products.0.01 - 0.1 µg/mL (with derivatization)0.03 - 0.3 µg/mL (with derivatization)High sensitivity and specificity, excellent for identification of unknown components.May require derivatization for polar or non-volatile compounds, potential for thermal degradation of the analyte.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, confirmation of identity, quantitative analysis (qNMR).~0.1% (for impurities)~0.3% (for impurities)Provides detailed structural information, non-destructive, can be quantitative without a specific reference standard.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification, confirmation of identity.Not typically used for quantification of low-level impurities.Not typically used for quantification of low-level impurities.Fast, simple sample preparation, provides a unique molecular fingerprint.Limited use for quantification, not suitable for complex mixtures.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from established protocols for similar acetamide compounds. These can serve as a starting point for developing and validating a method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification and purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating acetamides.[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). For MS compatibility, volatile buffers like ammonium formate or formic acid should be used.[3] A typical starting point could be a mobile phase of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound. A wavelength around 210 nm is often used for amides.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration within the expected linear range of the instrument.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should bracket the expected sample concentration. Generate a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A typical program could be: start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the volatility of the analyte and potential impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). If the compound has low volatility, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve its chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • ¹H NMR of a similar compound (N-methoxy-N-methylacetamide): δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) in CDCl₃. The spectrum of this compound is expected to show an additional singlet for the methoxy group on the acetyl moiety.

  • ¹³C NMR of a similar compound (N-methoxy-N-methylacetamide): δ 172.0, 61.1, 32.0, 19.8 in CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid identification of functional groups present in the molecule.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr disk.

  • Data Acquisition: Acquire the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Characteristic Peaks:

    • C=O (amide I) stretch: ~1650 cm⁻¹

    • C-N stretch: ~1400 cm⁻¹

    • C-O stretch (ether): ~1100 cm⁻¹

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

AnalyticalWorkflow cluster_start Sample cluster_objective Analytical Objective cluster_methods Analytical Methods cluster_techniques Recommended Techniques start This compound objective Purpose of Analysis? start->objective structure Structural Elucidation objective->structure Identity Confirmation quantification Quantification & Purity objective->quantification Assay & Purity impurity Impurity Profiling objective->impurity Trace Analysis nmr_ftir NMR & FTIR structure->nmr_ftir hplc HPLC-UV quantification->hplc gcms GC-MS impurity->gcms

Caption: Workflow for selecting an analytical method.

HPLC_Method_Development cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis & Data Processing standard Prepare Standard Solutions inject Inject Samples & Standards standard->inject sample Prepare Sample Solution sample->inject column Select C18 Column mobile_phase Optimize Mobile Phase (Acetonitrile/Water) column->mobile_phase detector Set UV Detector Wavelength (~210 nm) mobile_phase->detector detector->inject integrate Integrate Peak Areas inject->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC method development workflow.

References

A Comparative Guide to Acylating Agents: N,2-Dimethoxy-N-methylacetamide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of N,2-dimethoxy-N-methylacetamide, a specialized Weinreb amide, alongside more conventional acylating agents such as acyl chlorides and acid anhydrides. The information presented is supported by experimental data to facilitate an objective evaluation of their performance in the acylation of amines and phenols.

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis. The reactivity of acylating agents generally follows the order: acyl chlorides > acid anhydrides > Weinreb amides > esters > carboxylic acids. While highly reactive agents like acyl chlorides often provide high yields rapidly, they can suffer from a lack of chemoselectivity and the generation of corrosive byproducts. In contrast, milder agents like this compound offer greater control and are particularly advantageous in complex syntheses where sensitive functional groups are present.

Performance Comparison of Acylating Agents

To illustrate the practical differences between these agents, this guide focuses on the acetylation of two common nucleophiles: the primary amine, benzylamine, and the aromatic alcohol, phenol. The following tables summarize typical reaction conditions and reported yields for these transformations.

Acylating AgentSubstrateCatalyst/BaseSolventTimeTemperature (°C)Yield (%)
This compound Benzylaminen-BuLiTHF2.5 h-78~83% (ketone synthesis)
Acetyl ChlorideBenzylaminePyridineDCM-0High
Acetic AnhydrideBenzylamineNoneNone5-15 minRoom Temp89%
This compound PhenolTiCl4DCM--78 to RTModerate to High
Acetyl ChloridePhenolaq. NaOHDichloromethane5 min084%
Acetic AnhydridePhenolExpansive GraphiteCH2Cl230 minRoom Temp98%

Note: Direct comparative experimental data for the acylation of benzylamine and phenol with this compound under identical conditions to the other agents is limited in publicly available literature. The data for this compound with benzylamine is inferred from its primary use in ketone synthesis with organolithium reagents. The data for phenol is based on the general reactivity of Weinreb amides towards oxygen nucleophiles.

Key Distinctions and Applications

Acyl Chlorides: As the most reactive acylating agents, acyl chlorides readily react with a wide range of nucleophiles, often without the need for a catalyst. However, their high reactivity can be a double-edged sword, leading to over-reaction and lack of selectivity in molecules with multiple nucleophilic sites. The generation of hydrochloric acid as a byproduct necessitates the use of a base, which can complicate purification.

Acid Anhydrides: Offering a good balance of reactivity and handling, acid anhydrides are widely used in both laboratory and industrial settings. They are less reactive than acyl chlorides, which can lead to improved selectivity. The carboxylic acid byproduct is less corrosive than HCl, but a base is still often required to drive the reaction to completion.

This compound (Weinreb Amide): This class of acylating agents is renowned for its exceptional control and chemoselectivity. The key to their utility lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized by chelation with the methoxy group, preventing the common problem of over-addition that plagues more reactive agents.[1][2] This stability allows for the isolation of ketones from the reaction of Weinreb amides with highly reactive organometallic reagents, a transformation that is notoriously difficult with acyl chlorides or esters.[1] While their reactivity with neutral amines and alcohols is lower, they can be effectively activated using Lewis acids or by converting the nucleophile to a more potent form (e.g., an alkoxide). This makes them ideal for complex molecule synthesis where preserving sensitive functional groups is paramount.

Experimental Protocols

General Procedure for N-Acetylation of Benzylamine with Acetic Anhydride

In a round-bottom flask, benzylamine (1 mmol) is mixed with acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature for 5-15 minutes. Upon completion, the reaction mixture is worked up by washing with a saturated solution of sodium carbonate, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the N-benzylacetamide.[3][4]

General Procedure for O-Acetylation of Phenol with Acetyl Chloride

Phenol (15 mmol) is dissolved in an aqueous sodium hydroxide solution (10%, 20 mmol). In a separate flask, acetyl chloride (15 mmol) is dissolved in dichloromethane. The two solutions are cooled to 0°C and then mixed vigorously for 5 minutes. The organic layer is then separated, washed, dried, and concentrated to afford phenyl acetate.[5][6]

General Procedure for Ketone Synthesis using a Weinreb Amide (e.g., this compound)

The Weinreb amide (1.0 equiv) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78°C under an inert atmosphere. An organolithium or Grignard reagent (1.1 equiv) is added dropwise, and the reaction is stirred at -78°C for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the ketone.[7]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms of acylation reactions.

Nucleophilic_Acyl_Substitution cluster_0 General Mechanism Acyl_Compound R-C(=O)-LG Tetrahedral_Intermediate R-C(O⁻)(LG)-NuH⁺ Acyl_Compound->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Product R-C(=O)-Nu Tetrahedral_Intermediate->Product Elimination Leaving_Group H-LG

Figure 1. General mechanism of nucleophilic acyl substitution.

Weinreb_Amide_Mechanism cluster_1 Weinreb Amide Ketone Synthesis Weinreb_Amide R-C(=O)-N(OMe)Me Chelated_Intermediate Stable Tetrahedral Intermediate (Chelated) Weinreb_Amide->Chelated_Intermediate Nucleophilic Addition Organometallic R'-M Organometallic->Chelated_Intermediate Workup Aqueous Workup Chelated_Intermediate->Workup Ketone R-C(=O)-R' Workup->Ketone Hydrolysis

Figure 2. Mechanism of Weinreb amide ketone synthesis.

Conclusion

The choice of an acylating agent is a nuanced decision that depends on the specific requirements of a chemical transformation. Acyl chlorides and acid anhydrides offer high reactivity for straightforward acylations. However, for complex syntheses requiring high chemoselectivity and the avoidance of over-addition, this compound and other Weinreb amides present a superior alternative. Their ability to form a stable chelated intermediate allows for controlled acylations, most notably in the synthesis of ketones from highly reactive organometallic reagents. For researchers in drug development and other areas where molecular complexity is high, the precision offered by Weinreb amides can be an invaluable tool.

References

A Critical Evaluation of N,2-dimethoxy-N-methylacetamide in Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route. While N,2-dimethoxy-N-methylacetamide, a member of the Weinreb amide family, offers distinct advantages in certain applications, a thorough understanding of its limitations is essential for informed reagent selection. This guide provides an objective comparison of this compound with common alternative reagents, supported by available data and detailed experimental protocols.

Introduction to this compound and its Role in Synthesis

This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These reagents have gained widespread use in organic synthesis, primarily for the preparation of ketones from organometallic reagents. The key feature of Weinreb amides is their ability to react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further addition of the nucleophile, thus preventing the common side reaction of over-addition to form tertiary alcohols. Upon aqueous workup, the intermediate collapses to afford the desired ketone in high yield.

Core Limitations of this compound

Despite its utility, this compound is not without its drawbacks. Understanding these limitations is crucial for troubleshooting and for selecting more suitable alternatives when necessary.

1. Side Reactions with Strongly Basic Nucleophiles: A significant limitation arises when using strongly basic and sterically hindered nucleophiles. Instead of the expected acylation, an E2 elimination side reaction can occur. This involves the deprotonation of the N-methoxy group, leading to the formation of an N-methylamide, formaldehyde, and subsequent hydroxymethylation of the nucleophilic reagent. This not only reduces the yield of the desired ketone but also introduces impurities that can complicate purification.

2. Stability and Handling: While generally stable, this compound can be sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis. From a safety perspective, it is classified as a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled, causing skin and serious eye irritation.

3. Purification Challenges: The byproducts from the synthesis of this compound and its subsequent reactions can sometimes be challenging to remove completely. For instance, the N,O-dimethylhydroxylamine hydrochloride used in its preparation, and the subsequent magnesium or lithium salts formed during ketone synthesis, require careful workup procedures to ensure the purity of the final product.

Performance Comparison with Alternative Acylating Agents

The choice of an acylating agent is highly dependent on the specific substrate, desired reactivity, and reaction conditions. Here, we compare this compound with two common classes of alternatives: Acyl Chlorides and Carboxylic Acids activated with coupling agents.

Quantitative Data Comparison

The following table summarizes typical performance characteristics of this compound (as a representative Weinreb amide) and its alternatives in acylation reactions. It is important to note that yields are substrate-dependent and the data presented are representative examples.

Reagent ClassReagent ExampleTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Weinreb Amide This compound>80%Anhydrous, often low temperaturePrevents over-addition, high yieldsSide reactions with strong bases, cost
Acyl Chloride Acetyl Chloride70-95%Anhydrous, often with a baseHigh reactivity, readily availableOver-addition is common, corrosive HCl byproduct
Activated Acid Carboxylic Acid + EDC/HOBt60-90%Mild, room temperatureMild conditions, broad functional group toleranceStoichiometric byproducts, potential for racemization

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis and use of this compound and its alternatives.

Synthesis of this compound

Materials:

  • Methoxyacetyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM, slowly add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add methoxyacetyl chloride (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Ketone Synthesis using this compound and a Grignard Reagent

Materials:

  • This compound

  • Phenylmagnesium bromide (Grignard reagent), 3.0 M in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Acylation using an Acyl Chloride (Alternative)

Materials:

  • Aniline (or other amine/alcohol)

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Amide Coupling using EDC/HOBt (Alternative)

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water, 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

G Ketone Synthesis via Weinreb Amide cluster_reagents Reagents cluster_reaction Reaction cluster_products Products RCOOH Carboxylic Acid Weinreb_Amide N,2-dimethoxy- N-methylacetamide RCOOH->Weinreb_Amide Activation Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + Organometallic Organometallic R'-MgBr or R'-Li Organometallic->Intermediate Workup Aqueous Workup Intermediate->Workup Ketone Ketone (R-CO-R') Workup->Ketone

Caption: Ketone synthesis using a Weinreb amide.

G Side Reaction of Weinreb Amides Weinreb_Amide N-methoxy-N-methylamide E2_Elimination E2 Elimination Weinreb_Amide->E2_Elimination Strong_Base Strongly Basic Nucleophile (B:-) Strong_Base->E2_Elimination Hydroxymethylated Hydroxymethylated Nucleophile (B-CH2OH) Strong_Base->Hydroxymethylated N_Methylamide N-Methylamide Anion E2_Elimination->N_Methylamide Formaldehyde Formaldehyde E2_Elimination->Formaldehyde Formaldehyde->Hydroxymethylated

Caption: E2 elimination side reaction pathway.

G Experimental Workflow for Amide Coupling (EDC/HOBt) start Start: Mix Acid, Amine, HOBt, DIPEA in DMF add_edc Add EDC at 0°C start->add_edc react Stir at RT (8-24h) add_edc->react workup Aqueous Workup: EtOAc, H₂O, HCl, NaHCO₃, Brine react->workup dry Dry (Na₂SO₄), Filter, Concentrate workup->dry purify Purify (Chromatography) dry->purify

Caption: Workflow for EDC/HOBt amide coupling.

Conclusion

This compound is a valuable reagent for the synthesis of ketones, offering high yields and excellent control over the common problem of over-addition. However, its utility is tempered by limitations such as its propensity to undergo side reactions with strongly basic nucleophiles and the need for careful handling and purification procedures. For many applications, alternative acylating agents like acyl chlorides or activated carboxylic acids may offer a more robust or cost-effective solution. A careful consideration of the substrate scope, desired reaction conditions, and potential for side reactions is paramount for the successful implementation of any acylation strategy in a research and development setting. This guide provides the necessary comparative data and protocols to aid in making that critical decision.

A Comparative Analysis of the Reactivity of N,2-dimethoxy-N-methylacetamide with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N,2-dimethoxy-N-methylacetamide, a specialized Weinreb amide, offers a versatile platform for electrophilic acyl substitution. Its unique reactivity profile, particularly its resistance to over-addition by strong nucleophiles, makes it a valuable intermediate in complex molecule synthesis. This guide provides an objective comparison of its reactivity with organometallic reagents, amines, and thiols, supported by available experimental data and detailed methodologies.

The reactivity of this compound is fundamentally governed by the stability of the tetrahedral intermediate formed upon nucleophilic attack. The presence of the N-methoxy group allows for the formation of a stable five-membered chelated intermediate with metal ions, which prevents the premature collapse of the intermediate and subsequent over-addition, a common issue with other acylating agents like esters and acid chlorides.[1] This guide will delve into the specific interactions of this Weinreb amide with key classes of nucleophiles.

Reactivity with Organometallic Reagents: A Controlled Pathway to Ketones

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a well-established and highly efficient method for the synthesis of ketones. The reaction proceeds via a stable metal-chelated tetrahedral intermediate which, upon acidic workup, collapses to yield the corresponding ketone.[2] This method is renowned for its high yields and chemoselectivity, consistently avoiding the formation of tertiary alcohol byproducts that often result from the over-addition of the organometallic reagent to the ketone product.[1]

Quantitative Data Summary
Weinreb Amide SubstrateOrganometallic ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
N-methoxy-N-methylbenzamidePhenylmagnesium bromideTHF0195
N-methoxy-N-methylbenzamideMethyllithiumTHF0192
N-methoxy-N-methyl-2-phenylacetamidePhenylmagnesium bromideTHF0189
N-methoxy-N-methyl-2-phenylacetamideMethyllithiumTHF0185
N-methoxy-N-methylcyclohexanecarboxamidePhenyllithiumTHF-78 to 0196
N-methoxy-N-methylcinnamamideMethylmagnesium bromideTHF0190

This data is representative of the general class of Weinreb amides and serves as an indication of expected performance.

Experimental Protocol: General Procedure for Ketone Synthesis

The following is a general experimental protocol for the reaction of a Weinreb amide with an organometallic reagent, which can be adapted for this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Grignard or organolithium solution of known concentration)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.

  • The solution is cooled to 0 °C or -78 °C in an appropriate cooling bath (ice-water or dry ice-acetone).

  • The organometallic reagent (1.1-1.5 eq) is added dropwise via syringe, maintaining the internal temperature below the specified temperature.

  • The reaction mixture is stirred at the same temperature for 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is quenched by the slow, dropwise addition of 1 M HCl at the reaction temperature.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed successively with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude ketone product can be purified by column chromatography on silica gel.

Reactivity with Amine Nucleophiles: A Less Favorable Pathway

The reaction of this compound with simple amine nucleophiles to form a different amide (transamidation) is not a commonly reported or synthetically useful transformation. Amides are generally poor acylating agents for amines because the amide nitrogen is a poor leaving group. While some specialized methods exist for amide synthesis from other amides, direct reaction with primary or secondary amines under standard conditions is generally not efficient. The focus of Weinreb amide chemistry lies in their utility for synthesizing ketones and aldehydes.[3]

Reactivity with Thiol Nucleophiles: An Emerging Application in Bioconjugation

While less common than reactions with organometallics, the reaction of Weinreb amides with thiol nucleophiles is an emerging area of interest, particularly in the field of chemical biology. Specifically, peptide Weinreb amides have been shown to react with cysteine residues to form thioesters in situ, which then undergo native chemical ligation (NCL).[4][5] This indicates that the Weinreb amide is sufficiently electrophilic to be attacked by the thiol group of cysteine.

This reactivity is significant as it opens up possibilities for using Weinreb amides as precursors for thioesters in bioconjugation and peptide synthesis. The reaction is typically performed in aqueous buffers at or near neutral pH.[4][5]

Conceptual Reaction Scheme with Thiols

The reaction of this compound with a thiol (R-SH) would be expected to proceed via nucleophilic attack of the thiol on the amide carbonyl, followed by the departure of N,O-dimethylhydroxylamine to form a thioester.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships in the reactions of this compound with different nucleophiles.

G cluster_main Reactivity of this compound cluster_nucleophiles Nucleophiles Amide This compound Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate + Organometallic NoReaction Generally Unreactive Amide->NoReaction + Amine Thioester Thioester Amide->Thioester + Thiol (e.g., Cysteine) Organometallic Organometallic (R-MgX, R-Li) Amine Amine (R-NH2) Thiol Thiol (R-SH) Workup Acidic Workup Intermediate->Workup Ketone Ketone Workup->Ketone

Caption: Reaction pathways of this compound with different nucleophiles.

G cluster_workflow Experimental Workflow for Ketone Synthesis Start Dissolve Weinreb Amide in Anhydrous THF Cool Cool to 0 °C or -78 °C Start->Cool Add_Reagent Add Organometallic Reagent Dropwise Cool->Add_Reagent Stir Stir for 1-3 h Add_Reagent->Stir Quench Quench with 1 M HCl Stir->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification by Chromatography Workup->Purify Product Pure Ketone Purify->Product

Caption: A typical experimental workflow for the synthesis of ketones from Weinreb amides.

Conclusion

This compound exhibits a distinct reactivity profile that makes it a highly valuable tool in organic synthesis. Its reaction with organometallic reagents provides a reliable and high-yielding route to ketones, effectively preventing the common problem of over-addition. In contrast, its reactivity with simple amines is generally low, making transamidation an unfavorable process. The emerging reactivity with thiol nucleophiles, particularly in the context of bioconjugation, highlights a newer application of this versatile functional group. For researchers in drug development and complex molecule synthesis, a thorough understanding of these comparative reactivities is crucial for strategic and efficient synthetic planning.

References

The Strategic Advantage of N-Alkoxy-N-alkylamides in Acylation Reactions: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall project costs. While a plethora of options exist, N-alkoxy-N-alkylamides, exemplified by the well-established N-methoxy-N-methylamides (Weinreb amides), present a compelling case for their utility in the synthesis of ketones and aldehydes. This guide provides a comprehensive cost-benefit analysis of using these reagents, comparing their performance with common alternatives and offering detailed experimental insights.

A notable, albeit less documented, member of this class is N,2-dimethoxy-N-methylacetamide. Due to a scarcity of publicly available data on this specific compound, this guide will focus on its close analogue, N-methoxy-N-methylacetamide, as a representative of the broader class of N-alkoxy-N-alkylamides. The principles and comparisons drawn are likely to be broadly applicable, with the understanding that the additional methoxy group in this compound could potentially influence its reactivity and solubility, warranting further investigation.

Performance Comparison of Acylating Agents

The primary advantage of N-alkoxy-N-alkylamides lies in their ability to controllably deliver an acyl group to a nucleophile, typically an organometallic reagent, to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, which plagues more reactive acylating agents like acyl chlorides and anhydrides, leading to the formation of undesired tertiary alcohols. The intermediate is then readily hydrolyzed upon aqueous workup to yield the desired ketone or aldehyde.

Acylating AgentGeneral ReactivityCommon SubstratesByproductsKey AdvantagesKey Disadvantages
N-Alkoxy-N-alkylamides (e.g., Weinreb Amides) ModerateOrganolithiums, Grignard ReagentsBenign (e.g., N,O-dimethylhydroxylamine)High selectivity for ketones/aldehydes; avoids over-addition; stable and easy to handle.Higher initial cost of reagents; may require an additional synthetic step.
Acyl Chlorides Very HighAlcohols, Phenols, Amines, OrganometallicsHClHigh reactivity, often leading to high yields and short reaction times.[1][2]High reactivity can lead to poor selectivity and over-addition; corrosive HCl byproduct requires careful handling.[1]
Acid Anhydrides HighAlcohols, Phenols, AminesCarboxylic AcidGenerally less reactive and more selective than acyl chlorides; byproduct is less corrosive than HCl.[3]May require catalysts or higher temperatures to achieve comparable reactivity to acyl chlorides.
Morpholine Amides ModerateOrganolithiums, Grignard ReagentsMorpholineEconomical starting material; good alternative to Weinreb amides.[4][5][6]Can be less reactive than Weinreb amides in some cases.[4]
Carboxylic Acids + Coupling Agents (e.g., DCC) VariableAlcohols, AminesVaries with coupling agent (e.g., DCU)Avoids the need to prepare and handle highly reactive acylating agents; allows for in-situ activation.Coupling agents can be expensive and produce difficult-to-remove byproducts.

Cost Analysis of Starting Materials

A crucial aspect of any synthetic strategy is the cost of the required reagents. While the initial purchase price of the components for N-alkoxy-N-alkylamide synthesis might be higher than for some traditional methods, the potential for higher yields of the desired product and reduced purification costs can offset this initial investment.

ReagentTypical Price (USD)Supplier Examples
N,O-Dimethylhydroxylamine hydrochloride ~
2035for25g;20-35 for 25g; ~20−35for25g;
240-470 for 1kg
Sigma-Aldrich, Chem-Impex, Fisher Scientific, GLR Innovations
Methoxyacetyl chloride ~
1520for10g;15-20 for 10g; ~15−20for10g;
75 for 100g
Apollo Scientific, Sigma-Aldrich, TCI
Morpholine ~
40for100mL;40 for 100mL; ~40for100mL;
1000 for 461 lb drum
Sigma-Aldrich, Univar Solutions, DGR Industrial Products
N,N'-Dicyclohexylcarbodiimide (DCC) ~
2530for25g;25-30 for 25g; ~25−30for25g;
135 for 500g
Sigma-Aldrich, Apollo Scientific, MedChemExpress
Acetyl Chloride ~$18 for 100gChemicalBook

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Experimental Protocols

Synthesis of N-methoxy-N-methylacetamide (Weinreb Amide)

This protocol describes the synthesis of a Weinreb amide from an acid chloride.

Materials:

  • N,O-Dimethylhydroxylamine hydrochloride

  • Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: [7]

  • To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, slowly add pyridine or triethylamine (2.0 eq) at 0 °C.

  • After stirring for a short period, add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-methoxy-N-methylacetamide.

Synthesis_of_Weinreb_Amide reagents N,O-Dimethylhydroxylamine HCl + Acetyl Chloride + Base (e.g., Pyridine) solvent Dichloromethane (DCM) 0 °C to RT reagents->solvent suspend reaction Amide Bond Formation solvent->reaction react workup Aqueous Workup (NaHCO₃, Brine) reaction->workup quench & extract product N-methoxy-N-methylacetamide (Weinreb Amide) workup->product isolate

Ketone Synthesis using a Weinreb Amide

This protocol outlines the general procedure for the synthesis of a ketone from a Weinreb amide and an organometallic reagent.

Materials:

  • N-methoxy-N-methylacetamide

  • Organometallic reagent (e.g., Grignard or organolithium)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-methoxy-N-methylacetamide (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add the organometallic reagent (1.1 eq) to the cooled solution.

  • Stir the reaction mixture at -78 °C for several hours or until the reaction is complete.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ketone, which can be further purified by chromatography.

Ketone_Synthesis_from_Weinreb_Amide weinreb_amide Weinreb Amide reaction_step1 Nucleophilic Addition (-78 °C, Anhydrous Solvent) weinreb_amide->reaction_step1 organometallic Organometallic Reagent (e.g., R-MgBr) organometallic->reaction_step1 tetrahedral_intermediate Stable Tetrahedral Intermediate reaction_step1->tetrahedral_intermediate workup Aqueous Workup (NH₄Cl) tetrahedral_intermediate->workup hydrolysis ketone_product Ketone workup->ketone_product

Logical Workflow for Selecting an Acylating Agent

The choice of an acylating agent is a multi-faceted decision that depends on the specific requirements of the synthesis. The following diagram illustrates a logical workflow to guide this selection process.

Acylating_Agent_Selection start Define Synthetic Goal is_overaddition_a_concern Is over-addition a concern? start->is_overaddition_a_concern is_starting_material_acid Starting material is a carboxylic acid? is_overaddition_a_concern->is_starting_material_acid No use_weinreb_or_morpholine Use Weinreb or Morpholine Amide is_overaddition_a_concern->use_weinreb_or_morpholine Yes use_acyl_chloride_or_anhydride Use Acyl Chloride or Anhydride is_starting_material_acid->use_acyl_chloride_or_anhydride No use_coupling_agent Use a Coupling Agent (e.g., DCC, HATU) is_starting_material_acid->use_coupling_agent Yes consider_cost_and_byproducts Consider cost and byproduct removal use_weinreb_or_morpholine->consider_cost_and_byproducts use_acyl_chloride_or_anhydride->consider_cost_and_byproducts use_coupling_agent->consider_cost_and_byproducts

Conclusion

N-alkoxy-N-alkylamides, particularly Weinreb amides, offer a robust and reliable method for the synthesis of ketones and aldehydes, effectively mitigating the common issue of over-addition seen with more reactive acylating agents. While the initial cost of reagents may be higher, the benefits of increased selectivity, higher yields of the desired product, and simplified purification can lead to overall cost savings and improved efficiency in a research and development setting. The choice of an appropriate acylating agent should be guided by a careful consideration of the specific synthetic challenge, including the nature of the substrate, the potential for side reactions, and the economic and practical constraints of the project. The emergence of more economical alternatives like morpholine amides further expands the toolkit available to chemists, providing a spectrum of options to suit various synthetic needs. Further research into less common analogues such as this compound is warranted to fully explore the potential of this versatile class of reagents.

References

Navigating Acylation: A Comparative Look at N,2-dimethoxy-N-methylacetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. While a vast array of acylating agents are available, a comprehensive understanding of their comparative performance is often elusive. This guide aims to provide an objective comparison of N,2-dimethoxy-N-methylacetamide and its alternatives, focusing on their application in acylation reactions, a cornerstone of organic synthesis.

A Note on Data Availability:

Comparison of Acylating Agents in Ketone Synthesis

One of the most common applications of N-alkoxy-N-methylamides is in the synthesis of ketones via reaction with organometallic reagents. The following table provides a comparative overview of different methods for ketone synthesis, highlighting key performance indicators.

MethodAcylating AgentOrganometallic ReagentTypical SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Weinreb Ketone Synthesis N-methoxy-N-methylamideGrignard or OrganolithiumTHF, Diethyl ether-78 to rt1 - 475 - 95High yields, prevents over-addition, good functional group tolerance.Requires preparation of the Weinreb amide.
Acyl Chloride Acylation Acyl ChlorideGrignard or OrganolithiumTHF, Diethyl ether-78 to rt1 - 3VariableHigh reactivity.Prone to over-addition to form tertiary alcohols, byproduct (HCl) can be problematic.
Nitrile Acylation NitrileGrignard ReagentDiethyl ether, THF0 to reflux2 - 660 - 80Readily available starting materials.Requires harsh acidic workup, can have lower yields.
Carboxylic Acid Acylation Carboxylic AcidOrganolithium (2 equiv.)Diethyl ether, THF-78 to rt1 - 370 - 90Direct use of carboxylic acids.Requires two equivalents of the organometallic reagent.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of a Weinreb amide and its subsequent use in ketone synthesis, which can serve as a model for the potential application of this compound.

Protocol 1: Synthesis of N-methoxy-N-methylacetamide (Weinreb Amide)

This protocol describes the synthesis of N-methoxy-N-methylacetamide from acetyl chloride and N,O-dimethylhydroxylamine hydrochloride.[1]

Materials:

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in DCM at 0 °C, slowly add triethylamine (2.0 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-methoxy-N-methylacetamide.

Protocol 2: Weinreb Ketone Synthesis

This protocol outlines the general procedure for the synthesis of a ketone from a Weinreb amide and an organolithium reagent.

Materials:

  • N-methoxy-N-methylamide (e.g., N-methoxy-N-methylbenzamide)

  • Organolithium reagent (e.g., phenyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-methoxy-N-methylamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the organolithium reagent (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.

Visualizing the Reaction Pathway

The mechanism of the Weinreb ketone synthesis is a key to its success, preventing the common issue of over-addition of the organometallic reagent. The formation of a stable chelated intermediate is crucial.

Weinreb_Ketone_Synthesis Reactants Weinreb Amide + R'-Li Intermediate Stable Chelated Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Addition Over_addition Tertiary Alcohol (Over-addition product) Reactants->Over_addition Without Chelation (e.g., with Acyl Chlorides) Workup Acidic Workup Intermediate->Workup Product Ketone Workup->Product

Caption: The Weinreb ketone synthesis pathway.

Logical Workflow for Reagent Selection

The choice of an appropriate acylating agent depends on several factors, including the nature of the substrate, the desired product, and the reaction conditions.

Reagent_Selection Start Define Synthetic Target (Ketone Synthesis) Substrate_Analysis Substrate Analysis: - Functional Group Tolerance? - Steric Hindrance? Start->Substrate_Analysis High_Yield High Yield & Good FG Tolerance? Substrate_Analysis->High_Yield Weinreb Use Weinreb Amide (or analogous N,2-dimethoxy- N-methylacetamide) High_Yield->Weinreb Yes Acyl_Chloride Use Acyl Chloride (High Reactivity) High_Yield->Acyl_Chloride No Optimization Reaction Optimization Weinreb->Optimization Other_Methods Consider Other Methods (Nitriles, Carboxylic Acids) Acyl_Chloride->Other_Methods Over-addition a concern? Other_Methods->Optimization

Caption: Decision workflow for selecting an acylating agent.

References

N,2-Dimethoxy-N-methylacetamide: A Literature Review of its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,2-dimethoxy-N-methylacetamide is a polar aprotic solvent and synthetic intermediate. This guide provides a comparative overview of its properties and potential applications in organic synthesis, drawing parallels with established amide solvents and highlighting areas for future research. While direct comparative studies on its performance are limited in publicly available literature, this review consolidates existing information to inform its potential utility.

Physicochemical Properties: A Comparative Look

A key aspect of selecting a suitable solvent or reagent is its physical and chemical properties. The following table compares the known properties of this compound with commonly used amide solvents in organic synthesis.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
CAS Number 132289-57-7[1]68-12-2127-19-5
Molecular Formula C5H11NO3[1]C3H7NOC4H9NO
Molecular Weight 133.15 g/mol [1]73.09 g/mol 87.12 g/mol
Boiling Point Not available153 °C165 °C
Density Not available0.944 g/mL0.937 g/mL

Applications in Organic Synthesis

This compound belongs to the class of N-alkoxyamides, which have found utility as versatile reagents and solvents in organic synthesis. While specific data for this compound is scarce, the applications of the closely related N-methoxy-N-methylamides (Weinreb amides) can provide insights into its potential uses.

Potential as a Solvent in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent is critical for the success of these reactions, with polar aprotic solvents like DMF and DMAc being commonly employed.[2][3] These solvents are effective at dissolving the polar and nonpolar reactants and reagents involved. Given its polar amide structure, this compound could potentially serve as a solvent in such reactions. However, no studies were found that specifically evaluate its performance in this context.

A general workflow for a Suzuki-Miyaura cross-coupling reaction where a novel solvent like this compound could be tested is depicted below.

Suzuki_Miyaura_Workflow A Aryl Halide + Arylboronic Acid E Reaction Mixture A->E B Palladium Catalyst + Ligand B->E C Base C->E D Solvent (e.g., this compound) D->E F Heating & Stirring E->F Inert Atmosphere G Work-up & Purification F->G Reaction Monitoring (TLC/GC/LC-MS) H Biaryl Product G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role as a Synthetic Intermediate

Derivatives of N-methoxy-N-methylacetamide are recognized as valuable building blocks in the synthesis of pharmaceuticals and specialty chemicals. For instance, the fluorinated analog, 2,2-difluoro-N-methoxy-N-methylacetamide, is a sought-after intermediate in medicinal chemistry and materials science due to the favorable properties conferred by the difluoro substitution. This suggests a potential role for this compound as a precursor for more complex molecules.

The synthesis of the related N-methoxy-N-methylacetamide is well-documented and typically involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[4] A similar synthetic strategy could likely be employed for this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Methoxyacetyl Chloride C Base (e.g., Pyridine or Triethylamine) in an inert solvent (e.g., DCM) A->C B N,O-Dimethylhydroxylamine Hydrochloride B->C D This compound C->D

Caption: A plausible synthetic route to this compound.

Comparison with Alternative Solvents in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) heavily relies on polar aprotic solvents to facilitate the coupling of amino acids. DMF and NMP are the most commonly used solvents in this field. However, due to toxicity concerns, there is a significant drive to find safer and more environmentally friendly alternatives. While there is no direct evidence of this compound being used in peptide synthesis, its properties as a polar amide make it a candidate for investigation.

The following table outlines some common solvents used in SPPS and their key characteristics.

SolventKey Characteristics
N,N-Dimethylformamide (DMF) Excellent solvating properties, but toxic and can lead to formylation side reactions.
N-Methyl-2-pyrrolidone (NMP) Good alternative to DMF with similar solvating power, but more viscous and expensive.
Dimethyl Sulfoxide (DMSO) Strong solvent, often used as a co-solvent to disrupt peptide aggregation.
"Green" Solvents (e.g., Cyrene™, 2-MeTHF) More environmentally benign alternatives, but may have different swelling properties for resins and require optimization.

Experimental Protocols

Hypothetical Synthesis of this compound:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is slowly added a base such as triethylamine (2.0 eq).

  • The mixture is stirred for 10-15 minutes at 0 °C.

  • Methoxyacetyl chloride (1.0 eq) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification can be achieved through distillation or column chromatography.

Conclusion and Future Outlook

This compound presents itself as a potentially useful polar aprotic solvent and synthetic intermediate. Its structural similarity to established amide solvents suggests its applicability in a range of organic reactions, including cross-coupling and peptide synthesis. However, the current body of scientific literature lacks specific and comparative data on its performance.

For researchers and drug development professionals, this compound represents an opportunity for investigation. Systematic studies comparing its efficacy against traditional solvents like DMF and DMAc, as well as other green alternatives, would be highly valuable. Such studies should focus on quantifying its performance in terms of reaction yields, times, and product purity across a variety of important synthetic transformations. The development of detailed and optimized experimental protocols for its use will be crucial for its adoption by the wider scientific community. As the demand for safer and more sustainable chemical processes grows, a thorough evaluation of promising alternatives like this compound is warranted.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of N,2-dimethoxy-N-methylacetamide (CAS Number: 132289-57-7), ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful and an irritant.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to the Resource Conservation and Recovery Act (RCRA) regulations, as enforced by the Environmental Protection Agency (EPA), is mandatory.[1][2][3][4]

1. Waste Identification and Segregation:

  • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

  • The waste is considered hazardous due to its irritant and harmful properties.[5]

2. Container Management:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.

  • The container must be kept closed at all times, except when adding waste.[1][2]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "132289-57-7," and the associated hazard pictograms (e.g., irritant, harmful).[1]

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Secondary containment should be used to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate inventory of the waste.

5. Empty Container Disposal:

  • Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.

  • Alternatively, some jurisdictions may permit the disposal of triple-rinsed containers in the regular trash. The rinsate from this process must be collected and treated as hazardous waste. Consult your EHS department for local regulations.

Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Ensure Personal Safety: Wear the appropriate PPE as detailed above.

  • Ventilate the Area: Ensure adequate ventilation to avoid the inhalation of vapors.

  • Containment and Cleanup: For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial absorbent pad.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS department.

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use a Labeled, Compatible, and Closed Waste Container segregate->container label Label Container: 'Hazardous Waste' Chemical Name & CAS Hazard Pictograms container->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal Completed pickup->end

Caption: Logical steps for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling N,2-dimethoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile of N,2-dimethoxy-N-methylacetamide

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following hazards[1]:

  • Flammable: Flammable liquid and vapor[1].

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

Personal Protective Equipment (PPE)

Given the identified hazards, the following personal protective equipment is essential to ensure the safety of laboratory personnel.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can be harmful and cause irritation. The exact glove material and thickness should be determined based on a site-specific risk assessment and, if possible, manufacturer's glove compatibility data for similar chemicals.
Body Protection Chemical-resistant laboratory coat or apronProvides a barrier against spills and splashes, preventing contamination of personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hood. If engineering controls are not sufficient, a respirator appropriate for organic vapors may be necessary.Minimizes the risk of inhaling harmful vapors.

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, to minimize exposure and ensure a safe working environment.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Ensure Spill Kit is Accessible prep_materials->prep_spill_kit handle_transfer Carefully Transfer Chemical in Fume Hood prep_spill_kit->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Securely Seal All Containers After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Surfaces handle_seal->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_liquid Dispose of Liquid Waste in Labeled, Sealed Container cleanup_wash->disp_liquid Proceed to Disposal disp_solid Dispose of Contaminated Solids in a Separate Labeled Waste Container disp_liquid->disp_solid disp_storage Store Waste in Designated Hazardous Waste Area disp_solid->disp_storage

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Liquid Waste:

  • Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless compatibility is confirmed.

Solid Waste:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous solid waste.

  • Collect these materials in a separate, clearly labeled, and sealed container.

Storage and Collection:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's and local regulations for hazardous waste pickup and disposal[2][3][4][5]. Never dispose of this chemical down the drain or in regular trash[2][4].

By adhering to these safety protocols, researchers and laboratory professionals can minimize the risks associated with handling this compound and maintain a safe working environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.